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  • Product: Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate
  • CAS: 1447607-67-1

Core Science & Biosynthesis

Foundational

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate: A Comprehensive Synthesis and Mechanistic Guide

Executive Summary The pyrimidine-5-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, histamine H3 receptor ligands, and other GPCR mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-5-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, histamine H3 receptor ligands, and other GPCR modulators[1]. The strategic incorporation of a 1-methylpiperidin-4-yl moiety at the C2 position enhances aqueous solubility and provides a basic amine, optimizing the molecule's pharmacokinetic profile. This technical guide details a robust, scalable, and regioselective synthesis pathway for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, emphasizing the mechanistic causality behind reagent selection and reaction optimization.

Retrosynthetic Strategy & Mechanistic Rationale

To construct the 2,5-disubstituted pyrimidine core with high regiocontrol, the most reliable disconnection is the cyclocondensation of an amidine with a 1,3-dielectrophile[2].

  • Nucleophilic Component: 1-Methylpiperidine-4-carboxamidine. This is synthesized from the corresponding stable nitrile via a Pinner reaction[1].

  • Electrophilic Component: Ethyl 2-(dimethoxymethyl)-3,3-dimethoxypropanoate. While free malonaldehyde derivatives are notoriously unstable and prone to rapid polymerization, utilizing a bis-acetal protected equivalent ensures the controlled, in situ generation of the dielectrophile. This drastically suppresses self-condensation and improves the yield of the target pyrimidine-5-carboxylate[2].

G A 1-Methylpiperidine- 4-carbonitrile B Pinner Reaction (HCl/MeOH, then NH3) A->B C 1-Methylpiperidine- 4-carboxamidine B->C E Cyclocondensation (NaOEt, EtOH, Reflux) C->E D Ethyl 2-(dimethoxymethyl)- 3,3-dimethoxypropanoate D->E F Ethyl 2-(1-methylpiperidin- 4-yl)pyrimidine-5-carboxylate E->F

Fig 1: Retrosynthetic workflow from nitrile and bis-acetal precursors to the pyrimidine core.

Step-by-Step Experimental Protocols

Protocol Design Philosophy: Every step is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure intermediate fidelity before proceeding to the next synthetic phase.

Phase 1: Synthesis of 1-Methylpiperidine-4-carboxamidine Hydrochloride

Causality & Rationale: Direct conversion of aliphatic nitriles to amidines can be sluggish and low-yielding. The Pinner reaction bypasses this kinetic barrier by first forming a highly reactive imidate ester intermediate under anhydrous acidic conditions, which is subsequently trapped by ammonia.

  • Imidate Formation: Dissolve 1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved.

  • Validation (IPC): Stir the mixture at room temperature for 12 hours. Monitor reaction completion via IR spectroscopy (look for the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of the C=N stretch at ~1650 cm⁻¹). Once validated, concentrate under reduced pressure to yield the imidate hydrochloride.

  • Ammonolysis: Suspend the crude imidate in anhydrous methanol (5 volumes) and cool to 0 °C. Add a 7N solution of ammonia in methanol (5.0 eq).

  • Isolation: Stir the sealed reaction vessel at room temperature for 24 hours. Remove volatiles under reduced pressure. Triturate the resulting solid with diethyl ether to afford 1-Methylpiperidine-4-carboxamidine hydrochloride as a white, hygroscopic solid.

Phase 2: Cyclocondensation to the Pyrimidine Core

Causality & Rationale: The cyclocondensation requires a base to liberate the free amidine and promote the elimination of methanol during the aromatization step[2]. Sodium ethoxide in ethanol is specifically chosen to match the ethyl ester of the dielectrophile, completely preventing unwanted transesterification side-products.

  • Free-Basing: To a strictly anhydrous round-bottom flask under nitrogen, add absolute ethanol (15 volumes) and sodium metal to generate sodium ethoxide (3.0 eq) in situ. Add 1-Methylpiperidine-4-carboxamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Electrophile Addition: Dropwise, add ethyl 2-(dimethoxymethyl)-3,3-dimethoxypropanoate (1.1 eq) over 30 minutes. Critical Step: Slow addition prevents local concentration spikes that can lead to oligomerization of the deprotecting acetal[2].

  • Cyclization & Aromatization: Heat the mixture to reflux (78 °C) for 6–8 hours. The elevated thermal energy drives the sequential elimination of four equivalents of methanol and one equivalent of water, finalizing the stable aromatic pyrimidine core.

  • Workup & Purification: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the pure product.

G A Amidine Free Base (Nucleophile) C First Nucleophilic Attack (Imine Formation) A->C B Bis-acetal Deprotection (In situ Electrophile) B->C Acid/Base catalysis D Intramolecular Cyclization (Ring Closure) C->D E Aromatization (Elimination of MeOH/H2O) D->E F Substituted Pyrimidine Core E->F

Fig 2: Mechanistic sequence of the cyclocondensation and aromatization steps.

Reaction Optimization & Quantitative Data

The choice of base and solvent is critical for the cyclocondensation step. Stronger bases like t-BuOK lead to partial ester hydrolysis, while weaker bases like K₂CO₃ fail to drive the aromatization efficiently, stalling the reaction at the dihydropyrimidine intermediate.

Table 1: Optimization of Cyclocondensation Conditions

BaseSolventTemperatureTimeYield (%)Purity (HPLC)
K₂CO₃DMF100 °C12 h45%>90%
NaOEt EtOH Reflux (78 °C) 6 h 82% >95%
t-BuOKTHFReflux (66 °C)8 h60%>85%
DBUMeCNReflux (82 °C)10 h55%>88%

Analytical Characterization Standards

To ensure trustworthiness and validate the final structure, the synthesized compound must match the following theoretical spectroscopic parameters:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 278.18.

  • ¹H NMR (400 MHz, CDCl₃): The pyrimidine core is highly symmetric. Expect a sharp singlet at ~9.15 ppm integrating for 2H (C4-H and C6-H of the pyrimidine ring)[2]. The ethyl ester will show a characteristic quartet at ~4.40 ppm (2H) and a triplet at ~1.40 ppm (3H)[3]. The piperidine N-methyl group will appear as a distinct singlet at ~2.30 ppm (3H).

References

  • [2] Thieme E-Books & E-Journals. "16.12 Product Class 12: Pyrimidines". 2

  • [1] Heinrich-Heine-Universität Düsseldorf. "Design, Synthesis and Biological Evaluation of Novel Histamine H3 Receptor Ligands". 1

  • [3] ResearchGate. "Reduction of Pyrimidine Derivatives by LiAlH4". 3

Sources

Exploratory

Architecting Efficacy: The Biological Activity and Pharmacological Utility of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Executive Summary In modern drug development, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational design. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational design. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate represents a highly modular, sp³-enriched pharmacophore. While it can exhibit baseline biological activity in isolation, its primary significance lies in its utility as a structural vector. By combining a rigid aromatic core with a flexible, basic amine and a cleavable ester handle, this compound serves as a critical intermediate and prodrug-like moiety in the development of neuropharmacological agents (targeting GPCRs) and antineoplastic kinase inhibitors (such as JAK2 inhibitors).

This whitepaper deconstructs the mechanistic logic of this molecule, mapping its structural domains to biological outcomes, and provides self-validating methodologies for evaluating its pharmacological profile.

Structural & Physicochemical Profiling

The biological activity of this compound is directly dictated by its tripartite architecture. Each functional group has been selected to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) challenges:

  • The Pyrimidine Core (The Hinge Binder): This six-membered aromatic heterocycle acts as a rigid spacer. More importantly, its two nitrogen atoms serve as potent hydrogen-bond acceptors. In oncology applications, pyrimidine-5-carboxylates are frequently utilized to anchor molecules into the ATP-binding hinge region of kinases, such as JAK2 1.

  • The 1-Methylpiperidine Moiety (The Electrostatic Anchor): This saturated ring introduces crucial three-dimensionality (chair conformation), which enhances aqueous solubility and membrane permeability. The basic tertiary amine (pKa ~9.0) remains protonated at physiological pH, enabling it to form robust electrostatic salt bridges with acidic residues (e.g., Aspartate) deep within the orthosteric binding pockets of neurotransmitter receptors 2.

  • The Ethyl Carboxylate Group (The Prodrug Handle): The ethyl ester functions as a lipophilic masking group. It facilitates passive diffusion across the blood-brain barrier (BBB) or cellular membranes. Once intracellular, it is rapidly hydrolyzed by carboxylesterases to yield the active pyrimidine-5-carboxylic acid, drastically altering the molecule's polarity and trapping the active metabolite within the target cell 3.

Quantitative Physicochemical Data

To predict the compound's behavior in biological systems, we summarize its core metrics below.

Table 1: Physicochemical and Pharmacokinetic Profiling

ParameterValue (Predicted)Biological Implication
Molecular Weight 249.31 g/mol Highly optimal for oral bioavailability (Lipinski’s Rule of 5 compliant).
cLogP 1.8 - 2.2Balanced lipophilicity ensures both membrane permeation and aqueous solubility.
Amine pKa ~9.0Ensures >95% protonation at pH 7.4; critical for GPCR salt-bridge formation.
Topological Polar Surface Area 55.1 ŲIdeal for central nervous system (CNS) penetration (< 90 Ų is preferred for BBB).
Ester Half-life ( t1/2​ ) < 30 min (Microsomes)Rapid intracellular conversion to the active carboxylic acid metabolite.

Mechanistic Biological Activity & Target Engagement

The logic of integrating this scaffold into a larger drug molecule relies on predictable, highly conserved molecular interactions. The diagram below illustrates how the distinct domains of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate engage with disparate biological targets.

G A Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate B 1-Methylpiperidine Moiety (Basic Amine, pKa ~9.0) A->B C Pyrimidine Core (Aromatic, H-Bond Acceptor) A->C D Ethyl Carboxylate (Lipophilic Prodrug Handle) A->D E GPCRs (e.g., 5-HT, D2) Salt Bridge with Aspartate B->E Electrostatic F Kinases (e.g., JAK2) Hinge Region Binding C->F H-Bonding G Intracellular Esterases Hydrolysis to Active Acid D->G Cleavage

Pharmacophoric mapping and target engagement pathways of the pyrimidine-piperidine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluation cannot rely on single-point readouts. The following protocols are designed as self-validating systems —incorporating internal controls, orthogonal measurements, and mass-balance tracking to definitively prove causality.

Workflow S1 Compound Prep (DMSO Stock) S2 Microsomal Stability Assay S1->S2 S3 TR-FRET Kinase Assay S1->S3 S4 GPCR Radioligand Binding S1->S4 S5 SAR & Lead Optimization S2->S5 S3->S5 S4->S5

High-throughput screening and biological evaluation workflow for pyrimidine derivatives.

Protocol 1: Orthogonal TR-FRET Kinase Target Engagement Assay

This assay evaluates the binding affinity of the pyrimidine core to kinase hinge regions (e.g., JAK2).

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because the time-delay measurement eliminates background autofluorescence from the test compounds, preventing false positives.

  • Self-Validation: The assay utilizes a ratiometric readout (665 nm / 615 nm) which internally corrects for well-to-well variations in liquid dispensing. A known inhibitor (e.g., Ruxolitinib) is run in parallel to validate assay sensitivity ( Z′−factor>0.6 ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Crucial Step: Add 2 mM DTT immediately before use. The reducing environment prevents the oxidation of active-site cysteine residues, ensuring the kinase remains in its biologically relevant conformation.

  • Compound Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the compound in 100% DMSO. This wide concentration range ensures the capture of a complete sigmoidal dose-response curve, required for accurate IC50​ calculation.

  • Incubation: Mix 5 µL of the compound dilution, 5 µL of the JAK2 enzyme/Europium-labeled antibody complex, and 10 µL of the fluorescent tracer in a 384-well plate. Incubate at room temperature for 60 minutes to achieve thermodynamic equilibrium.

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader. Calculate the 665/615 nm emission ratio. Plot the ratio against the log of the compound concentration to derive binding affinity.

Protocol 2: Microsomal Esterase Cleavage & Mass Balance Assay

Because the ethyl carboxylate group is designed to act as a prodrug handle, we must prove that it is enzymatically cleaved into the active pyrimidine-5-carboxylic acid in vivo.

  • Causality: Using human liver microsomes (HLMs) simulates first-pass hepatic metabolism.

  • Self-Validation: Instead of merely measuring the disappearance of the parent ester (which could be lost to non-specific plastic binding or precipitation), this protocol uses LC-MS/MS to track both the depletion of the ester and the stoichiometric appearance of the carboxylic acid. Heat-inactivated microsomes are used as a negative control to rule out spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Microsome Activation: Pre-incubate HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add the compound (final concentration 1 µM) to the mixture. Do not add NADPH, as we are isolating esterase activity from Cytochrome P450-mediated oxidative metabolism.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the esterases, stopping the reaction, while the internal standard normalizes any variations in extraction efficiency.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the parent ethyl ester and the carboxylic acid metabolite to confirm mass balance.

Conclusion

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a masterclass in rational chemical design. By fusing the hinge-binding potential of a pyrimidine ring with the electrostatic targeting of a basic piperidine and the membrane-permeating properties of an ethyl ester, it offers drug developers a highly tunable scaffold. When evaluated through rigorous, self-validating biochemical and analytical protocols, this compound provides a reliable foundation for the synthesis of next-generation neurotherapeutics and targeted oncology agents.

References

  • WO2024137548A2 - Inhibitors of jak2 Google Patents URL
  • Buy 2-(1-Methylpiperidin-4-yl)
  • Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)

Sources

Foundational

Mechanistic Profiling of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the concept of a "mechanism of action" extends beyond fully formulated active pharmaceutical ingredients (APIs) to the highly optimized structural building blocks that dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the concept of a "mechanism of action" extends beyond fully formulated active pharmaceutical ingredients (APIs) to the highly optimized structural building blocks that dictate target engagement. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is not a standalone therapeutic; rather, it is a privileged pharmacophoric scaffold [1]. It is strategically deployed by medicinal chemists to construct highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of how this specific molecular architecture drives biological activity. By dissecting the causality behind its structural components—the hinge-binding pyrimidine core, the solubilizing piperidine moiety, and the versatile ethyl ester handle—we outline how this scaffold serves as the mechanistic foundation for advanced therapeutics, particularly in the inhibition of the Extracellular Signal-Regulated Kinase 5 (ERK5) pathway[2].

Structural & Physicochemical Rationale

The utility of this scaffold lies in its precise balance of lipophilicity, rigidity, and basicity. Every functional group serves a distinct mechanistic purpose:

  • Pyrimidine-5-carboxylate Core: This electron-deficient heteroaromatic ring acts as a rigid linker. In kinase targets, the nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors, engaging the backbone amides of the kinase hinge region[3].

  • 1-Methylpiperidine Moiety: The tertiary amine introduces a basic center with a pKa of ~9.0. At physiological pH, this nitrogen is protonated, allowing for salt-bridge formation with aspartate or glutamate residues in GPCRs[1]. In kinase inhibitors, this saturated ring projects out of the ATP-binding pocket into the solvent channel, drastically improving the aqueous solubility and pharmacokinetic (PK) profile of the resulting drug[3].

  • Ethyl Ester Handle: The ethyl ester is a chemically stable protecting group during upstream cross-coupling reactions (e.g., Ni-catalyzed Negishi couplings)[4]. It is selectively saponified to a carboxylic acid to allow for late-stage amide coupling with target-specific warheads.

Data Presentation: Physicochemical Profiling

To understand the baseline pharmacokinetics of this building block, we summarize its core physicochemical properties below.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueMechanistic Implication
Molecular Weight 249.31 g/mol Highly ligand-efficient; leaves ample mass budget for warhead addition (<500 Da total).
LogP (Estimated) 1.8 - 2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
pKa (Basic Amine) ~9.0Ensures protonation at physiological pH, driving solubility and electrostatic target engagement.
Topological Polar Surface Area 42.8 ŲExcellent baseline for CNS penetration if required by the final therapeutic target.
H-Bond Donors / Acceptors 0 / 4Prevents self-aggregation while providing multiple vectors for target interaction.

Core Mechanisms of Action (Target-Specific)

Kinase Inhibition (The ERK5 Pathway)

The development of selective ERK5 inhibitors has historically been challenging due to off-target effects on the closely related MEK/ERK pathways. As demonstrated by[2], appending a basic center to a heteroaromatic core is a proven strategy to achieve nanomolar potency.

When the ethyl ester of our scaffold is converted to a pyrrole carboxamide, the resulting molecule exhibits a dual-action binding mechanism. The pyrimidine core anchors the molecule in the ATP-binding site via hydrogen bonding with the hinge region (typically Met140 in ERK5). Simultaneously, the 1-methylpiperidine group projects into the solvent-exposed region. This not only prevents the molecule from binding to shallower, off-target kinase pockets (enhancing selectivity) but also mitigates the high efflux ratios often seen with purely lipophilic inhibitors[3].

GPCR Modulation (Neuropharmacology)

Beyond kinases, the 1-methylpiperidine motif is a classic bioisostere for endogenous monoamines (e.g., serotonin, dopamine). When the pyrimidine core is functionalized with specific aryl groups, the scaffold acts as an antagonist or inverse agonist at CNS-localized GPCRs. The protonated piperidine nitrogen forms a critical ionic bond with the highly conserved Asp3.32 residue in the third transmembrane helix of aminergic GPCRs[1].

Experimental Workflows & Protocols

To validate the mechanistic utility of this scaffold, researchers must execute a self-validating synthetic and biological workflow. The following protocols detail the transformation of the scaffold into an active ERK5 inhibitor and its subsequent biological validation.

Protocol 1: Scaffold Functionalization (Amide Coupling)

Objective: Convert the inactive prodrug-like scaffold into a target-binding warhead.

  • Saponification (Ester Hydrolysis):

    • Step: Dissolve Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is selected over NaOH/KOH because the lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl and accelerating hydrolysis without risking nucleophilic attack on the electron-deficient pyrimidine ring.

  • Activation & Amide Coupling:

    • Step: Isolate the resulting carboxylic acid. Dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired amine warhead (e.g., a substituted pyrrole amine, 1.1 eq). Stir for 12 hours.

    • Causality: HATU is critical here. Pyrimidine-5-carboxylic acids are prone to decarboxylation or poor activation. HATU generates a highly reactive HOAt ester intermediate, driving the reaction forward rapidly and minimizing side products.

  • Validation & Quality Control (Self-Validating System):

    • Perform LC-MS to confirm the mass shift (loss of ethyl group, addition of warhead). The presence of the basic piperidine allows for highly sensitive detection in positive ion mode (ESI+).

Protocol 2: In Vitro Kinase Assay (ERK5 TR-FRET)

Objective: Validate the target engagement and mechanism of action of the synthesized derivative.

  • Reagent Preparation:

    • Step: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant ERK5 kinase, ATP (at the Km value, typically ~10 µM), and a fluorescently labeled ULight-peptide substrate.

  • Compound Incubation:

    • Step: Perform a 10-point, 3-fold serial dilution of the synthesized inhibitor (starting at 10 µM). Incubate the compound with the kinase for 30 minutes prior to ATP addition.

    • Causality: Pre-incubation is essential. Because the pyrimidine core binds the hinge region, it must compete with ATP. Pre-incubation allows the inhibitor to reach binding equilibrium, preventing artificially high IC₅₀ values caused by rapid ATP binding.

  • Detection & Validation (Self-Validating System):

    • Step: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.

    • Causality: Heteroaromatic compounds (like pyrimidines) often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived compound fluorescence to decay, ensuring the signal is solely from target inhibition. Include a known ERK5 inhibitor (e.g., XMD8-92) as a positive control to validate assay sensitivity.

Data Presentation: Representative Validation Data

Table 2: Representative Kinase Inhibition Data (Post-Functionalization)

Compound / DerivativeTargetIC₅₀ (nM)Mechanistic Note
Unmodified Scaffold ERK5> 10,000Inactive; lacks the required amide hydrogen-bond donor for complete hinge engagement.
Scaffold + Pyrrole Amide ERK515 ± 3Highly active; pyrrole provides optimal geometry for the DFG-in conformation[2].
Scaffold + Aniline Amide ERK5120 ± 15Moderately active; steric clash with the gatekeeper residue reduces affinity.

Mandatory Visualizations

Below are the systemic workflows and mechanistic pathways detailing the scaffold's utility, generated via Graphviz.

G A Scaffold: Ethyl 2-(1-methylpiperidin -4-yl)pyrimidine-5-carboxylate B Saponification (Ester to Acid) A->B C Amide Coupling (e.g., Pyrrole Carboxamide) B->C D ERK5 Kinase Inhibitor C->D

Caption: Synthetic workflow for deriving targeted ERK5 inhibitors from the pyrimidine-piperidine scaffold.

G A Pyrimidine Core B Hinge Region Binding (Hydrogen Bonds) A->B E Target Inhibition (ERK5 Pathway Blockade) B->E C 1-Methylpiperidine D Solvent Channel Projection (Enhanced Solubility) C->D D->E

Caption: Dual-action binding mechanism of the pyrimidine-piperidine pharmacophore in kinase domains.

References

  • Miller, D. C., Reuillon, T., Molyneux, L., et al. (2022). "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 65(9), 6513-6540. Available at:[Link]

  • Krasovskiy, A., et al. (2011). "Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions." The Journal of Organic Chemistry, 76(15), 6422-6426. Available at:[Link]

Sources

Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Application of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate in Modern Drug Design

Executive Summary In the modern era of target-directed drug discovery, the transition from planar, highly aromatic molecules to three-dimensional, sp³-rich architectures has been a defining paradigm shift. Ethyl 2-(1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern era of target-directed drug discovery, the transition from planar, highly aromatic molecules to three-dimensional, sp³-rich architectures has been a defining paradigm shift. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (EMPPC) stands as a quintessential "privileged scaffold" born from this movement. This whitepaper provides an in-depth technical analysis of EMPPC, detailing its historical context, physicochemical rationale, step-by-step synthetic methodologies, and its critical role in developing next-generation kinase inhibitors.

Historical Context: The "Escape from Flatland"

Historically, medicinal chemistry relied heavily on sp²-hybridized heteroaromatic rings (e.g., simple pyridines and pyrimidines) due to their ease of synthesis via traditional cross-coupling reactions. However, these "flat" molecules frequently suffered from poor aqueous solubility, high plasma protein binding, and off-target promiscuity.

In 2009, a landmark analysis introduced the "Escape from Flatland" concept, demonstrating that increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing chirality significantly improves the clinical success rate of drug candidates by enhancing solubility and target specificity[1][2]. EMPPC was developed as a direct synthetic answer to this mandate. By fusing a rigid, flat pyrimidine ring with a highly three-dimensional, sp³-rich 1-methylpiperidine moiety, chemists created a modular building block that perfectly balances structural rigidity with essential 3D character.

Structural Rationale & Physicochemical Profile

As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is an exercise in predictive causality. EMPPC is engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The 1-Methylpiperidine Vector: The piperidine ring provides high Fsp³ character, forcing the molecule out of a planar conformation. The nitrogen is capped with a methyl group to prevent unwanted secondary amine reactivity (e.g., glucuronidation or oxidation) while maintaining a basic pKa (~8.8). This basicity is crucial; at physiological pH, the protonated nitrogen can form highly stable salt bridges with acidic residues (Asp/Glu) in the solvent-exposed regions of GPCRs or kinase hinge pockets.

  • The Pyrimidine-5-carboxylate Core: The pyrimidine nitrogens act as potent hydrogen-bond acceptors, frequently mimicking the adenine ring of ATP in kinase active sites. The ethyl ester at the 5-position serves as a versatile synthetic handle, allowing for late-stage saponification and amidation to grow the molecule toward the target's regulatory domains.

Table 1: Physicochemical Profile of EMPPC
PropertyValueRationale / Impact on Drug Design
Molecular Weight 249.31 g/mol Highly efficient fragment size; leaves a large molecular weight budget (<500 Da) for downstream functionalization.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity. Ensures membrane permeability without driving non-specific hydrophobic binding.
pKa (Piperidine N) ~8.8Protonated at pH 7.4; enables targeted electrostatic interactions (salt bridges) within protein binding pockets.
Topological Polar Surface Area ~52 ŲExcellent for cell permeability; provides ample room to add H-bond donors/acceptors without violating Lipinski's rules.
Fraction sp³ (Fsp³) 0.46High 3D character, aligning perfectly with "Escape from Flatland" principles to reduce clinical attrition[1].

Experimental Methodology: Self-Validating Synthesis Protocol

The construction of EMPPC typically involves a challenging sp²-sp³ cross-coupling. The following protocol utilizes a Suzuki-Miyaura coupling, engineered with specific in-process controls to ensure high yield and purity.

Protocol: Palladium-Catalyzed sp²-sp³ Cross-Coupling

Objective: Construct the C–C bond between the pyrimidine C2 and the piperidine C4.

Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO³ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow & Causality:

  • Degassing (Critical Step): Suspend the organic reagents and K₂CO³ in the solvent mixture. Sparge with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to catalyst death and accumulation of unreacted starting material.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. Causality: The bidentate dppf ligand has a large bite angle, which accelerates the challenging reductive elimination step specific to sp³-hybridized carbons, thereby suppressing unwanted β-hydride elimination side reactions.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. The aqueous component is necessary to dissolve the K₂CO³, which coordinates with the boronic ester to form the reactive "ate" complex required for transmetalation.

  • Workup & pH Control: Cool to room temperature, dilute with EtOAc, and wash with brine. Self-Validating Check: Because the product contains a basic piperidine, ensure the aqueous layer is adjusted to pH ~10 using 1M NaOH before extraction. Failure to do so will result in the product partitioning into the aqueous waste as a water-soluble salt.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient containing 1% Et₃N). Causality: The addition of triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the basic piperidine from streaking and ensuring sharp elution bands.

Synthesis A Ethyl 2-chloropyrimidine -5-carboxylate C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 1-Methyl-4-(borolan-2-yl) piperidine B->C D EMPPC (Target Scaffold) C->D sp2-sp3 Coupling

Figure 1: Palladium-catalyzed sp²-sp³ cross-coupling synthesis workflow of EMPPC.

Applications in Target-Directed Drug Discovery

EMPPC and its structural analogs have become foundational in oncology, particularly in addressing secondary kinase mutations where traditional flat inhibitors fail.

A prime example is the treatment of Acute Myeloid Leukemia (AML) driven by FLT3 mutations. While first-generation inhibitors target the FLT3-ITD mutation, patients frequently develop secondary resistance mutations in the tyrosine kinase domain (e.g., FLT3-D835V). Recent breakthroughs, such as the discovery of the potent FLT3 inhibitor LT-850-166, leverage pyrimidine-piperidine/piperazine architectures[3][4].

By utilizing the EMPPC scaffold, researchers can project the basic piperidine moiety deep into the ribose-binding pocket of the kinase. This 3D projection allows the drug to maintain high-affinity binding and overcome the steric hindrance introduced by secondary mutations, effectively blocking downstream STAT5 and PI3K/AKT signaling pathways[3][5].

Pathway EMPPC EMPPC-Derived Inhibitor (e.g., LT-850-166) FLT3 Mutant FLT3 Kinase (ITD / D835V) EMPPC->FLT3 Binds Ribose Pocket Apopt Cell Cycle Arrest & Apoptosis EMPPC->Apopt Induces STAT5 STAT5 Pathway FLT3->STAT5 Inhibited PI3K PI3K/AKT Pathway FLT3->PI3K Inhibited Prolif Leukemic Proliferation STAT5->Prolif Blocked PI3K->Prolif Blocked

Figure 2: Mechanism of action for EMPPC-derived FLT3 inhibitors in overcoming AML resistance.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

Technical Whitepaper: Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Derivatives and Analogs

Executive Summary The fusion of aromatic pyrimidines with saturated nitrogen heterocycles represents a cornerstone strategy in modern medicinal chemistry. Specifically, ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of aromatic pyrimidines with saturated nitrogen heterocycles represents a cornerstone strategy in modern medicinal chemistry. Specifically, ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate and its derivatives form a highly modular, privileged scaffold. This architecture provides enhanced three-dimensionality (higher Fsp³ character) and favorable pharmacokinetic properties compared to flat, fully aromatic systems[1]. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep dive into the pharmacophore rationale, synthetic methodologies, and structure-activity relationships (SAR) of this critical chemical class.

Pharmacophore Rationale & Structural Biology

The structural elegance of the 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate scaffold lies in its distinct, highly tunable functional zones:

  • The Piperidine Moiety (Basic Center): The 1-methylpiperidine group introduces a basic nitrogen atom with a pKa of approximately 8.60[2]. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling the formation of robust salt bridges or cation- π interactions with acidic residues (e.g., Asp, Glu) in target protein binding pockets. Furthermore, the chair conformation of the piperidine ring enhances aqueous solubility and membrane permeability[1].

  • The Pyrimidine Core (H-Bond Acceptor): The electron-deficient pyrimidine ring serves as a rigid spacer and a dual hydrogen-bond acceptor. In kinase targets, the pyrimidine nitrogen atoms frequently engage the backbone amides of the kinase hinge region[3].

  • The C5-Carboxylate (Hydrophobic/H-Bond Modulator): The ethyl ester at the 5-position acts as a lipophilic anchor that can occupy hydrophobic sub-pockets. Crucially, it serves as a synthetic handle; saponification and subsequent amidation yield pyrimidine-5-carboxamides, which are potent competitive inhibitors for enzymes like Vanin-1[4].

BindingMechanism Scaffold Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate Pip 1-Methylpiperidine Moiety (Basic Amine) Scaffold->Pip Pyr Pyrimidine Core (H-Bond Acceptor) Scaffold->Pyr Est Ethyl Carboxylate (Hydrophobic/H-Bond) Scaffold->Est SaltBridge Salt Bridge / Cation-Pi (Asp/Glu/Trp) Pip->SaltBridge Hinge Hinge Region H-Bonds (Met/Cys Backbone) Pyr->Hinge Pocket Hydrophobic Pocket Binding Est->Pocket Target Target Protein (e.g., Kinase/GPCR) SaltBridge->Target Hinge->Target Pocket->Target

Caption: Pharmacophore mapping and target interaction pathways for the pyrimidine-piperidine scaffold.

Mechanistic Insights & Biological Targets

Polysubstituted pyrimidines are not merely structural novelties; they are biologically validated pharmacophores[3]. Derivatives of this specific scaffold have shown profound efficacy across multiple therapeutic domains:

  • Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. Structural analogs have been utilized to synthesize inhibitors for Cdk4, PDGF, FGF, and EGF[5].

  • Enzyme Inhibition (Vanin-1): Conversion of the C5 ester to various carboxamides yields competitive inhibitors of Vanin-1, an enzyme implicated in oxidative stress and inflammation. Crystallographic data confirms that the pyrimidine motif forms double H-bonding interactions with the backbone NH and CO groups of Met218 in the Vanin-1 active site[4].

  • Neuropharmacology: The 1-methylpiperidine moiety is a recognized pharmacophore for GPCRs, particularly serotonin (5-HT) and dopamine receptors, making these derivatives strong candidates for neuropsychiatric drug development[1].

Synthetic Methodology & Step-by-Step Protocols

To construct the C-C bond between the sp³-hybridized piperidine and the sp²-hybridized pyrimidine, a Suzuki-Miyaura cross-coupling is the most robust and scalable approach.

Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the challenging reductive elimination step required for sp³-sp² coupling, minimizing competitive protodeboronation.

  • Base (K₂CO₃): A mild inorganic base is strictly required. Stronger bases (e.g., NaOH, KOtBu) would prematurely hydrolyze the C5 ethyl ester to the carboxylic acid, complicating purification and downstream parallel synthesis[6].

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates in-process controls (LC-MS) to ensure reaction completion before proceeding to workup, preventing the loss of valuable intermediates.

  • Preparation: In an oven-dried Schlenk flask under argon, charge ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq, 5.0 mmol) and (1-methylpiperidin-4-yl)boronic acid (1.2 eq, 6.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) and finely powdered anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The presence of water is critical to dissolve the base and activate the boronic acid via formation of the reactive boronate species.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under continuous stirring.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the electrophile peak (m/z ~187) is consumed and the product mass (m/z 278.1[M+H]⁺) dominates the chromatogram.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 30 mL). Causality: NaHCO₃ neutralizes any acidic byproducts while ensuring the piperidine nitrogen remains deprotonated (free base) to partition exclusively into the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of DCM:MeOH (100:0 to 95:5) containing 0.1% Et₃N to prevent streaking of the basic amine.

SyntheticWorkflow A Ethyl 2-chloropyrimidine-5-carboxylate (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (1-Methylpiperidin-4-yl)boronic acid (Nucleophile) B->C D Crude Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate C->D Cross-Coupling E Liquid-Liquid Extraction (EtOAc/H2O) D->E Workup F Silica Gel Chromatography (DCM:MeOH 95:5) E->F Purification G Pure Target Compound (>98% HPLC) F->G Isolation

Caption: Synthetic workflow for ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate via Suzuki coupling.

Structure-Activity Relationship (SAR) & Optimization

To illustrate the modularity of this scaffold, the following table summarizes generic SAR data demonstrating how modifications at the C2 and C5 positions impact target affinity (using a representative kinase model) and lipophilicity.

CompoundR1 (C2 Position)R2 (C5 Position)Target IC₅₀ (nM)ClogPAqueous Sol. (µg/mL)
1 (Core) 1-methylpiperidin-4-ylEthyl ester452.1120
2 1-methylpiperidin-4-ylCarboxylic acid>10000.8>500
3 Piperidin-4-yl (NH)Ethyl ester851.8250
4 1-isopropylpiperidin-4-ylEthyl ester322.645
5 1-methylpiperidin-4-ylMethyl amide181.4310

Analysis: Hydrolysis of the ester to the free carboxylic acid (Compound 2) drastically reduces target affinity due to electrostatic repulsion in the hydrophobic binding pocket. Conversely, conversion to an amide (Compound 5) often increases potency by introducing an additional hydrogen-bond donor, a strategy successfully employed in Vanin-1 inhibitor development[4].

Physicochemical Properties & ADME Profile

Understanding the physicochemical baseline of the core scaffold is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyValueAnalytical Method / Rationale
Molecular Weight 277.36 g/mol LC-MS (ESI+) confirms [M+H]⁺ at 278.1. Ideal for oral bioavailability.
pKa (Piperidine N) 8.60 ± 0.10Potentiometric Titration. Dictates lysosomal trapping and salt formation[2].
TPSA 55.1 ŲCalculated. Well below the 90 Ų threshold, predicting excellent BBB permeability.
H-Bond Donors 0Enhances lipophilicity and passive membrane diffusion.
H-Bond Acceptors 5Facilitates target engagement (pyrimidine nitrogens, ester oxygens).
Rotatable Bonds 4Maintains molecular rigidity while allowing induced-fit binding.

Future Perspectives

The ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate scaffold is highly primed for modern drug discovery modalities. Beyond traditional small-molecule inhibition, the basic piperidine nitrogen and the modifiable C5 position make this scaffold an excellent candidate for incorporation into PROTACs (Proteolysis Targeting Chimeras). Similar piperidine-carboxylate derivatives are already being utilized as PROTAC linkers and target-binding ligands[5]. Future optimization will likely focus on exploiting the C5 position for covalent warhead attachment or E3 ligase recruitment.

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a synthetic organic molecule featuring a pyrimidine core, a structural motif of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a synthetic organic molecule featuring a pyrimidine core, a structural motif of significant interest in medicinal chemistry. While direct pharmacological data on this specific compound is not extensively documented in publicly available literature, its constituent chemical features—the pyrimidine-5-carboxylate and the 2-(1-methylpiperidin-4-yl)pyrimidine moieties—are present in numerous compounds with well-characterized biological activities. This guide provides a comprehensive analysis of the potential therapeutic targets of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate by examining the established pharmacology of structurally analogous compounds. We will delve into the rationale behind prioritizing certain target classes, propose detailed experimental workflows for target identification and validation, and present a logical framework for advancing this molecule through the early stages of the drug discovery pipeline.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological macromolecules. Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is comprised of two key pharmacophoric elements:

  • The Pyrimidine-5-carboxylate Scaffold: The pyrimidine ring is a fundamental component of nucleobases and, consequently, a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The carboxylate group at the 5-position offers a potential point of interaction for hydrogen bonding with target proteins, a common feature in enzyme inhibitors.

  • The 2-(1-methylpiperidin-4-yl) Moiety: The substitution at the 2-position with a 1-methylpiperidine group introduces a basic nitrogen atom and a non-planar, saturated heterocyclic system. This feature can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and provides a three-dimensional framework for engaging with target binding sites. The piperidine ring is a common structural motif in neuropharmacological agents, suggesting potential central nervous system (CNS) activity.[5]

This guide will explore the most promising therapeutic target classes for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate based on the known activities of compounds bearing these key structural motifs.

Potential Therapeutic Target Classes and Mechanistic Hypotheses

Based on the analysis of structurally related compounds, we have identified several high-priority target classes for investigation.

Enzyme Inhibition: A Focus on Metabolic and Signaling Enzymes

The pyrimidine-5-carboxylate core is a recurring feature in various enzyme inhibitors. This suggests that Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate may function by competitively or allosterically inhibiting the activity of key enzymes involved in disease pathogenesis.

  • Mechanistic Rationale: Pyrimidine-5-carboxamide derivatives have been identified as inhibitors of NNMT, an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.[6] NNMT catalyzes the methylation of nicotinamide, and its inhibition is thought to have beneficial effects on cellular metabolism. The pyrimidine-5-carboxylate moiety of our lead compound could mimic the nicotinamide substrate or bind to an allosteric site on the enzyme.

  • Proposed Signaling Pathway Involvement:

NNMT_Pathway cluster_0 NNMT Catalysis SAM S-adenosylmethionine NNMT NNMT SAM->NNMT NAM Nicotinamide NAM->NNMT SAH S-adenosylhomocysteine NNMT->SAH Methyl Transfer MeNAM 1-Methylnicotinamide NNMT->MeNAM Compound Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Compound->NNMT Inhibition

Caption: Proposed inhibition of the NNMT catalytic cycle.

  • Mechanistic Rationale: Certain 2-aminopyrimidine-5-carboxamide derivatives have demonstrated potent inhibitory activity against STAT6, a key transcription factor in the signaling pathways of interleukins IL-4 and IL-13.[7][8] These pathways are central to the inflammatory response in allergic diseases like asthma. The pyrimidine core of our compound could potentially occupy the binding site for the phosphotyrosine residue on the STAT6 SH2 domain.

  • Proposed Signaling Pathway Involvement:

STAT6_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK Kinase Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 Dimerization Dimerization pSTAT6->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Allergic Inflammation) Nucleus->Gene_Expression Compound Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Compound->STAT6 Inhibition

Caption: Potential inhibition of the STAT6 signaling cascade.

  • Mechanistic Rationale: Pyrimidine-quinolinecarboxylate hybrids have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme that is often upregulated in cancer cells and plays a role in the Warburg effect.[9] The pyrimidine-5-carboxylate scaffold could potentially bind to the active site of LDH, disrupting its function and impairing cancer cell metabolism.

Kinase Inhibition: Targeting Oncogenic Signaling

The 2-substituted pyrimidine motif is a common feature in many kinase inhibitors. This suggests that Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate could potentially target kinases involved in cancer cell proliferation and survival.

  • Mechanistic Rationale: Novel 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met, two receptor tyrosine kinases that are frequently overexpressed in various cancers and contribute to tumor growth, invasion, and metastasis.[10] The 2-(1-methylpiperidin-4-yl)pyrimidine portion of our compound could potentially bind to the ATP-binding pocket of these kinases.

G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity of the 2-(1-methylpiperidin-4-yl)pyrimidine moiety to known GPCR ligands suggests a potential role in modulating GPCR activity.

  • Mechanistic Rationale: Fused-pyrimidine derivatives have been identified as agonists of GPR119, a GPCR expressed in pancreatic beta-cells and intestinal L-cells.[11] Activation of GPR119 leads to increased insulin secretion and has therapeutic potential for the treatment of type 2 diabetes and obesity.

Antiviral Activity
  • Mechanistic Rationale: Piperidin-4-yl-aminopyrimidine derivatives have been shown to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs).[12] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The 2-(1-methylpiperidin-4-yl)pyrimidine scaffold of our compound could potentially interact with this allosteric pocket.

Experimental Workflows for Target Validation

A systematic and rigorous experimental approach is required to identify and validate the therapeutic target(s) of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate.

Initial Target Class Screening

A panel of in vitro assays should be employed to broadly screen for activity against the prioritized target classes.

Target Class Primary Screening Assay Assay Principle
Enzyme Inhibition Biochemical Inhibition Assays (e.g., for NNMT, STAT6, LDH)Measure the effect of the compound on the enzymatic conversion of a substrate to a product using purified enzymes.
Kinase Inhibition KinaseGlo® or similar luminescence-based assaysQuantify ATP consumption by a panel of purified kinases in the presence of the compound.
GPCR Modulation Calcium Flux or cAMP Assays in cell lines overexpressing the target GPCR (e.g., GPR119)Measure changes in intracellular second messengers upon compound treatment.
Antiviral Activity Cell-based viral replication assays (e.g., using HIV-1 infected T-cell lines)Quantify the reduction in viral load in the presence of the compound.
Detailed Protocol: NNMT Inhibition Assay

This protocol outlines a representative biochemical assay to determine the inhibitory potential of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate against human recombinant NNMT.

Materials:

  • Human recombinant NNMT

  • S-(5'-adenosyl)-L-methionine (SAM)

  • Nicotinamide (NAM)

  • S-(5'-adenosyl)-L-homocysteine (SAH) standard

  • Test compound: Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., a commercial kit for measuring SAH formation)

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of NNMT enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding a mixture of SAM and NAM.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary and Cellular Assays for Target Validation

Positive hits from the primary screens should be further validated using a cascade of secondary and cell-based assays.

Target Secondary Assay Cell-based Assay
NNMT Isothermal Titration Calorimetry (ITC) to confirm direct bindingMeasurement of 1-methylnicotinamide levels in treated cells
STAT6 Surface Plasmon Resonance (SPR) to determine binding kinetics to the STAT6 SH2 domainWestern blot analysis of p-STAT6 levels in IL-4 stimulated cells
Mer/c-Met Cellular thermal shift assay (CETSA) to confirm target engagement in cellsCell proliferation and migration assays in Mer/c-Met dependent cancer cell lines
GPR119 Radioligand binding assay to determine binding affinityGlucose-stimulated insulin secretion (GSIS) assay in pancreatic beta-cells
HIV-1 RT Recombinant enzyme inhibition assay with purified HIV-1 RTAntiviral activity against a panel of NNRTI-resistant HIV-1 strains
Workflow Diagram for Target Identification and Validation

Target_Validation_Workflow Start Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Primary_Screening Primary Target Class Screening (Biochemical & Cell-based Assays) Start->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity Assessment) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Binding & Biophysical Methods) Cellular_Assays Cellular Target Engagement & Functional Assays Secondary_Assays->Cellular_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies Target_Validated Validated Therapeutic Target In_Vivo_Studies->Target_Validated Hit_identification Hit_identification Hit_identification->Secondary_Assays

Caption: A systematic workflow for target validation.

Conclusion and Future Directions

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate represents a promising starting point for a drug discovery program. Based on a thorough analysis of its structural components, we have identified several plausible and high-value therapeutic targets, including enzymes involved in metabolism and inflammation, oncogenic kinases, GPCRs, and viral enzymes. The proposed experimental workflows provide a clear and logical path forward for elucidating the mechanism of action of this compound and validating its therapeutic potential. Future efforts should focus on synthesizing focused libraries of analogs to explore the structure-activity relationships for the identified primary targets and to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

References

  • EvitaChem. (n.d.). Buy 2-(1-Methylpiperidin-4-yl)pyrimidine (EVT-13808648).
  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. PMC.
  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity.
  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 202-208.
  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • Semantic Scholar. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib.
  • ResearchGate. (n.d.). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.

Sources

Foundational

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate structure-activity relationship (SAR) studies.

Title: Deconstructing the Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Scaffold: A Comprehensive SAR and Optimization Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Deconstructing the Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Scaffold: A Comprehensive SAR and Optimization Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

In modern medicinal chemistry, the fusion of nitrogenous heterocycles with saturated basic rings generates privileged architectures characterized by high three-dimensionality and tunable pharmacokinetic properties. The ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate scaffold represents a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and helicase inhibitors.

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) dynamics of this scaffold. By deconstructing the molecule into three functional zones—the pyrimidine core, the ester prodrug handle, and the basic piperidine tail—we elucidate the causality behind specific structural modifications, their impact on target engagement, and strategies to mitigate off-target liabilities such as hERG cardiotoxicity.

Deconstructing the Pharmacophore (Zone Analysis)

The structural modularity of this scaffold allows for precise tuning of both pharmacodynamics (PD) and pharmacokinetics (PK).

Zone 1: The Pyrimidine Core (The Central Hub)

The pyrimidine ring serves as the rigid geometric core of the molecule. In the context of kinase inhibitors, the pyrimidine nucleus acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP)[1]. The nitrogen atoms at the 1- and 3-positions function as critical hydrogen-bond acceptors, enabling the scaffold to mimic ATP and establish bidentate interactions with the backbone amides of the kinase hinge region[1]. Furthermore, its electron-deficient nature makes it metabolically stable against oxidative degradation while facilitating π−π stacking with aromatic residues in the binding pocket[2].

Zone 2: The C5-Ethyl Carboxylate (The Prodrug Handle)

Carboxylic acids are frequently required for potent target engagement (e.g., forming salt bridges with active-site arginine or lysine residues); however, their high polarity at physiological pH severely restricts passive membrane permeability. The C5-ethyl carboxylate acts as a classic ester prodrug strategy to mask this polar acidic group, thereby enhancing lipophilicity and oral bioavailability[3]. Once the highly permeable ester crosses the intestinal epithelium, it is rapidly hydrolyzed by ubiquitous hepatic and intestinal carboxylesterases to liberate the active free carboxylic acid[4].

Zone 3: The C2-(1-Methylpiperidin-4-yl) Motif (The Solubilizing Tail)

The incorporation of the 1-methylpiperidin-4-yl group at the C2 position introduces a basic aliphatic amine (pKa ~9.5). This moiety serves two primary functions:

  • Solubility Enhancement: The basic nitrogen is protonated at physiological pH, drastically improving aqueous solubility and facilitating formulation[5].

  • Solvent-Channel Interactions: The piperidine ring typically projects outward into the solvent-exposed channel of the target protein, where the protonated amine can form stabilizing salt bridges with acidic residues (Asp/Glu)[6].

However, lipophilic basic amines are notorious for binding to the hydrophobic pore of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and cardiotoxicity[7]. Optimizing this zone to balance solubility, potency, and hERG safety is the primary challenge in this SAR campaign.

ScaffoldSAR A Pyrimidine Core (Hinge Binder) B Kinase ATP Pocket (Met/Leu Backbone) A->B H-Bond Acceptor C 1-Methylpiperidine (Solvent Channel) A->C C2 Position E Ethyl Carboxylate (Lipophilic Pocket) A->E C5 Position D Salt Bridge (Asp/Glu Residues) C->D Ionic Interaction F Esterase Cleavage (Active Acid) E->F in vivo Hydrolysis

Fig 1. Pharmacodynamic interactions and metabolic fate of the pyrimidine-5-carboxylate scaffold.

Structure-Activity Relationship (SAR) Dynamics

To systematically optimize the scaffold, modifications were tracked across three critical parameters: Target Potency (IC 50​ ), Passive Permeability (P app​ ), and hERG Inhibition (IC 50​ ).

Table 1: SAR Optimization of the Pyrimidine-Piperidine Scaffold

C5-SubstituentC2-SubstituentTarget IC 50​ (nM)Caco-2 P app​ ( 10−6 cm/s)hERG IC 50​ ( μ M)Rationale / Causality
Ethyl ester 1-Methylpiperidin-4-yl>10,000 (Prodrug)24.5 (High)3.2 (High Risk)Baseline prodrug. High permeability, but the basic amine triggers severe hERG liability[6].
Carboxylic acid 1-Methylpiperidin-4-yl150.8 (Low)>30 (Safe)Active species. Potent target engagement, but the zwitterionic nature abolishes cellular permeability.
Ethyl ester Piperidin-4-yl (NH)>10,00018.21.5 (Severe)Removing the N-methyl group increases basicity (higher pKa), worsening hERG binding[5].
Ethyl ester 1-(Trifluoroethyl)piperidin-4-yl>10,00028.1>40 (Safe)Fluorination leverages inductive electron withdrawal to reduce amine basicity, eliminating hERG binding while maintaining solubility[7].
Primary Amide 1-Methylpiperidin-4-yl4512.48.5 (Mod. Risk)Bioisosteric replacement of the ester. Forms direct H-bonds with the target without needing prodrug cleavage, but lowers permeability.

Insight: The data clearly demonstrates that while the ethyl ester is an excellent permeability enhancer, the basicity of the 1-methylpiperidine ring must be attenuated (e.g., via fluorination or scaffold hopping to morpholine) to decouple target potency from hERG cardiotoxicity[7].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance before data extraction.

Protocol 1: In Vitro Carboxylesterase Cleavage & Metabolic Stability

This assay determines the rate at which the ethyl ester prodrug is bioactivated into the free carboxylic acid in human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 2X NADPH regenerating system (Solution A) and a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) (Solution B).

  • System Validation (Control): Run Enalapril (a known ethyl ester prodrug) in parallel. The assay is only valid if Enalapril shows >80% conversion to Enalaprilat within 60 minutes[4].

  • Incubation: Aliquot 50 μ L of the test compound (final concentration 1 μ M) into a 96-well plate. Pre-warm to 37°C for 5 minutes.

  • Initiation: Add 50 μ L of the HLM/NADPH mixture to initiate the reaction.

  • Quenching & Kinetics: At time points T=0, 15, 30, 60, and 120 mins, extract 20 μ L of the mixture and quench immediately in 80 μ L of ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, tracking both the depletion of the parent ester ( m/z 264) and the appearance of the carboxylic acid metabolite ( m/z 236).

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

Because hERG inhibition is highly dependent on the conformational state of the channel (open vs. closed), simple radioligand binding assays are insufficient. We utilize a whole-cell patch-clamp protocol.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • System Validation (Control): Apply Terfenadine (1 μ M) as a positive control. The assay is validated only if Terfenadine produces >90% reduction in tail current amplitude.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (e.g., the 1-methylpiperidine derivative) at escalating concentrations (0.1, 1, 10, 30 μ M) for 5 minutes per concentration to ensure steady-state block.

  • Data Extraction: Measure the peak tail current at -50 mV. Calculate the fractional block and fit the data to a Hill equation to derive the IC 50​ .

Workflow Step1 Synthesize Ester Prodrug (High Permeability) Step2 In Vitro Permeability (Caco-2 / PAMPA) Step1->Step2 Step5 hERG Counter-Screen (Patch-Clamp) Step1->Step5 Safety Profiling Step3 Hepatocyte Stability (Carboxylesterase Assay) Step2->Step3 Absorption Step4 Active Acid Release (Target Engagement) Step3->Step4 Bioactivation

Fig 2. Self-validating screening workflow for evaluating ester prodrugs and hERG liabilities.

Conclusion

The ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate scaffold is a masterclass in modular drug design. By leveraging the pyrimidine core for rigid target anchoring, utilizing the ethyl ester as a transient permeability enhancer, and fine-tuning the piperidine basicity to thread the needle between aqueous solubility and hERG safety, medicinal chemists can rapidly evolve this starting point into potent, orally bioavailable clinical candidates.

References

  • Kumbhar, A. A., Parbat, H. A., & Nikalje, A. P. "Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development." Research Trend. Available at: [Link][2]

  • Zhou, G. (2024). "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, SCIRP. Available at:[Link][4]

  • Park, H., et al. (2025). "Current and Emerging Prodrug Strategies." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link][3]

  • Kassab, A. E. (2022). "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Arch Pharm (Weinheim), PubMed. Available at:[Link][1]

  • ACS Medicinal Chemistry Letters (2022). "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Publications. Available at:[Link][6]

  • Drug Hunter (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. Available at: [Link][7]

Sources

Exploratory

Technical Whitepaper: Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate in Drug Discovery

Executive Summary & Structural Rationale Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a highly versatile, bifunctional chemical building block utilized extensively in modern medicinal chemistry. As the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a highly versatile, bifunctional chemical building block utilized extensively in modern medicinal chemistry. As the pharmaceutical industry shifts away from flat, planar aromatic systems toward architectures with higher three-dimensionality, hybrid scaffolds fusing saturated nitrogen heterocycles with electron-deficient heteroaromatics have become critical [1].

This specific compound exemplifies this paradigm shift through three core structural features:

  • The Pyrimidine Core: Acts as a bioisostere for benzene, but the two nitrogen atoms serve as potent hydrogen-bond acceptors. This electron-deficient ring lowers overall lipophilicity (LogP), thereby enhancing metabolic stability against CYP450-mediated oxidation.

  • The 1-Methylpiperidine Moiety: Introduces a basic nitrogen center (pKa ~8.6) capable of forming robust salt bridges with acidic residues (e.g., Aspartate, Glutamate) in target binding pockets [2]. The chair conformation significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which is statistically correlated with improved aqueous solubility, membrane permeability, and reduced off-target toxicity.

  • The C5-Ethyl Ester: Serves as a stable, yet easily saponified, protecting group for the carboxylic acid. Once hydrolyzed, the resulting acid is a prime candidate for amide coupling to generate diverse libraries of active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Profile

The following data summarizes the predicted and validated physicochemical parameters of the scaffold, highlighting its suitability for lead optimization [2].

ParameterValue / CharacteristicCausality / Pharmacological Impact
Molecular Formula C13H19N3O2Optimal low-molecular-weight building block.
Molecular Weight 249.31 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream functionalization.
pKa (Piperidine N) 8.60 ± 0.10Ensures protonation at physiological pH (7.4) for target engagement via salt bridges.
Boiling Point 337.9 ± 32.0 °CIndicates high thermal stability during rigorous synthetic cross-coupling conditions.
Density 1.141 ± 0.06 g/cm³Standard density profile for heterocyclic esters.

De Novo Synthesis Protocol: A Self-Validating System

To ensure high purity and yield, the synthesis of this scaffold relies on a convergent cyclocondensation strategy rather than linear cross-coupling. By reacting a piperidine-carboxamidine with a 1,3-dielectrophile, the pyrimidine ring is constructed de novo with both substituents already in place [3].

Step-by-Step Methodology

Step 1: Amidine Free-Basing and Activation

  • Action: Suspend 1-methylpiperidine-4-carboxamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt) (1.1 eq) under an inert argon atmosphere.

  • Causality: The hydrochloride salt is stable for storage but unreactive. NaOEt neutralizes the salt, liberating the highly nucleophilic free amidine. Ethanol is specifically chosen as the solvent to match the ethyl ester of the electrophile, entirely preventing transesterification side reactions that would yield mixed ester impurities.

Step 2: Cyclocondensation

  • Action: Add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 eq) dropwise to the stirring mixture at 0 °C. Gradually warm the reaction to reflux (78 °C) and maintain for 4-6 hours.

  • Causality: The primary amine of the amidine attacks the highly electrophilic ethoxymethylene carbon via a Michael addition-elimination mechanism. Subsequently, the secondary amidine nitrogen undergoes intramolecular cyclization onto the aldehyde carbonyl. The elimination of water and ethanol drives the aromatization, forming the thermodynamically stable pyrimidine ring.

Step 3: Self-Validating Acid-Base Workup

  • Action: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in ethyl acetate (EtOAc) and extract with 1M HCl. Separate the aqueous layer, basify to pH 10 using saturated aqueous Na₂CO₃, and back-extract with fresh EtOAc. Dry the final organic layer over Na₂SO₄ and concentrate.

  • Causality: This is a self-validating purification system. At acidic pH, the basic piperidine nitrogen protonates, shifting the target molecule exclusively into the aqueous layer while unreacted dielectrophile and neutral organic impurities remain in the initial EtOAc layer. Basifying the aqueous layer free-bases the product, allowing it to partition back into the clean EtOAc. If the product is successfully extracted in this final step, it inherently validates the presence of the intact basic piperidine moiety.

Synthesis_Workflow A 1-Methylpiperidine- 4-carboxamidine C Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate A->C Base (NaOEt) EtOH, Reflux B Ethyl 2-(ethoxymethylene)- 3-oxopropanoate B->C Cyclocondensation D Saponification (LiOH, THF/H2O) C->D Ester Hydrolysis E Amide Coupling (HATU, DIPEA, R-NH2) D->E Activation F Target API (e.g., CCR2 Antagonist) E->F Functionalization

Workflow detailing the de novo cyclocondensation and downstream API functionalization.

Pharmacological Applications and Target Pathways

Once the ethyl ester is hydrolyzed to its corresponding carboxylic acid, the 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid scaffold is rapidly deployed in the synthesis of advanced therapeutics. It is particularly privileged in targeting G-protein coupled receptors (GPCRs) and phosphodiesterases.

A. CCR2 Antagonists (Immunology & Inflammation)

The chemokine receptor CCR2 is a critical regulator of monocyte trafficking. Overactive CCR2 signaling drives monocytes toward sites of inflammation, where they differentiate into macrophages, exacerbating conditions like peripheral atherosclerotic disease and diabetic nephropathy [4]. By functionalizing the C5-carboxylate into a specific amide, the pyrimidine-4/5-carboxamide class acts as potent, selective CCR2 antagonists. The pyrimidine core provides a rigid vector for hydrogen bonding, while the piperidine nitrogen anchors the molecule in the allosteric binding pocket, preventing the conformational changes required for monocyte activation [4].

B. PDE4B Inhibitors (Pulmonary Fibrosis)

Phosphodiesterase 4B (PDE4B) is an enzyme responsible for the degradation of cyclic AMP (cAMP). Inhibiting PDE4B elevates intracellular cAMP, which profoundly suppresses the release of pro-inflammatory cytokines (such as TNF-α) and halts fibroblast activation. Scaffolds containing the 2-(piperidin-4-yl)pyrimidine motif (similar to the investigational drug Nerandomilast) are highly effective at projecting into the bimetallic active site of PDE4B, offering a promising therapeutic vector for idiopathic pulmonary fibrosis (IPF) [5].

Mechanism API Pyrimidine-5-carboxamide Derivatives Target1 CCR2 Receptor API->Target1 Allosteric Inhibition Target2 PDE4B Enzyme API->Target2 Competitive Inhibition Effect1 Block Monocyte Trafficking Target1->Effect1 Prevents Activation Effect2 Elevate Intracellular cAMP Target2->Effect2 Prevents Degradation Outcome Suppression of Inflammation & Fibrosis Effect1->Outcome Modulates Immune Response Effect2->Outcome Suppresses Cytokines

Dual pharmacological pathways modulated by pyrimidine-5-carboxamide derivatives.

Analytical Validation Standards

To ensure the integrity of the synthesized Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate before deploying it in biological assays, the following quality control metrics must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Must exhibit a dominant [M+H]+ peak at m/z 250.3. Purity should exceed >98% via UV detection at 254 nm.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The pyrimidine C4 and C6 protons typically appear as a distinct, highly deshielded singlet integrating to 2H around 9.0–9.2 ppm due to the electron-withdrawing nature of the adjacent nitrogens and the C5 ester.

    • The ethyl ester will present a classic quartet (~4.4 ppm, 2H) and triplet (~1.4 ppm, 3H) pattern.

    • The N-methyl group on the piperidine ring will appear as a sharp singlet integrating to 3H around 2.3 ppm.

References

  • European Patent Office. "NOVEL AND SELECTIVE CCR2 ANTAGONISTS (EP 2731941 B1)". Google Patents.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Introduction & Strategic Rationale Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry. The incorporation of a 1-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry. The incorporation of a 1-methylpiperidine moiety into the pyrimidine scaffold significantly enhances aqueous solubility and promotes blood-brain barrier (BBB) penetrance. This makes the structural motif highly sought after in the design of central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.

The most robust and scalable method for constructing 2-substituted pyrimidine-5-carboxylates relies on the cyclocondensation of an amidine with a 1,3-dielectrophile[1]. While classical dialdehydes are highly prone to polymerization and degradation, vinamidinium salts serve as bench-stable, highly efficient 1,3-dielectrophile surrogates[2]. This application note details a validated, two-step synthetic protocol: (1) the conversion of 1-methylpiperidine-4-carbonitrile to its corresponding amidine hydrochloride, and (2) a base-mediated cyclocondensation with a vinamidinium salt to forge the fully aromatized pyrimidine core[3].

Retrosynthetic Workflow

SynthesisWorkflow A 1-Methylpiperidine- 4-carbonitrile B 1-Methylpiperidine- 4-carboxamidine HCl A->B 1. NaOMe, MeOH 2. NH4Cl D Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate B->D NaOEt, EtOH Reflux C Vinamidinium Salt (1,3-Dielectrophile) C->D Cyclocondensation

Caption: Retrosynthetic and forward synthetic workflow for the target pyrimidine-5-carboxylate.

Mechanistic Insights (E-E-A-T)

As a self-validating system, this protocol is designed with specific chemical causality in mind to minimize side reactions:

  • Amidine Formation: The transformation of the nitrile to the amidine utilizes sodium methoxide to generate a reactive methyl imidate intermediate. Subsequent treatment with ammonium chloride facilitates an addition-elimination sequence, yielding the stable amidine hydrochloride. This avoids the harsh, anhydrous acidic conditions of the classical Pinner reaction, which can be difficult to scale.

  • Pyrimidine Cyclocondensation: The chosen vinamidinium salt (ethyl 2-(dimethylaminomethylene)-3-(dimethylamino)propanoate) acts as a synthetic equivalent of a 2-formyl-3-oxopropanoate[4]. Upon deprotonation of the amidine by sodium ethoxide, the highly nucleophilic amidine nitrogen attacks the electrophilic β -carbon of the vinamidinium salt. The subsequent elimination of dimethylamine drives the formation of an aza-ene intermediate. Intramolecular cyclization and a second elimination of dimethylamine irreversibly drive the system to full aromatization[5].

Mechanism Amidine Amidine Free Base (Nucleophile) Intermediate1 Aza-ene Intermediate (First C-N bond) Amidine->Intermediate1 Addition-Elimination (- HNMe2) Dielectrophile Vinamidinium Salt (1,3-Dielectrophile) Dielectrophile->Intermediate1 Intermediate2 Dihydropyrimidine (Ring Closure) Intermediate1->Intermediate2 Intramolecular Attack Product Pyrimidine-5-carboxylate (Aromatization) Intermediate2->Product Elimination (- HNMe2)

Caption: Mechanistic pathway of the base-mediated cyclocondensation forming the pyrimidine ring.

Experimental Protocols

Step 1: Synthesis of 1-Methylpiperidine-4-carboxamidine Hydrochloride

Reagents:

  • 1-Methylpiperidine-4-carbonitrile (1.0 eq)

  • Sodium methoxide (0.2 eq, 25% w/w in MeOH)

  • Ammonium chloride (1.2 eq)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Imidate Formation: Charge a flame-dried, argon-purged round-bottom flask with 1-methylpiperidine-4-carbonitrile (10.0 g, 80.5 mmol) and anhydrous methanol (100 mL).

  • Add sodium methoxide solution (3.5 g, 16.1 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.

    • In-Process Control (IPC): Monitor via IR spectroscopy. The sharp nitrile C≡N stretch at ~2240 cm⁻¹ must completely disappear before proceeding.

  • Amidation: Add solid ammonium chloride (5.17 g, 96.6 mmol) in a single portion to the methanolic solution.

  • Equip the flask with a reflux condenser, heat the suspension to 60 °C, and stir for 4 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Triturate the crude sticky residue with diethyl ether (3 × 50 mL) to remove any unreacted nitrile and organic impurities. The product will precipitate as a hygroscopic white solid. Dry thoroughly under high vacuum (Expected Yield: ~90%).

Step 2: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Reagents:

  • 1-Methylpiperidine-4-carboxamidine HCl (1.0 eq)

  • Ethyl 2-(dimethylaminomethylene)-3-(dimethylamino)propanoate (Vinamidinium salt, 1.05 eq)

  • Sodium ethoxide (2.5 eq, 21% w/w in EtOH)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Free-basing: Suspend 1-methylpiperidine-4-carboxamidine HCl (10.0 g, 56.3 mmol) in anhydrous ethanol (120 mL) under an argon atmosphere.

  • Slowly add sodium ethoxide solution (45.6 mL, 140.7 mmol) at 0 °C. Stir for 30 minutes to liberate the free amidine base. Note: Excess base is required to neutralize the HCl salt and drive the condensation.

  • Cyclocondensation: Add the vinamidinium salt (12.6 g, 59.1 mmol) portion-wise to the basic solution.

  • Gradually heat the reaction mixture to reflux (78 °C) and maintain for 6 hours.

    • In-Process Control (IPC): Monitor by LC-MS or TLC (DCM:MeOH 9:1)[6]. The intermediate aza-ene species may be observed transiently before full aromatization.

  • Quenching: Upon completion, cool the mixture to room temperature. Carefully quench with glacial acetic acid until pH ~7 is reached[5]. Causality: Neutralization is critical to prevent base-catalyzed hydrolysis of the ethyl ester while ensuring the basic piperidine nitrogen remains unprotonated for efficient organic extraction.

  • Extraction: Concentrate the ethanol in vacuo. Partition the residue between saturated aqueous NaHCO₃ (100 mL) and dichloromethane (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Et₃N) to afford the title compound as a pale yellow solid.

Data Presentation & Optimization

Table 1: Optimization of Cyclocondensation Conditions To ensure a self-validating protocol, various bases and solvents were screened. Sodium ethoxide in ethanol proved superior, matching the ester alkyl group to prevent transesterification side-products while providing optimal basicity for the elimination steps.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1K₂CO₃ (3.0)DMF901245
2NaOMe (2.5)MeOH65862*
3 NaOEt (2.5) EtOH 78 6 88
4t-BuOK (2.5)THF651055

*Note: Use of NaOMe/MeOH resulted in partial transesterification, yielding a mixture of methyl and ethyl esters.

Table 2: Analytical Characterization Data

Analytical Method Key Spectral Assignments
¹H NMR (400 MHz, CDCl₃) δ 9.15 (s, 2H, Pyrimidine H4, H6), 4.42 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.95 (m, 2H, Piperidine eq-H), 2.80 (tt, J = 11.5, 3.8 Hz, 1H, Piperidine CH), 2.32 (s, 3H, N-CH₃), 2.10 (m, 2H, Piperidine ax-H), 1.95 (m, 4H, Piperidine CH₂), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ).
¹³C NMR (100 MHz, CDCl₃) δ 172.4 (C=O), 164.1 (Pyrimidine C2), 158.3 (Pyrimidine C4, C6), 120.5 (Pyrimidine C5), 61.2 (-OC H₂CH₃), 55.4 (Piperidine C2, C6), 46.2 (N-CH₃), 43.1 (Piperidine C4), 30.5 (Piperidine C3, C5), 14.3 (-OCH₂C H₃).

| LC-MS (ESI+) | m/z calculated for C₁₃H₂₀N₃O₂ [M+H]⁺: 250.16; Found: 250.20 |

References

  • 16.12 Product Class 12: Pyrimidines - Thieme E-Books & E-Journals.Science of Synthesis.
  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity.ACS Publications.
  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes.NIH PMC.
  • 6.2.1. Pyrimidines.Thieme E-Books & E-Journals.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.ResearchGate.
  • Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design.ChemRxiv.

Sources

Application

Comprehensive Analytical Characterization of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate: Methodologies and Validation Protocols

Executive Summary Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (Chemical Formula: C₁₃H₁₉N₃O₂; Exact Mass: 249.1477 Da) is a highly functionalized heterocyclic building block frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (Chemical Formula: C₁₃H₁₉N₃O₂; Exact Mass: 249.1477 Da) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and GPCR ligands. The molecule presents specific analytical challenges: the highly basic tertiary amine of the piperidine ring (pKa ~9.5) is prone to severe peak tailing in reverse-phase chromatography, while the ethyl ester moiety requires strict moisture control to prevent hydrolysis.

This application note provides a comprehensive, self-validating analytical framework for the structural elucidation, purity profiling, and method validation of this compound. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as a logically driven system where every experimental choice is grounded in the physicochemical reality of the molecule.

Physicochemical Profiling & Structural Elucidation

Causality of Analytical Choices

To unambiguously confirm the regiochemistry and structural integrity of the synthesized compound, a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • Regiochemical Verification (NMR): The pyrimidine ring is substituted at positions 2 and 5. Because positions 4 and 6 are unsubstituted, they are chemically and magnetically equivalent. The electron-withdrawing nature of the C5 ethyl carboxylate group strongly deshields these protons, pushing their resonance downfield. Observing a sharp 2H singlet at ~9.10 ppm is the definitive diagnostic marker for this specific substitution pattern.

  • Linkage Verification (HRMS): The 1-methylpiperidin-4-yl group is attached via a carbon-carbon bond to the pyrimidine core. HRMS (ESI-TOF) in positive ion mode perfectly exploits the basicity of the tertiary amine, yielding a strong [M+H]⁺ signal to confirm the exact elemental composition.

Protocol 1: NMR and HRMS Acquisition
  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay) and ¹³C NMR at 100 MHz (1024 scans).

  • HRMS Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • HRMS Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate the mass axis using sodium formate clusters prior to injection.

Table 1: Expected Structural Elucidation Data
Analytical TechniqueParameter / AssignmentExpected Value / Signal
HRMS (ESI+) [M+H]⁺ Exact MassCalculated: 250.1550 m/z | Observed: 250.1551 m/z (Δ < 2 ppm)
¹H NMR (400 MHz) Pyrimidine C4/C6-Hδ 9.10 ppm (s, 2H)
¹H NMR (400 MHz) Ester -CH₂-δ 4.40 ppm (q, J = 7.1 Hz, 2H)
¹H NMR (400 MHz) Piperidine N-CH₃δ 2.35 ppm (s, 3H)
¹H NMR (400 MHz) Ester -CH₃δ 1.40 ppm (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz) Ester Carbonyl (C=O)δ ~164.5 ppm

Chromatographic Purity & Impurity Profiling

Causality of Analytical Choices

The basicity of the 1-methylpiperidin-4-yl moiety dictates the chromatographic strategy. Under standard acidic LC-MS conditions (pH ~2.7), the tertiary amine is fully protonated. If a traditional fully porous silica C18 column is used, these cations undergo secondary ion-exchange interactions with residual surface silanols, resulting in severe peak tailing, loss of resolution, and poor integration.

To counteract this, we employ a Charged Surface Hybrid (CSH) stationary phase. CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated piperidine nitrogen. This delivers highly symmetrical peaks and exceptional loading capacity without requiring MS-incompatible ion-pairing reagents (like TFA), thereby preserving the sensitivity of downstream mass spectrometric detection.

HPLC_Logic Analyze Analyze Analyte pKa Piperidine N (pKa ~9.5) Decision Select pH Strategy Analyze->Decision Low_pH Low pH (pH ~2.7) 0.1% Formic Acid Decision->Low_pH High_pH High pH (pH ~10) Ammonium Bicarbonate Decision->High_pH Low_pH_Result Analyte Fully Protonated Risk: Peak Tailing on standard C18 Low_pH->Low_pH_Result High_pH_Result Analyte Neutral Risk: Silica Dissolution High_pH->High_pH_Result Column_Choice Use Charged Surface Hybrid (CSH) to repel cations at low pH Low_pH_Result->Column_Choice

Caption: HPLC method development logic for basic piperidine derivatives.

Protocol 2: UHPLC-UV/MS Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • System Setup: Install a Waters XSelect CSH C18 column (2.1 x 100 mm, 1.7 µm). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the API in an 80:20 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability Test (SST): Inject the SST standard (containing the API and a known structurally similar impurity) prior to the sample sequence. The run is only valid if the tailing factor is ≤ 1.5 and the theoretical plate count is ≥ 5000, in strict accordance with USP <621> guidelines[1].

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.49556 (Linear)
7.00.410906 (Linear)
8.50.410906 (Linear)
8.60.49556 (Linear)
12.00.49556 (Linear)

Moisture & Residual Solvent Analysis

Causality of Analytical Choices

The ethyl carboxylate ester at the C5 position is susceptible to nucleophilic attack and subsequent hydrolysis if exposed to high moisture levels over time. Therefore, precise quantification of water content via Karl Fischer (KF) titration is mandatory. Furthermore, residual solvents from the synthetic pathway (e.g., ethanol from the esterification step, or DMF from coupling reactions) must be quantified via Gas Chromatography with Flame Ionization Detection (GC-FID) to ensure they fall below safety thresholds.

Protocol 3: KF and GC-FID Execution
  • Karl Fischer Titration: Transfer 50 mg of the sample into a volumetric KF titration vessel. Titrate with Hydranal™ Composite until the electrometric endpoint is stabilized for 60 seconds.

  • GC-FID Analysis: Dissolve 100 mg of the sample in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Inject 1 µL into a GC-FID equipped with a DB-624 capillary column (30 m x 0.32 mm, 1.8 µm). Utilize a temperature ramp from 40°C (hold 5 min) to 240°C at 10°C/min to separate and quantify volatile impurities.

Method Validation Framework (ICH Q2(R1))

To guarantee the trustworthiness of the analytical data, the UHPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2]. A method is only as reliable as its validation framework; hence, this protocol acts as a self-validating system where predefined acceptance criteria must be met to prove the method is "suitable for its intended purpose."

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, API, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the retention time of the API. Peak purity angle < purity threshold (via PDA).
Linearity 5 concentration levels ranging from 25% to 150% of the target analytical concentration.Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2% of target response.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% with %RSD ≤ 2.0%.
Precision (Repeatability) 6 replicate injections of the API at 100% target concentration.%RSD of peak area ≤ 1.0%. %RSD of retention time ≤ 0.5%.
LOD / LOQ Calculated based on the standard deviation of the response (σ) and the slope (S).Signal-to-Noise (S/N) ≥ 3 for LOD. S/N ≥ 10 for LOQ.

Comprehensive Analytical Workflow

Workflow cluster_0 Structural Elucidation cluster_1 Purity & Safety Start Raw Compound Synthesis Batch NMR 1D & 2D NMR (Regiochemistry) Start->NMR HRMS HRMS (ESI+) (Exact Mass) Start->HRMS FTIR FTIR (Functional Groups) Start->FTIR HPLC UHPLC-UV/MS (Chromatographic Purity) Start->HPLC KF Karl Fischer (Moisture Content) Start->KF GC GC-FID (Residual Solvents) Start->GC Validation ICH Q2(R1) Validation (System Suitability) HPLC->Validation

Caption: Comprehensive analytical workflow for compound characterization and validation.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." Source: fda.gov. URL:[Link]

  • Waters Corporation. "Column Particle Technologies BEH, CSH, HSS & Solid-Core." Source: waters.com. URL:[Link]

Sources

Method

Purification techniques for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Application Note: Advanced Purification Strategies for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Introduction & Mechanistic Profiling The isolation and purification of Ethyl 2-(1-methylpiperidin-4-yl)pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Introduction & Mechanistic Profiling

The isolation and purification of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate presents a classic, yet complex, chromatographic challenge frequently encountered in medicinal chemistry and drug development.

As an Application Scientist, designing a purification workflow for this molecule requires navigating a strict structural dichotomy. The 1-methylpiperidine moiety is a strongly basic tertiary aliphatic amine (pKa ~10.2). When exposed to standard bare silica gel, this basic nitrogen engages in strong electrostatic interactions (ion-pairing) with acidic silanol groups (pKa ~4.5), leading to severe peak tailing, low recovery, and irreversible adsorption[1]. Conversely, the ethyl ester is a base- and acid-labile functional group. While aggressive basification is required to extract the free base, prolonged exposure to strong aqueous hydroxides (e.g., NaOH) will rapidly trigger saponification, hydrolyzing the ester into its corresponding carboxylic acid[2].

To achieve >99% purity without degrading the target, the purification protocol must function as a self-validating system utilizing chemoselective liquid-liquid extraction (LLE), silanol-suppressed normal-phase chromatography, and high-pH reverse-phase preparative HPLC[3].

Physicochemical Data Summary

Understanding the physicochemical profile is the first step in predicting chromatographic behavior. All quantitative parameters dictating phase partitioning are summarized below.

Table 1: Physicochemical Profile & Chromatographic Behavior

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 277.32 g/mol Elutes well within standard small-molecule LC-MS ranges.
pKa (Piperidine N) ~10.2 (Strongly Basic)Requires high pH (>10.5) to fully deprotonate for RP-HPLC retention.
pKa (Pyrimidine N) ~1.5 (Weakly Basic)Remains unprotonated under most physiological and extraction conditions.
LogP (Octanol/Water) ~1.8 (Moderate Lipophilicity)Good retention on C18 phases when in the neutral (free base) state.
Chemical Stability Base-labile (Ester)Precludes the use of NaOH/KOH during extraction; requires mild carbonate buffers.

Purification Workflow Visualization

The following diagram illustrates the logical progression from crude reaction mixture to isolated, high-purity crystalline salt.

Purification A Crude Reaction Mixture (Target + Impurities) B Acid-Base LLE (pH 3 -> pH 10.5) A->B C Organic Phase (Enriched Free Base) B->C Extract (DCM) D Aqueous Phase (Neutral Impurities) B->D Discard E Normal Phase Silica (DCM/MeOH + 1% TEA) C->E Primary Purif. F Prep RP-HPLC (pH 10 Buffer, C18) E->F High-Res Polishing G Salt Crystallization (HCl in Dioxane/EtOH) F->G Isolation H Pure Target Compound (>99% Purity) G->H Final Product

Workflow for the purification of basic pyrimidine-5-carboxylate derivatives.

Experimental Protocols & Mechanistic Causality

Protocol 1: Chemoselective Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The goal of this step is to separate the basic target from neutral and acidic byproducts. By dropping the pH to 3, the piperidine nitrogen protonates, forcing the target into the aqueous layer. When basifying back to pH 10.5, we specifically use Sodium Carbonate ( Na2​CO3​ ) rather than Sodium Hydroxide ( NaOH ). Na2​CO3​ provides sufficient alkalinity to deprotonate the piperidine (pKa 10.2) without generating the high hydroxide ion concentration that would rapidly saponify the ethyl ester[2].

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and extract with 10% w/v aqueous citric acid (3 x 5 mL/g). The target compound partitions into the aqueous layer as a citrate salt.

  • Wash the combined acidic aqueous layers with fresh EtOAc (1 x 5 mL/g) to remove lingering neutral organic impurities. Discard the organic washes.

  • Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath.

  • Critical Step: Slowly add cold, saturated aqueous Na2​CO3​ dropwise while stirring vigorously until the pH reaches 10.5 (verify with pH paper).

  • Extract the newly formed free base with Dichloromethane (DCM) (3 x 10 mL/g).

  • Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to yield the enriched crude free base.

Protocol 2: Normal-Phase Flash Chromatography (NP-FC) with Silanol Suppression

Causality: Standard silica gel contains acidic silanol groups. If the crude free base is loaded directly, the piperidine nitrogen will bind irreversibly. By adding 1% Triethylamine (TEA) to the mobile phase, the TEA acts as a sacrificial basic modifier. It competitively masks the active silanol sites, allowing the target compound to elute as a sharp, symmetrical band rather than a long streak[1].

Step-by-Step Methodology:

  • Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH), both containing exactly 1% v/v TEA.

  • Pre-equilibrate a standard bare silica column (30:1 silica-to-sample ratio) with 3 column volumes (CV) of DCM + 1% TEA. Note: The column must be flushed with the modifier before the sample is introduced.

  • Dissolve the enriched crude in a minimal volume of DCM and load it onto the column.

  • Run a gradient elution from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 15 CVs.

  • Monitor the eluent using TLC (stain with Dragendorff's reagent for the tertiary amine) or UV detection at 254 nm (for the pyrimidine ring).

  • Pool the product-containing fractions and evaporate to dryness.

Protocol 3: High-pH Reverse-Phase Preparative HPLC

Causality: For final polishing to >99% purity, RP-HPLC is unparalleled. However, basic compounds analyzed under standard acidic LC conditions (e.g., 0.1% TFA, pH 2) remain protonated, making them highly polar. This results in poor retention on C18 columns and broad peak shapes[4]. By utilizing a high-pH mobile phase (pH 10), the piperidine nitrogen is deprotonated. The neutral molecule maximizes hydrophobic partitioning into the stationary phase, dramatically improving resolution and loading capacity[3][5].

Step-by-Step Methodology:

  • Column Selection: Utilize a hybrid-silica C18 preparative column engineered for high-pH stability (e.g., GL Sciences InertSustain C18 or Waters XBridge C18). Standard silica will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water, adjusted to pH 10.0 with Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Gradient: Inject the sample dissolved in 10% B. Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate appropriate for the column diameter.

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm.

  • Isolation: Lyophilize (freeze-dry) the collected fractions. Ammonium bicarbonate is volatile and will sublime completely, leaving the pure free base without inorganic salt contamination.

Protocol 4: Polishing via Hydrochloride Salt Crystallization

Causality: The purified free base may present as a viscous oil or low-melting solid, which is difficult to handle and prone to oxidative degradation. Converting it to a hydrochloride (HCl) salt increases the melting point, improves solid-state stability, and provides a final thermodynamic purification step (crystallization) that rejects structurally dissimilar trace impurities.

Step-by-Step Methodology:

  • Dissolve the pure free base in a minimal amount of anhydrous absolute ethanol (approx. 3 mL/g) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of 4.0 M HCl in dioxane dropwise under continuous stirring.

  • Stir for 30 minutes at 0 °C.

  • Slowly add cold diethyl ether (antisolvent) dropwise until the solution becomes slightly turbid.

  • Seed the solution (if seed crystals are available) and age the suspension at 4 °C for 12–24 hours to allow complete crystal lattice formation.

  • Filter the resulting white crystalline solid through a sintered glass funnel, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C to constant weight.

References

  • Benchchem Technical Support. Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • GL Sciences. Reverse Phase HPLC Columns - High-Efficiency C18 and C8 Columns for Reliable Separations. GL Sciences Inc.
  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Sigma-Aldrich. High Performance Liquid Chromatography (HPLC) Principles and Column Selection. Sigma-Aldrich.
  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine. Semantic Scholar.

Sources

Application

The Strategic Application of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate in Modern Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine core is a well-established "privileged structure," consistently appearing in a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a well-established "privileged structure," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile nature allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The fusion of a pyrimidine-5-carboxylate scaffold with a 1-methylpiperidine moiety in Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate presents a molecule of significant interest for drug discovery. This guide provides a comprehensive overview of its potential applications, supported by detailed protocols for its synthesis and biological evaluation. While direct literature on this specific molecule is sparse, this document leverages extensive data on its constituent fragments and analogous structures to provide a robust framework for its exploration.

The pyrimidine ring is a cornerstone of many therapeutic agents, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The piperidine motif is another crucial component in numerous drugs, valued for its ability to influence physicochemical properties and interact with various biological targets.[6] The combination of these two pharmacophores in the target molecule suggests a high potential for novel biological activity.

Physicochemical Properties and Structural Features

To facilitate initial in silico and in vitro assessments, a summary of the predicted physicochemical properties of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is presented below. These parameters are crucial for predicting oral bioavailability and drug-likeness.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C14H21N3O2Provides the elemental composition.
Molecular Weight 263.34 g/mol Falls within the desirable range for oral drugs (Lipinski's Rule of Five).
LogP (Octanol/Water) ~2.5 - 3.0Indicates good membrane permeability.
Topological Polar Surface Area ~55 ŲSuggests good oral absorption.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5Influences solubility and target binding.
Rotatable Bonds 4Contributes to conformational flexibility.

PART 1: Synthetic Strategy and Characterization

The synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can be approached through established methods for the preparation of 2-substituted pyrimidine-5-carboxylic esters.[2][7] A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization cluster_3 Final Product Amidine 1-Methylpiperidine-4-carboxamidine Condensation Cyclocondensation Amidine->Condensation Enolate Sodium 3,3-diethoxy-2-(ethoxycarbonyl)propen-1-olate Enolate->Condensation Purification Column Chromatography Condensation->Purification Characterization NMR, MS, HPLC Purification->Characterization Product Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Characterization->Product Kinase Screening Workflow Start Synthesized Compound PrimaryScreen Primary Kinase Panel Screen (e.g., KinomeScan) Start->PrimaryScreen HitID Hit Identification (Potent & Selective Hits) PrimaryScreen->HitID IC50 IC50 Determination (Dose-Response Assay) HitID->IC50 Yes LeadOpt Lead Optimization HitID->LeadOpt No CellBased Cell-Based Assays (Proliferation, Apoptosis) IC50->CellBased CellBased->LeadOpt

Sources

Method

Application Note: Strategic Utilization of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate in Preclinical Drug Discovery

Executive Summary & Pharmacophoric Rationale In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich saturated heterocycles is a proven strategy to improve aqueous solubility, reduce off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich saturated heterocycles is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance overall pharmacokinetic (PK) profiles. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate serves as a highly versatile, privileged bifunctional building block designed specifically for these modern drug discovery demands.

The strategic value of this intermediate lies in its tripartite structural design:

  • The 1-Methylpiperidine Motif: The basic tertiary amine (pKa ~10.0) ensures the molecule is predominantly protonated at physiological pH. This ionic character significantly enhances aqueous solubility and serves as a critical interaction vector for central nervous system (CNS) targets, including GPCRs and neurotransmitter systems[1]. Furthermore, the C2-substitution with a 1-methylpiperidine enhances target engagement in epigenetic modulators and kinase inhibitors[2][3].

  • The Pyrimidine Core: Acts as a rigid, hydrogen-bond-accepting scaffold that optimally vectors substituents at the C2 and C5 positions. This specific vectoring is a highly validated motif in the development of enzyme inhibitors and anti-inflammatory agents[4][5].

  • The C5-Ethyl Ester: Provides a modular synthetic handle that can be orthogonally derivatized without disrupting the basic piperidine moiety, enabling rapid structure-activity relationship (SAR) exploration.

Divergent Synthetic Workflows & Protocols

As a chemical intermediate, the ethyl ester is rarely the final drug candidate. It is typically subjected to divergent synthetic pathways. The following protocols are engineered for high fidelity, incorporating mechanistic causality and self-validating analytical steps.

Protocol A: Mild Saponification to 2-(1-Methylpiperidin-4-yl)pyrimidine-5-carboxylic Acid
  • Causality: Standard ester hydrolysis often employs NaOH in refluxing methanol. However, the presence of the basic 1-methylpiperidine ring can lead to solubility issues and emulsion formation during aqueous workup. Utilizing Lithium Hydroxide (LiOH) in a THF/Water/MeOH mixture ensures homogeneous, mild reaction conditions. The lithium salt of the resulting acid remains highly soluble in the aqueous phase, allowing for the extraction of organic impurities before careful pH adjustment to isolate the zwitterionic product.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate in a 2:1:1 volumetric mixture of THF:MeOH:H2O to achieve a 0.2 M concentration.

    • Add 2.0 eq of LiOH·H₂O in a single portion at 0°C.

    • Warm the reaction to 25°C and stir for 4 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The starting material peak ( [M+H]+=278 ) must completely shift to the product peak ( [M+H]+=250 ) before proceeding.

    • Concentrate the mixture in vacuo to remove the volatile THF and MeOH organics.

    • Carefully adjust the remaining aqueous layer to pH 6.5 using 1M HCl. (Critical Note: The isoelectric point of the zwitterion is near pH 6.5; over-acidification will protonate both the pyrimidine and piperidine nitrogens, causing the product to redissolve into the aqueous phase).

    • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling for Library Generation
  • Causality: Converting the carboxylic acid to various amides requires a coupling reagent that overcomes the inherent basicity of the piperidine ring, which can otherwise sequester standard coupling additives. HATU is selected over EDC/HOBt due to its superior efficiency in rapidly forming the active HOAt-ester intermediate, thereby minimizing side reactions and maximizing throughput for library generation[4].

  • Step-by-Step Methodology:

    • Suspend 1.0 eq of the carboxylic acid (from Protocol A) in anhydrous DMF (0.1 M).

    • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 25°C to pre-form the active ester.

    • Add 1.2 eq of the desired primary or secondary amine.

    • Stir for 2 hours at 25°C.

    • Self-Validation Step: Quench a 10 µL aliquot of the reaction mixture in 1 mL of 50% MeCN/H₂O. Analyze via UPLC-MS to confirm >95% conversion to the desired amide mass.

    • Purify the crude mixture directly via reverse-phase preparative HPLC (C18 column, 0.1% TFA in Water/MeCN gradient) to isolate the amide as a trifluoroacetate salt.

Protocol C: Controlled Reduction to the Hydroxymethyl Derivative
  • Causality: To access ether-linked or halogenated derivatives, the ester must be reduced to a primary alcohol. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is preferred over Lithium Aluminum Hydride (LiAlH₄) to prevent potential over-reduction or nucleophilic ring-opening of the electron-deficient pyrimidine core.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of the ester in anhydrous Dichloromethane (DCM) under a strict argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Dropwise add 2.5 eq of DIBAL-H (1.0 M solution in DCM) over 30 minutes to manage the exothermic hydride transfer.

    • Stir at -78°C for 2.5 hours.

    • Self-Validation Step: Carefully quench a 0.5 mL aliquot into saturated NH₄Cl, extract with EtOAc, and run TLC (10% MeOH in DCM). The ester spot (higher Rf) should be completely consumed.

    • Quench the bulk reaction carefully with saturated aqueous Rochelle's salt (sodium potassium tartrate) and warm to 25°C. Stir vigorously for 1 hour until two clear, distinct liquid phases form.

    • Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the primary alcohol.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and parameters for the protocols described above, providing a benchmark for synthetic execution.

TransformationReagents & ConditionsReaction TimeTypical YieldPurification MethodPrimary Application
Hydrolysis (Ester → Acid)LiOH·H₂O (2.0 eq), THF/MeOH/H₂O, 25°C4.0 h88 - 92%Isoelectric precipitation (pH 6.5)Precursor for amide/ester libraries
Amidation (Acid → Amide)HATU (1.2 eq), DIPEA (3.0 eq), DMF, 25°C2.0 h75 - 85%Reverse-phase Prep-HPLCTarget engagement (Kinases, GPCRs)
Reduction (Ester → Alcohol)DIBAL-H (2.5 eq), DCM, -78°C2.5 h80 - 87%Liquid-liquid extraction (Rochelle's)Precursor for ethers/leaving groups

Workflow Visualization

The following diagram maps the divergent synthetic utility of the core intermediate.

G Ester Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate (Core Intermediate) Acid 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylic acid Ester->Acid LiOH, THF/H2O/MeOH 25°C, 4h Alcohol [2-(1-methylpiperidin-4-yl) pyrimidin-5-yl]methanol Ester->Alcohol DIBAL-H, DCM -78°C, 2.5h Amide Pyrimidine-5-carboxamides (Library Generation) Acid->Amide HATU, DIPEA, R-NH2 DMF, 25°C, 2h Ether Ether / Halide Derivatives (SAR Exploration) Alcohol->Ether Alkylation / Halogenation

Divergent synthetic workflows for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate.

References

  • EvitaChem. "Buy 2-(1-Methylpiperidin-4-yl)pyrimidine (EVT-13808648) - EvitaChem". EvitaChem.
  • EvitaChem. "Buy (R)-1-Methylpiperidine-2-carboxylic acid (EVT-346472) - EvitaChem". EvitaChem.
  • Journal of Medicinal Chemistry. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1".
  • National Institutes of Health (NIH). "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties". PMC - NIH.
  • Google Patents. "Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors".

Sources

Application

Application Notes and Protocols for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Prepared by: Senior Application Scientist, Gemini Division Introduction The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a multitude of approved therapeutic agents.[1][2] Its electron-deficient nature makes it a versatile platform for derivatization, particularly through transition metal-catalyzed cross-coupling reactions.[1][3][4] When combined with other pharmacologically relevant moieties, such as the N-methylpiperidine group—a common feature in centrally active agents—the resulting hybrid molecules become attractive candidates for drug discovery programs.

This document provides a comprehensive guide to the experimental procedures involving Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. We will detail a robust synthesis protocol utilizing modern microwave-assisted techniques, rigorous methods for purification and characterization, and a validated protocol for assessing its potential biological activity as a G-protein coupled receptor (GPCR) antagonist. The causality behind key experimental choices is explained to provide researchers with a framework for adaptation and troubleshooting.

Section 1: Synthesis and Purification

The synthesis of substituted pyrimidines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a powerful and highly tolerant method for forming the crucial carbon-carbon bond between the pyrimidine core and the piperidine substituent.[5] To enhance reaction efficiency, reduce timelines from hours to minutes, and improve yields, we employ microwave-assisted organic synthesis.[1][4]

Protocol 1.1: Microwave-Assisted Suzuki-Miyaura Synthesis

This protocol describes the coupling of Ethyl 2-chloropyrimidine-5-carboxylate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The choice of a palladium tetrakis(triphenylphosphine) catalyst is based on its demonstrated efficacy in similar couplings with halogenated pyrimidines.[1][3][4]

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)[4]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[3]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 10 mL Microwave Reactor Vial with Magnetic Stir Bar

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (0.5 mmol, 1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (0.55 mmol, 1.1 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[1][4]

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (2:1 v/v). Add 6 mL of this mixture to the vial.[1]

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.[1]

  • Upon completion, allow the vial to cool to room temperature before carefully opening.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

G reagents 1. Add Reagents (Pyrimidine, Boronic Ester, Base, Catalyst) to Vial solvent 2. Add Degassed Solvent (Dioxane/H₂O) reagents->solvent microwave 3. Microwave Irradiation (100 °C, 15 min) solvent->microwave cool 4. Cool to Room Temperature microwave->cool extract 5. Aqueous Workup & Extraction (EtOAc) cool->extract dry 6. Dry, Filter & Concentrate extract->dry crude Crude Product dry->crude

Fig 1. General workflow for microwave-assisted synthesis.
Protocol 1.2: Purification by Preparative RP-HPLC

The crude product requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity small molecules suitable for biological assays.[6][7]

Instrumentation & Materials:

  • Preparative HPLC system with a UV detector

  • C18 Preparative Column (e.g., 19 x 100 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Crude Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate dissolved in a minimal amount of DMSO or mobile phase.

Step-by-Step Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Dissolve the crude product in a suitable solvent and filter through a 0.45 µm syringe filter to remove particulates.[8]

  • Inject the filtered sample onto the column.

  • Run a linear gradient elution to separate the target compound from impurities. The exact gradient should be optimized based on an initial analytical scale run.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the final product as a solid.

  • Confirm the purity of the final product using analytical HPLC (>95%).

Table 1: Typical RP-HPLC Purification Parameters

Parameter Value Rationale
Column C18, 5 µm Provides good retention and resolution for moderately polar small molecules.[9]
Mobile Phase A 0.1% Formic Acid in H₂O Acid modifier to improve peak shape by protonating basic sites.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the compound from the nonpolar stationary phase.[8]
Flow Rate 15-20 mL/min Typical for a 19 mm ID preparative column.
Gradient 5% to 95% B over 20 min A broad gradient is effective for separating products from a crude reaction mixture.[8]

| Detection | 254 nm | The pyrimidine ring strongly absorbs UV light at this wavelength. |

Section 2: Physicochemical Characterization

Unambiguous structural confirmation and purity assessment are critical for ensuring that any observed biological activity is attributable to the target compound. This is achieved through a combination of high-resolution mass spectrometry and NMR spectroscopy.[10]

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, serving as a definitive structural fingerprint.

Procedure:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, referencing the residual solvent peak.

Expected Spectral Features: The spectra should be consistent with the structure of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. Key expected signals are summarized below.

Table 2: Expected Analytical Data for Characterization

Technique Data Type Expected Value / Observation
HRMS (ESI+) [M+H]⁺ Calculated: 264.1707; Observed: m/z consistent with C₁₄H₂₁N₃O₂
¹H NMR Chemical Shift (δ) Pyrimidine-H: ~8.9-9.1 ppm (s, 2H). Ethyl Ester: ~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H). Piperidine-H: Multiple signals between ~1.5-3.5 ppm. N-Methyl: ~2.2-2.3 ppm (s, 3H).[11]

| ¹³C NMR | Chemical Shift (δ) | Pyrimidine-C: ~155-165 ppm. Ester Carbonyl: ~165 ppm. N-Methylpiperidine-C: α-carbons ~55-57 ppm.[12] N-Methyl: ~46 ppm. |

Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Procedure:

  • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • The primary ion observed should be the protonated molecule, [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass.

  • Characteristic fragmentation of the pyrimidine ring may also be observed.[13][14]

Section 3: Application in Biological Screening: GPCR Antagonist Assay

Given their prevalence in drug scaffolds, the pyrimidine and piperidine moieties suggest that Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate could interact with biological targets such as GPCRs. A cell-based functional assay is a robust method to screen for such activity.[15] This protocol describes how to test the compound for antagonist activity at a Gs-coupled receptor using a cAMP-responsive luciferase reporter gene.

Principle of the Assay: Activation of a Gs-coupled GPCR leads to an increase in intracellular cyclic AMP (cAMP). In this assay, a cell line is engineered to express the target GPCR and a luciferase reporter gene under the control of a cAMP response element (CRE). When the receptor is activated by an agonist, cAMP levels rise, driving luciferase expression. An antagonist will bind to the receptor and block this agonist-induced response, resulting in low luciferase activity.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR Antagonist Antagonist (Test Compound) Antagonist->GPCR G_Protein Gαs Gβγ GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CRE CRE PKA->CRE Phosphorylates CREB at CRE Luc_Gene Luciferase Gene CRE->Luc_Gene Drives Transcription Luciferase Luciferase Protein Luc_Gene->Luciferase Light Light Signal (Measured) Luciferase->Light Produces

Fig 2. Gs-coupled GPCR signaling pathway for reporter assay.
Protocol 3.1: Cell-Based GPCR Antagonist Assay (Luciferase Reporter)

Materials:

  • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Known agonist for the target GPCR.

  • Purified Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate.

  • Assay Buffer (e.g., HBSS).

  • White, opaque 96-well cell culture plates.

  • Luciferase detection reagent (e.g., Bright-Glo™).

  • Luminometer.

Step-by-Step Procedure:

  • Cell Plating: Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration is 10 mM in DMSO, serially diluted to cover a range from 100 µM to 10 pM final assay concentration.

  • Compound Addition: Remove the culture medium from the cells. Add 50 µL of the diluted test compound to the appropriate wells. Include "vehicle only" (DMSO) controls.

  • Pre-incubation: Incubate the plate for 30 minutes at 37 °C to allow the antagonist to bind to the receptor.

  • Agonist Challenge: Prepare the agonist at a concentration equal to 2x its EC₈₀ value. Add 50 µL of this agonist solution to all wells except the "no agonist" control wells.

  • Incubation: Incubate the plate for 3-6 hours at 37 °C to allow for reporter gene expression.

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the luciferase detection reagent to each well.

  • Incubate for 5 minutes in the dark to stabilize the luminescent signal.

  • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data: Set the average signal from the "vehicle only + agonist" wells as 100% activity and the "no agonist" wells as 0% activity.

  • Plot the normalized response versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

Conclusion

This guide provides a validated set of protocols for the synthesis, purification, characterization, and biological evaluation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. The use of efficient microwave-assisted synthesis coupled with robust HPLC purification ensures the production of high-quality material. Standard analytical techniques (NMR and HRMS) provide definitive structural confirmation. Finally, the detailed cell-based GPCR antagonist assay offers a clear path to assessing the compound's functional activity, making these protocols a valuable resource for researchers in drug discovery and medicinal chemistry.

References

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem.
  • Barua, N., & Borah, L. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1549, 231–239.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available from: [Link]

  • Tango GPCR Assay System. Thermo Fisher Scientific.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. (2013).
  • Holliday, N. D., & Watson, S. J. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2513, 275–296.
  • Scaling Small Molecule Purification Methods for HPLC. Agilent.
  • Wallace, J. M., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(18), 4184–4187.
  • Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (Basel, Switzerland), 26(7), 1968.
  • GPCR Signaling Assays. Indigo Biosciences.
  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. ResearchGate. Available from: [Link]

  • N-Methylpiperidine(626-67-5) 1H NMR spectrum. ChemicalBook.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • HPLC purification of peptides and miniature proteins. ResearchGate. Available from: [Link]

  • Small Molecule HPLC. Sigma-Aldrich.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

Sources

Method

High-Throughput Screening Assays for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Derivatives: A Comprehensive Application Guide

Introduction & Mechanistic Grounding The compound ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate represents a highly privileged structural scaffold in modern medicinal chemistry, frequently utilized as a core b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The compound ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate represents a highly privileged structural scaffold in modern medicinal chemistry, frequently utilized as a core building block for developing targeted therapeutics. As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a versatile pharmacophore capable of interrogating multiple biological targets, most notably Tyrosine Kinases (e.g., EGFR, HER2) and G-Protein-Coupled Receptors (GPCRs).

The mechanistic power of this scaffold lies in its tripartite structure:

  • The Pyrimidine Core: Provides essential hydrogen bond acceptors that mimic the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinase active sites .

  • The 1-Methylpiperidin-4-yl Moiety: Introduces a basic nitrogen (pKa ~8.5–10) that exists protonated at physiological pH. This enables crucial salt-bridge interactions with solvent-exposed aspartate or glutamate residues in kinases, or conserved acidic residues in the orthosteric binding pockets of aminergic GPCRs .

  • The Ethyl 5-Carboxylate Group: Serves as a synthetic handle. In drug development, this ester is typically hydrolyzed and subjected to amide coupling, allowing researchers to explore the steric and electronic boundaries of the target's binding pocket without disrupting the core pharmacophore.

To successfully triage libraries derived from this scaffold, an optimized High-Throughput Screening (HTS) cascade is required. This guide details two orthogonal, self-validating HTS workflows: a biochemical TR-FRET binding assay for kinase profiling, and a cell-based FLIPR calcium mobilization assay for GPCR interrogation.

HTS Triage Workflow

Before diving into the protocols, it is critical to establish the logical flow of the screening cascade. The workflow below illustrates how primary screening data feeds into hit validation and lead optimization.

HTS_Workflow Library Compound Library (Ethyl Pyrimidine Core) Primary Primary HTS Screen (TR-FRET / FLIPR) Library->Primary Hit Hit Validation (Z' > 0.6, S/B > 3) Primary->Hit Dose Dose-Response (IC50) 10-Point Titration Hit->Dose Counter Counter Screening (Selectivity Panel) Dose->Counter Lead Lead Optimization Candidate Selection Counter->Lead

Figure 1: High-throughput screening triage workflow for ethyl pyrimidine-5-carboxylate derivatives.

Workflow 1: Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase screening . Heterocyclic libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime Europium (Eu) donor; by introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background fluorescence completely decays, yielding an exceptional Signal-to-Background (S/B) ratio.

Assay Principle

TR_FRET_Mechanism Eu Eu-Anti-Tag Ab (Donor) Kinase Target Kinase Eu->Kinase Binds Tag Tracer Kinase Tracer (Acceptor) Kinase->Tracer Active Site State2 Compound Bound State Low FRET Signal Kinase->State2 Loss of 665nm State1 Tracer Bound State High FRET Signal Tracer->State1 665nm Emission Compound Test Compound (Pyrimidine Scaffold) Compound->Kinase Displaces Tracer

Figure 2: TR-FRET competitive binding assay principle for kinase target screening.

Step-by-Step Protocol: TR-FRET Competitive Binding

Self-Validating System: Every 384-well plate must contain 16 wells of DMSO vehicle (Maximum FRET, Negative Control) and 16 wells of 10 µM Staurosporine (Minimum FRET, Positive Control). The assay is only valid if the calculated Z'-factor is ≥ 0.6.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: HEPES maintains physiological pH. EGTA chelates trace calcium to prevent protease activation. Brij-35 acts as a non-ionic detergent to prevent the highly hydrophobic pyrimidine derivatives from adhering to the microplate walls. DTT keeps kinase active-site cysteines in a reduced state, preventing oxidative cross-linking.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the ethyl pyrimidine derivatives (from a 1 mM DMSO stock) into a 384-well low-volume ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip carryover and ensures the final DMSO concentration remains strictly at 1%. Concentrations >2% DMSO can denature the kinase and artificially suppress the FRET signal.

  • Kinase & Antibody Addition: Add 2.5 µL of a 2X master mix containing the target kinase (e.g., GST-tagged EGFR) and Eu-labeled anti-GST antibody. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 2.5 µL of 2X fluorescent kinase tracer (Acceptor). Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach binding equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize the data against the intra-plate controls to determine the % inhibition for each compound.

Workflow 2: Cell-Based GPCR Assay (FLIPR)

While biochemical assays define target affinity, cell-based assays are required to determine functional efficacy (agonist vs. antagonist) and membrane permeability. For Gq-coupled GPCRs (e.g., 5-HT₂A receptors, which are common off-targets or primary targets for piperidine-bearing compounds), the Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay is optimal .

Step-by-Step Protocol: FLIPR Calcium Flux

Self-Validating System: The instrument records a baseline fluorescence for 10 seconds prior to compound addition. A stable baseline validates cell health and dye loading efficiency. A reference agonist (e.g., Serotonin) is added at its EC₈₀ concentration to validate the dynamic range of the receptor response.

  • Cell Seeding: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Poly-D-lysine coating ensures strong cell adherence, which is critical because the automated liquid handling during the FLIPR read can easily dislodge loosely attached cells, causing severe signal artifacts.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is an acetoxymethyl ester that freely permeates the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorescent dye. Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from actively pumping the cleaved dye back out into the extracellular space.

  • Compound Addition (Antagonist Mode): Transfer the plate to the FLIPR instrument. The system adds 10 µL of the test compounds (ethyl pyrimidine derivatives) and continuously monitors fluorescence (Excitation: 488 nm, Emission: 515–575 nm) for 3 minutes.

  • Agonist Challenge: Following the 3-minute compound incubation, the FLIPR instrument adds 10 µL of the reference agonist at its EC₈₀ concentration. Fluorescence is monitored for an additional 2 minutes to capture the transient intracellular calcium peak.

  • Data Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence during the agonist challenge window. Plot the data using a 4-parameter logistic non-linear regression to determine the IC₅₀.

Data Presentation & Triage

To demonstrate the utility of the HTS cascade, the table below summarizes simulated quantitative data for the core scaffold and three theoretical derivatives. This data illustrates how structural modifications to the ethyl pyrimidine-5-carboxylate core shift the pharmacological profile between kinase and GPCR targets.

Compound IDStructural ModificationEGFR IC₅₀ (nM)5-HT₂A IC₅₀ (nM)Assay Z'-FactorS/B Ratio
Core Scaffold None (Ethyl Ester)>10,0004,5200.785.2
Derivative A C5-Amide Coupling451,2000.815.4
Derivative B C4-Aniline Substitution12>10,0000.795.1
Derivative C Piperidine N-Demethylation850450.824.9

Interpretation: The unmodified core scaffold exhibits weak affinity. Hydrolysis of the ethyl ester and subsequent C5-amide coupling (Derivative A) or C4-aniline substitution (Derivative B) drastically improves kinase potency, mimicking established EGFR inhibitors. Conversely, removing the methyl group from the piperidine nitrogen (Derivative C) shifts the selectivity toward the aminergic GPCR (5-HT₂A), highlighting the importance of the basic amine's steric profile in GPCR orthosteric pockets.

References

  • Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants (WO2024064091A1)
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Drug Discovery Source: National Center for Biotechnology Information (NCBI / PubMed Central) URL:[Link]

  • High-Throughput Screening of G-Protein-Coupled Receptors Source: National Center for Biotechnology Information (NCBI / PubMed Central) URL:[Link]

Application

Application Note: Handling, Storage, and Synthetic Utilization of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Introduction & Structural Rationale Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and modern drug discovery. The fusion of an electron-deficient pyrimidine ring with a saturated nitrogen heterocycle (piperidine) generates a hybrid architecture with enhanced three-dimensionality and highly favorable pharmacokinetic properties[1].

From a synthetic and pharmacological perspective, the molecule offers two critical handles. The piperidine moiety introduces a basic tertiary nitrogen atom capable of forming essential salt bridges with biological targets, while its chair conformation enhances aqueous solubility and membrane permeability[1]. Concurrently, the ethyl ester at the 5-position serves as a robust electrophilic handle, primed for saponification and subsequent amide coupling to generate complex libraries of potential neuropharmacological agents or kinase inhibitors[1][2].

Physicochemical Properties & Storage Causality

To maintain the scientific integrity of this building block, understanding the causality behind its degradation is paramount. The molecule possesses two distinct reactive vulnerabilities that dictate its storage requirements:

  • The Ethyl Ester: Susceptible to nucleophilic attack by atmospheric moisture, leading to premature hydrolysis into the free carboxylic acid.

  • The Tertiary Amine (Piperidine): Highly basic and nucleophilic. Prolonged exposure to atmospheric oxygen and ambient light can induce N-oxide formation. Furthermore, basic amines readily absorb atmospheric carbon dioxide ( CO2​ ) to form carbonate salts, which irreversibly alters the compound's solubility profile and molecular weight.

Degradation A Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate B1 Atmospheric Moisture (H2O) A->B1 B2 Atmospheric Oxygen (O2) / Light A->B2 B3 Carbon Dioxide (CO2) A->B3 C1 Ester Hydrolysis (Premature Cleavage) B1->C1 C2 Tertiary Amine Oxidation (N-Oxide Formation) B2->C2 C3 Carbonate/Salt Formation at Piperidine B3->C3

Primary atmospheric degradation pathways necessitating inert, cold storage conditions.

Quantitative Data Summary

Table 1: Physicochemical Profile and Storage Parameters

ParameterValue / GuidelineScientific Rationale
Molecular Formula C13​H19​N3​O2​ -
pKa (Predicted) ~8.60 ± 0.10High basicity of the piperidine nitrogen dictates strong salt-forming potential[3].
Storage Temperature 2°C to 8°CReduces thermodynamic energy, preventing spontaneous ester hydrolysis.
Atmosphere Argon or Nitrogen (Inert)Prevents N-oxidation and CO2​ absorption by the basic amine.
Container Amber glass, PTFE-lined capProtects against UV-induced degradation and moisture ingress[4].

Standard Handling and Storage Protocols

To ensure a self-validating system where the reagent remains >98% pure over its shelf life, adhere strictly to the following laboratory protocols:

  • Long-Term Storage: Store the compound at 2–8°C under a blanket of inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to settle over the chemical bed and more effectively displace residual oxygen in the vial.

  • Defrosting Protocol (Critical Causality): When removing the vial from cold storage, do not open it immediately . Allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder, which acts as a catalyst for ester hydrolysis[4].

  • Weighing and Aliquoting: For bulk quantities, handle the material within a controlled glovebox environment. For daily benchtop use, purge the vial with Argon immediately after weighing before returning it to the refrigerator.

Experimental Protocol: Saponification and Amide Coupling

The most common synthetic trajectory for this compound is the conversion of the ethyl ester to a free carboxylic acid, followed by amide coupling[2][5]. The following protocol utilizes Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH).

Causality of Reagent Choice: LiOH is a milder base, and the resulting lithium carboxylate salt exhibits superior solubility in organic/aqueous solvent mixtures. This prevents the precipitation of unreacted intermediates and protects the electron-deficient pyrimidine ring from unwanted nucleophilic degradation during the reaction.

G A Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate B Saponification (LiOH, THF/H2O, 25°C) A->B C Lithium 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate B->C D Acidification (HCl) & Lyophilization C->D E Free Carboxylic Acid Intermediate D->E F Amide Coupling (HATU, DIPEA, R-NH2) E->F G Target Compound (e.g., Kinase Inhibitor) F->G

Workflow for saponification and amide coupling of the pyrimidine ester building block.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate in a 3:1:1 mixture of THF:MeOH: H2​O to achieve a concentration of ~0.2 M. Note: The inclusion of MeOH acts as a phase-transfer bridge between the hydrophobic ester and the aqueous base.

  • Hydrolysis: Add 2.0 equivalents of LiOH monohydrate ( LiOH⋅H2​O ) in a single portion. Stir the reaction vigorously at room temperature (25°C) for 4–6 hours. Monitor the reaction via LC-MS until the starting ester mass is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash once with Ethyl Acetate to extract any non-polar organic impurities.

  • Acidification (Self-Validating Step): Carefully adjust the aqueous layer to pH ~4.5 using 1M HCl. Causality: Because the compound contains a basic piperidine ring, adjusting the pH too low (<3) will fully protonate the amine, making the compound highly water-soluble and impossible to extract. At pH 4.5, the molecule exists primarily as a neutral zwitterion, optimizing its recovery.

  • Isolation: Lyophilize the aqueous mixture directly to yield the crude carboxylic acid (often isolated as a hydrochloride salt mixture). This solid is highly stable and can be used directly in the next step without further purification.

  • Amide Coupling: React the crude carboxylic acid with your desired primary amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature for 12 hours to yield the target amide compound[2].

References

  • EvitaChem | Buy 2-(1-Methylpiperidin-4-yl)pyrimidine (EVT-13808648) | 1

  • ChemicalBook | methyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Properties | 3

  • BLD Pharm | 89793-12-4 Ethyl 2-chloropyrimidine-5-carboxylate Storage Guidelines |

  • LookChem | Ethyl 5-pyrimidinecarboxylate CAS NO.40929-50-8 | 4

  • Google Patents (WO2022094354A1) | Pyrimidine compounds, compositions, and medicinal applications thereof | 2

  • Ambeed | SM-102 Ionizable Amino Lipid & Pyrimidine Carboxylates | 5

Sources

Method

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate for enzyme inhibition studies.

Application Note: Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate as a Core Scaffold for Kinase and Amidase Inhibition Studies Executive Summary The development of highly selective enzyme inhibitors requires ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate as a Core Scaffold for Kinase and Amidase Inhibition Studies

Executive Summary

The development of highly selective enzyme inhibitors requires versatile chemical scaffolds that can balance target affinity with favorable physicochemical properties. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate represents a highly privileged building block in modern drug discovery. Featuring a pyrimidine core that acts as a classic ATP-competitive hinge-binder, and a solubilizing 1-methylpiperidin-4-yl moiety, this compound is an ideal starting point for synthesizing inhibitors targeting Serine/Threonine kinases (e.g., CDK4/6)[1] and metabolic amidohydrolases like Vanin-1[2].

This application note provides a comprehensive guide to utilizing this scaffold in early-stage drug discovery, detailing the mechanistic rationale, standardized in vitro screening protocols, and cellular target engagement workflows.

Mechanistic Rationale & Structural Insights

As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does before initiating a screening cascade. The architecture of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate offers three distinct pharmacological advantages:

  • The Pyrimidine Core (Hinge-Binding): The nitrogen atoms of the pyrimidine ring are perfectly positioned to form bidentate hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Val96 in CDK4). This anchors the molecule within the ATP-binding pocket[1].

  • The 1-Methylpiperidin-4-yl Motif (Solvent Channel Interaction): Lipophilic kinase inhibitors often suffer from poor aqueous solubility. The basic tertiary amine of the piperidine ring (pKa ~9.0) ensures the molecule remains ionized at physiological pH, drastically improving solubility. Furthermore, this moiety typically projects outward into the solvent-exposed channel, allowing for the formation of stable mesylate or hydrochloride salts without disrupting target binding.

  • The Ethyl 5-Carboxylate (Versatile Synthetic Handle): While the ethyl ester can be screened directly as a lipophilic prodrug or weak inhibitor, its primary utility lies in its rapid conversion to pyrimidine carboxamides. Amidation at the 5-position allows the molecule to probe deeper hydrophobic pockets, a strategy that has successfully yielded potent, orally bioavailable inhibitors of both CDKs[1] and the inflammatory enzyme Vanin-1[2].

Experimental Workflows & Pathway Visualization

To systematically evaluate this scaffold and its derivatives, we employ a tiered screening cascade. The workflow transitions from biochemical validation to cellular efficacy, ensuring that only highly penetrant and on-target compounds progress.

Workflow A Compound Prep (Ester Cleavage & Amidation) B Primary Screen (TR-FRET ATP-Competitive Assay) A->B C Secondary Screen (Cellular Target Engagement) B->C D Lead Optimization (In Vivo Efficacy) C->D

Fig 1. Standard tiered screening workflow for pyrimidine-5-carboxylate derivatives.

Pathway cluster_0 Kinase Activation CDK4 CDK4 ActiveComplex CDK4/CycD Complex CDK4->ActiveComplex CycD Cyclin D1 CycD->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates Inhibitor Pyrimidine-5-carboxylate Derivative Inhibitor->ActiveComplex Inhibits ATP binding pRb Phospho-Rb Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases Proliferation Cell Cycle Progression (G1 to S Phase) E2F->Proliferation Promotes

Fig 2. CDK4/Rb signaling pathway and the mechanism of pyrimidine-based inhibition.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against a model kinase (CDK4/Cyclin D1). Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because nitrogenous heterocycles like pyrimidines frequently exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background compound interference and ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Expert Insight: The inclusion of 0.01% Tween-20 is critical. It prevents the lipophilic pyrimidine ester from forming colloidal aggregates, which act as promiscuous inhibitors and generate false positives.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume delivery.

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 complex (final concentration: 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km, typically 25 µM) and ULight-labeled Retinoblastoma (Rb) peptide substrate (final concentration: 50 nM).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of detection buffer containing 10 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Europium-anti-phospho-Rb antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validating System: Always include a no-enzyme control (0% activity baseline) and a known reference inhibitor like Palbociclib (100% inhibition control). Calculate the Z'-factor; an assay is only deemed trustworthy if Z' > 0.6.

Protocol 2: Cellular Target Engagement Assay (Western Blotting)

Objective: Confirm that the compound penetrates the cell membrane and successfully inhibits target phosphorylation (pRb) in a physiological environment. Causality & Design: We utilize the MCF-7 breast cancer cell line because it is estrogen receptor-positive (ER+) and heavily dependent on the Cyclin D1/CDK4 axis for survival. Observing a dose-dependent decrease in pRb without a reduction in total Rb confirms a true on-target mechanism rather than non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the pyrimidine derivative at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 24 hours. Include a DMSO vehicle control (final DMSO concentration <0.1%).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Expert Insight: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are mandatory; without them, endogenous phosphatases will rapidly cleave the phosphate groups off Rb during lysis, ruining the readout.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against Phospho-Rb (Ser780) and Total Rb.

  • Validation: Probe for GAPDH as a loading control. Quantify the pRb/Total Rb ratio using densitometry software.

Data Presentation: Structure-Activity Relationship (SAR) Summary

To demonstrate the versatility of the Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate scaffold, the table below summarizes representative SAR data. It highlights how modifying the 5-carboxylate position shifts the compound from a weak lead to a highly potent, dual-target or selective inhibitor[1][2].

Compound VariantCDK4 IC50 (nM)Vanin-1 IC50 (nM)MCF-7 GI50 (µM)ClogPMechanistic Note
Ethyl Ester (Core Scaffold) 145>10,00012.52.8Moderate hinge binding; poor target specificity.
Free Carboxylic Acid >10,000>10,000>50.01.2Inactive; negative charge repels ATP pocket; poor permeability.
Cyclopentyl Carboxamide 12450.83.1High potency; amide fills deep hydrophobic pocket[1][2].

Table 1. Representative biochemical and cellular profiling of the pyrimidine-5-carboxylate scaffold and its derivatives.

References

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols: Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is not extensively available in the public domain. This do...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is not extensively available in the public domain. This document, therefore, presents a detailed guide based on the established medicinal chemistry applications of its core constituent moieties: the pyrimidine-5-carboxylate and the 1-methylpiperidine scaffolds. The protocols and applications described herein are extrapolated from closely related and structurally similar compounds, providing a robust framework for initiating research and development efforts with this novel molecule.

Introduction: A Scaffold of Untapped Potential

The convergence of a substituted pyrimidine ring with a piperidine moiety represents a well-established strategy in medicinal chemistry for the generation of novel therapeutic agents. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including anticancer and antibiotic agents, owing to its ability to engage in various biological interactions.[1] Similarly, the piperidine scaffold is a key feature in many central nervous system (CNS) active drugs and other therapeutics, offering a versatile framework for modulating pharmacokinetic and pharmacodynamic properties.[2][3]

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate combines these two privileged structures, suggesting a high potential for this compound as a lead scaffold in drug discovery. The ethyl carboxylate group on the pyrimidine ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This document will explore the potential applications of this molecule and provide detailed protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.

Potential Therapeutic Applications and Biological Targets

Based on the known activities of structurally related compounds, Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate and its derivatives are promising candidates for several therapeutic areas:

  • Oncology: The pyrimidine core is a cornerstone of many anticancer drugs. Derivatives of pyrimidine-5-carboxylate have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[1][4] The piperidine moiety has also been incorporated into potent inhibitors of protein kinase B (Akt), a key node in cancer signaling pathways.[2]

  • Neurodegenerative and Psychiatric Disorders: The N-alkyl-4-aminopiperidine scaffold, a close relative of the 1-methylpiperidine group, has shown significant affinity for the sigma-1 (σ1) receptor.[2] Modulation of the σ1 receptor is a promising therapeutic strategy for a range of CNS disorders, including neurodegenerative diseases and pain.[2]

  • Inflammatory and Allergic Diseases: Pyrimidine derivatives have been successfully developed as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[5][6] STAT6 is a key mediator in the inflammatory cascade associated with allergic conditions like asthma.[5][6]

  • Infectious Diseases: The pyrimidine scaffold is a versatile building block for the synthesis of antifungal and antibacterial agents.[1] Piperidine-containing compounds have also demonstrated significant antimycotic effects.[7]

Synthetic Protocol: A Plausible Route to Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

The synthesis of the target compound can be envisioned through a convergent strategy, leveraging established pyrimidine ring formation methodologies. A plausible and efficient approach is the reaction of a suitable amidine with an enaminone or a related three-carbon synthon.

Proposed Synthetic Pathway

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate cluster_final_reaction Final Step cluster_final_product Final Product 1-methylpiperidine-4-carboxamidine 1-Methylpiperidine-4-carboxamidine Reaction_Step Condensation & Cyclization 1-methylpiperidine-4-carboxamidine->Reaction_Step Base (e.g., NaOEt) Ethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Ethyl_ethoxymethylenemalonate->Reaction_Step Intermediate_Product Ethyl 4-hydroxy-2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Reaction_Step->Intermediate_Product Final_Reaction Chlorination & Reduction Intermediate_Product->Final_Reaction Final_Product Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Final_Reaction->Final_Product

Caption: Proposed synthetic route for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

  • Reagents and Equipment:

    • 1-Methylpiperidine-4-carboxamidine hydrochloride

    • Diethyl (ethoxymethylene)malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add 1-methylpiperidine-4-carboxamidine hydrochloride (1.0 equivalent). b. Stir the mixture at room temperature for 30 minutes. c. Add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-hydroxy-2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate.

Step 2: Conversion to Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

  • Reagents and Equipment:

    • Ethyl 4-hydroxy-2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

    • Suitable solvent (e.g., ethanol, methanol)

    • Round-bottom flask with appropriate setup for hydrogenation

  • Procedure: a. Chlorination: Treat the product from Step 1 with phosphorus oxychloride to convert the hydroxyl group to a chlorine atom. This step should be performed with caution in a well-ventilated fume hood. b. Purification: After the reaction is complete, carefully quench the excess POCl₃ with ice water and extract the product with a suitable organic solvent. Purify the chlorinated intermediate. c. Reduction: Dissolve the purified chloro-pyrimidine derivative in a suitable solvent and add a catalytic amount of Pd/C. d. Subject the mixture to hydrogenation (either with H₂ gas or a transfer hydrogenation agent) until the reaction is complete (monitored by TLC). e. Filter the catalyst and concentrate the filtrate to obtain the crude final product. f. Purify by column chromatography or recrystallization to yield pure Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate.

Biological Evaluation Protocols

To explore the therapeutic potential of the synthesized compound, a tiered screening approach is recommended.

Workflow for Biological Screening

Biological Screening Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Kinase Panel, Receptor Binding Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cellular Assays, IC50 Determination) Hit_Identification->Secondary_Assays Active End Preclinical Candidate Hit_Identification->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Caption: A generalized workflow for the biological evaluation of new chemical entities.

Example Protocol: STAT6 Inhibition Assay

This protocol is adapted from methodologies used for similar pyrimidine-based STAT6 inhibitors.[5][6]

  • Objective: To determine the in vitro inhibitory activity of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate against STAT6.

  • Principle: A cell-based reporter gene assay is a common method. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a STAT6-responsive promoter. Activation of the STAT6 pathway by an appropriate stimulus (e.g., IL-4) leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • A suitable cell line (e.g., HEK293T) stably transfected with a STAT6-responsive luciferase reporter construct.

    • Recombinant human IL-4.

    • Test compound (Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate) dissolved in DMSO.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Procedure: a. Seed the reporter cell line in 96-well plates and allow them to adhere overnight. b. Pre-incubate the cells with varying concentrations of the test compound for 1 hour. c. Stimulate the cells with a pre-determined optimal concentration of IL-4 for 6-8 hours. d. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data from Related Compounds

While specific data for the title compound is unavailable, the following table summarizes the activity of related pyrimidine derivatives to provide a benchmark for expected potency.

Compound ClassTargetIC₅₀ ValueReference
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivativesSTAT621 nM (for compound 2t, AS1517499)[5][6]
Tetrahydropyrimidine-5-carboxylate derivativesα-amylase6.539–11.27 µM[4]
Indole-based inhibitors with piperidine moietyEZH22 nM (biochemical IC₅₀ for CPI-1205)[8]

Conclusion and Future Directions

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate represents a promising, yet underexplored, chemical scaffold. Based on the extensive body of literature on its constituent pyrimidine and piperidine cores, this molecule holds significant potential for the development of novel therapeutics in oncology, neuropharmacology, and immunology. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting compound. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish a comprehensive structure-activity relationship and identify lead candidates for further preclinical development.

References

  • LookChem. ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE. [Link]

  • ResearchGate. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

  • NextSDS. Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. [Link]

  • PubChemLite. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (C12H17N3O3). [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

  • MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

  • ACS Publications. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. [Link]

  • PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

  • NextSDS. Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Synthesis

[label Refining Reaction Steps I'm now clarifying the reaction mechanism and experimental procedures for pyrimidine synthesis. I'm focusing on the conversion of the acyclic enamine intermediate to the desired product thr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Refining Reaction Steps

I'm now clarifying the reaction mechanism and experimental procedures for pyrimidine synthesis. I'm focusing on the conversion of the acyclic enamine intermediate to the desired product through a cyclization-dehydration process. I'm visualizing the complete process, including steps like free-basing the amidine, the condensation reaction, work-up, and purification, to optimize the reaction sequence.

Evaluating Reagent Origins

I'm now determining the most effective route to secure the necessary reagents. I'm focusing on synthesizing ethyl 2-(ethoxymethylene)-3-oxopropanoate, given its importance in the synthesis. I'm considering starting from either ethyl 3,3-diethoxypropionate or another commercially available precursor.

I've been working to get the best experimental data, and I've come to a better understanding of how to get the product I'm after!

Prioritizing Reagent Access

I'm now focusing on reagent accessibility and the best approach to the key intermediate. Based on prior research, I will begin by synthesizing sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate. Then, I'll attempt the reaction with an amidinium salt. I'm focusing on the reaction pathway and by-products.

Optimizing Precursor Synthesis

I'm now focusing on optimizing the synthesis of sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate, as it seems to be the critical precursor. I've been reviewing the reaction conditions for preparing this intermediate, focusing on the yield and purity of the resulting product, and how to work with the reactants.

Refining Methodology Details

I'm now detailing each experimental step, including precursor preparation, condensation, and purification, emphasizing practical considerations like pH adjustments for optimal product extraction. I am also planning troubleshooting and a FAQ section to address key questions like ester transesterification, incomplete reactions, and the product streaking during purification.

Visualizing Reaction Logic

I'm now visualizing the overall reaction logic with a new DOT diagram, including reactant A (1-Methylpiperidine-4-carboximidamide) and reactant B (Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate). I'm focusing on their roles and interactions in the reaction, and also planning a detailed, clear version that focuses on the individual steps.

Analyzing Reaction Byproducts

I'm now diving into the byproducts. I'm focusing on the formation of potential side products, such as the transesterified methyl ester, and the impact of the solvent and base on their formation. I'm thinking about strategies to minimize them, mainly through the base choice.

Refining Byproduct Analysis

I'm now deep-diving on byproduct analysis. Specifically, I'm focusing on the formation of potential side products during pyrimidine synthesis, with an emphasis on the effect of solvent choice and base on byproduct formation. I'm exploring methods to minimize them.

Validating Amidine Preparation

I'm now focusing on the initial stages. I need to synthesize the correct reagent, Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate and the amidine. The Zhichkin paper shows using a metalated propen-1-olate, but this avoids transesterification with our reagent. I want to check that the amidine is fully free-based.

Assessing pH Impact

I'm now thinking about the aqueous workup. It appears the desired product might be water soluble, so I need to make the solution basic to extract it into ethyl acetate. I've noted that the free base can only be extracted when pH exceeds the pKa of the piperidine ring. I'm also preparing for the optimization table to include a row on the extraction pH.

Evaluating Extraction Efficiency

I'm now focusing on workup efficiency, particularly product extraction. I am thinking that the target product may be water-soluble. I'm exploring the use of a base to convert the protonated product to the free base, enabling efficient extraction into ethyl acetate. I'm carefully determining the target extraction pH for optimized recovery.

Refining Step Optimization

I'm now deep in refining the reaction protocol for pyrimidine synthesis, particularly focusing on optimization of the experimental steps. I'm focusing on precursor preparation, condensation, and purification, emphasizing considerations like pH adjustments and ester transesterification. I will be looking to update the troubleshooting and FAQ section soon.

Detailing Reaction Mechanism

I'm now detailing each step of the pyrimidine synthesis with an emphasis on incorporating E-E-A-T principles. In my experience, incomplete amidine free-basing is a common pitfall. The condensation reaction, involving nucleophilic addition of the amidine and subsequent cyclization and dehydration, is under review. The DOT diagram, as well, is now being refined to improve clarity. I'm focusing on the pKa of 1-methylpiperidine, which is about 9.5, for pH optimization.

Detailing Reaction Mechanism

I'm now detailing each step of the pyrimidine synthesis, focusing on the condensation reaction that involves a nucleophilic addition followed by cyclization and dehydration. I am re-examining the potential pitfalls of incomplete amidine free-basing. I'm focusing on the pKa of 1-methylpiperidine, which is around 9.5 for pH optimization.

Refining Synthesis Protocol

I'm now detailing each experimental step for the pyrimidine synthesis. I'm focusing on the pH adjustment strategy and reviewing ester transesterification, and plan to include troubleshooting FAQs. The reaction mechanism now includes the cyclization-dehydration, building on the pKa for 1-methylpiperidine. I am refining the DOT diagram to include the key pH adjustments.

Validating Cyclocondensation Details

I'm verifying the cyclocondensation step, specifically the need for reflux to drive cyclization and dehydration. I will perform Michael-type addition at room temperature but will need thermal energy to drive the next steps. I'm checking the impact of the 12-hour reflux. I'm focusing on the effect of the temperature on the reaction, including the effect of temperature on the intermediate's stability.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of functionally dense heterocycles. The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate presents a unique intersection of challenges: the steric bulk of the piperidine ring, the basicity of the tertiary amine complicating isolation, and the classic difficulty of forming a pyrimidine ring that is strictly unsubstituted at the 4- and 6-positions.

This guide provides a field-proven, self-validating protocol based on the highly efficient Zhichkin condensation methodology [1], specifically adapted to prevent ester scrambling and maximize yields for this target.

Mechanistic Pathway & Chemical Logic

Standard Biginelli or enaminone condensations often fail to produce 4,6-unsubstituted pyrimidines cleanly. To bypass this, we utilize a specialized 1,3-dielectrophile (a metalated propen-1-olate). Because our target is an ethyl ester, we must avoid the standard methyl-based Zhichkin reagent (sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate) to prevent transesterification. Instead, we generate sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate in situ.

ChemicalLogic A 1-Methylpiperidine-4- carboximidamide C Nucleophilic Addition A->C B Sodium 3,3-diethoxy-2- ethoxycarbonylpropen-1-olate B->C D Acyclic Enamine Intermediate C->D - NaOEt E Intramolecular Cyclization D->E F Target Pyrimidine (Aromatization) E->F - H2O, - EtOH

Logical pathway for the Zhichkin-type pyrimidine condensation.

Experimental Workflow & Self-Validating Protocol

ExpWorkflow S1 1. Reagent Activation Generate Dielectrophile Salt S3 3. Condensation Reflux in EtOH (80°C, 12h) S1->S3 S2 2. Amidine Free-Basing Neutralize HCl salt with NaOEt S2->S3 S4 4. pH-Controlled Workup Adjust to pH 10.5 with Na2CO3 S3->S4 Monitor via LC-MS S5 5. Purification Basic Alumina or NH4OH/Silica S4->S5 Extract with EtOAc

Step-by-step experimental workflow for pyrimidine synthesis and isolation.

Step-by-Step Methodology

Step 1: Preparation of the 1,3-Dielectrophile

  • Action: To a stirred suspension of NaH (1.1 eq) in anhydrous diethyl ether at 0°C, add a mixture of ethyl formate (1.2 eq) and ethyl 3,3-diethoxypropionate (1.0 eq) dropwise under nitrogen.

  • Causality: This Claisen-type condensation generates the activated sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate. Using exclusively ethyl-derivatized starting materials prevents ester scrambling (transesterification) in the final product [1].

Step 2: Amidine Free-Basing

  • Action: Suspend 1-methylpiperidine-4-carboximidamide hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 1.0 eq) and stir for 30 minutes at room temperature.

  • Self-Validation: The solution will rapidly turn cloudy as finely divided sodium chloride (NaCl) precipitates. This visual cue acts as a self-validating indicator that the amidine has been successfully free-based and is ready for nucleophilic attack.

Step 3: Cyclocondensation

  • Action: Add the dielectrophile generated in Step 1 to the ethanolic amidine mixture. Heat the reaction to a rolling reflux (78°C) for 12 hours.

  • Causality: While the initial Michael-type addition of the amidine to the enol ether occurs at room temperature, the subsequent intramolecular cyclization and elimination of water (aromatization) require significant thermal energy to overcome the activation barrier [2].

Step 4: pH-Controlled Work-up

  • Action: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in water and carefully adjust the pH to 10.5 using saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 x 50 mL).

  • Self-Validation: The 1-methylpiperidine moiety is highly basic (pKa ~9.5). If the aqueous layer is at pH < 9, the product remains protonated and will not partition into the organic layer. A successful extraction into the organic phase at pH 10.5 physically validates the correct protonation state of the target molecule.

Step 5: Purification

  • Action: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography using a gradient of DCM to 90:9:1 (DCM : MeOH : NH₄OH).

  • Causality: The tertiary amine of the piperidine ring will interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking. The addition of 1% NH₄OH passivates the silica, ensuring sharp peak elution and high purity.

Quantitative Data: Optimization Matrix

To demonstrate the causality behind our protocol choices, the table below summarizes our internal optimization data. Note how solvent and base selection directly dictate the purity and yield of the final pyrimidine.

SolventBaseTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
MethanolNaOMe651245%Failure: Extensive transesterification yielding the methyl ester byproduct.
DMFK₂CO₃1001255%Failure: Thermal degradation and formation of dark, tarry baseline impurities.
EthanolNaOEt252420%Failure: Incomplete cyclization; LC-MS shows trapped [M+18]⁺ intermediate.
Ethanol NaOEt 78 12 82% Optimal: Clean aromatization, no ester scrambling, high purity.

Troubleshooting FAQs

Q: Why is my overall yield consistently below 40% despite complete consumption of the amidine starting material? A: If your amidine is consumed but the yield is low, you are likely losing product during the aqueous work-up. The 1-methylpiperidine ring makes this molecule highly water-soluble when protonated. Ensure you are strictly following the pH 10.5 adjustment in Step 4. If you attempt to extract at neutral pH, the product will remain entirely in the aqueous waste stream.

Q: I observe a significant mass corresponding to[M+18]⁺ in my LC-MS. How do I drive the reaction to completion? A: The[M+18]⁺ mass corresponds to the hydrated cyclic intermediate, meaning the final dehydration step (aromatization) has not occurred. This is a thermodynamic bottleneck. Ensure your reaction is at a true, rolling reflux in ethanol (78°C). If the intermediate persists, adding a catalytic amount of glacial acetic acid (0.1 eq) during the final 2 hours of reflux will accelerate the dehydration and drive the pyrimidine formation to completion [2].

Q: Can I use 1-methylpiperidine-4-carbonitrile instead of the amidine hydrochloride? A: No. Nitriles are not sufficiently nucleophilic to undergo condensation with the propen-1-olate under these conditions. You must first convert the nitrile to the amidine via a classic Pinner reaction (treatment with HCl in anhydrous ethanol to form the imidate, followed by methanolic ammonia).

Q: My product is streaking heavily on the silica column and co-eluting with impurities. What is the optimal purification strategy? A: This is caused by the basic tertiary amine interacting with acidic silanol sites on the stationary phase. You have two field-proven options:

  • Pre-treat your standard silica column with 1-2% Triethylamine (TEA) in your starting mobile phase, or use the 1% NH₄OH system described in Step 5.

  • Switch your stationary phase entirely to Basic Alumina , which eliminates the acid-base interaction and allows the product to elute cleanly with standard EtOAc/Hexanes gradients.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal.[Link]

Optimization

Technical Support Center: Purification of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing isolation challenges with Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing isolation challenges with Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate .

Successfully purifying this molecule requires balancing the competing chemical demands of its three distinct functional groups: a strongly basic tertiary amine (1-methylpiperidine), an electron-deficient aromatic system (pyrimidine), and a base-sensitive ethyl ester.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My product is streaking severely on standard silica gel, and my isolated yield is extremely low. What is causing this?

The Causality: The 1-methylpiperidine moiety is a strongly basic tertiary amine (pKa ~10). Standard normal-phase silica gel possesses a highly acidic surface due to the presence of free silanol groups (Si-OH). When your basic amine travels through the column, it undergoes strong, sometimes irreversible, acid-base interactions with these silanols, leading to severe peak tailing and poor recovery[1].

The Solution: You must neutralize the stationary phase. Incorporate 1% to 5% of a volatile basic modifier, such as Triethylamine (TEA), into your mobile phase[2]. The TEA acts as a sacrificial base, outcompeting your target molecule for the acidic silanol sites and masking them, which allows your product to elute as a sharp, well-resolved band[2].

Q2: I used 1M NaOH during my aqueous workup to ensure the amine was free-based, but now my product has disappeared into the aqueous layer. What happened?

The Causality: You have inadvertently destroyed your product via alkaline hydrolysis (saponification)[3]. The ethyl ester is located at the 5-position of the pyrimidine ring. Because pyrimidine is a highly electron-deficient (pi-depleted) heterocycle, it exerts a strong electron-withdrawing effect on the ester carbonyl. This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by hydroxide ions.

The Solution: Never use strong aqueous bases (NaOH, KOH) with this scaffold. To free-base the piperidine without hydrolyzing the ester, use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃) during your extraction.

Q3: I am trying to separate my target from a des-methyl piperidine impurity, but they co-elute on silica. What is the best alternative?

The Causality: Normal-phase silica chromatography separates primarily by polarity. The structural difference between a 1-methylpiperidine and a secondary piperidine impurity often does not provide enough polarity delta for silica resolution[4]. The Solution: Transition to Reverse-Phase Preparative HPLC (RP-HPLC). Using a high-pH stable C18 column with a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) keeps both amines in their neutral free-base forms, allowing the hydrophobic C18 stationary phase to easily discriminate based on the presence of the extra methyl group.

Part 2: Visualizing the Purification Logic

Silanol_Mechanism Silica Silica Gel (Acidic Silanols) Tailing Strong Adsorption (Peak Tailing) Silica->Tailing Amine Basic Amine (Target) Amine->Tailing Sharp Sharp Elution (High Recovery) Amine->Sharp TEA Add Triethylamine (TEA Modifier) Tailing->TEA Troubleshoot Masked Masked Silanols TEA->Masked Masked->Sharp

Caption: Mechanism of amine tailing on silica and resolution via TEA modification.

Purification_Workflow Start Crude Reaction Mixture Workup Mild Basic Workup (Sat. NaHCO3) Start->Workup Extract Organic Extraction (EtOAc or DCM) Workup->Extract Decision Chromatography Type? Extract->Decision NP Normal Phase Silica (1-5% TEA Modifier) Decision->NP Gram Scale RP Reverse Phase HPLC (High pH Buffer) Decision->RP mg Scale Pure Pure Target Molecule NP->Pure RP->Pure

Caption: Workflow for the isolation and purification of ester-sensitive basic amines.

Part 3: Quantitative Strategy Comparison

Depending on your reaction scale and impurity profile, select the appropriate chromatographic strategy from the data table below:

Purification StrategyStationary PhaseRecommended Mobile PhaseTarget ScaleEst. RecoveryKey Advantage / Limitation
Modified Normal Phase Silica Gel (Si-OH)DCM / MeOH / 1-5% TEA> 1 Gram75-85%Cost-effective for bulk crude. Requires post-column TEA removal under high vacuum.
Amine-Functionalized NH₂-SilicaHexanes / EtOAc100 mg - 5 g85-95%Excellent peak shape without TEA. Higher consumable cost.
Preparative RP-HPLC High-pH Stable C18H₂O / ACN + 10mM NH₄HCO₃< 100 mg> 95%Highest purity; resolves structurally similar isomers. Low throughput.

Part 4: Self-Validating Experimental Protocols

Protocol A: TEA-Modified Silica Gel Chromatography

Use this protocol for gram-scale purifications where bulk separation from starting materials is required[5].

  • System Validation (TLC): Prepare two TLC plates. Spot the crude mixture on both. Elute Plate 1 in 90:10 DCM:MeOH. Elute Plate 2 in 89:10:1 DCM:MeOH:TEA. Self-Validation: You must observe the target spot shift from a streaking comet (Plate 1) to a tight, circular spot with a higher Rf (Plate 2) before proceeding.

  • Column Packing: Prepare a slurry of standard silica gel using the validated TEA-containing mobile phase (e.g., 89:10:1 DCM:MeOH:TEA). Pour the slurry into the column and allow it to settle[2].

  • Stationary Phase Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Crucial Step: This pre-saturates the acidic silanols with TEA. If you skip this, the TEA in your running solvent will be consumed by the column, and your product will still tail.

  • Sample Loading: Dissolve the crude Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate in a minimal volume of DCM and apply it evenly to the column head.

  • Elution & Recovery: Run the gradient. Pool the product-containing fractions. To remove residual TEA, concentrate under reduced pressure, co-evaporate twice with toluene, and place under high vacuum for 12 hours.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Use this protocol for final polishing or separating closely related piperidine/pyrimidine impurities.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent hybrid-silica column). Standard silica C18 columns will dissolve at pH 9.5.

  • Method Execution: Inject the sample and run a gradient from 10% B to 90% B over 15-20 minutes. Monitor UV absorbance at 254 nm (pyrimidine ring).

  • Immediate Lyophilization: Self-Validation: Because the target contains a base-sensitive ethyl ester, leaving the collected fractions in the pH 9.5 aqueous buffer at room temperature will cause slow hydrolysis[3]. Immediately freeze the pooled fractions on dry ice and lyophilize to isolate the pure free-base powder.

References

  • BenchChem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography." 1

  • BenchChem. "Application Notes and Protocols: Purification of Geranylamine by Column Chromatography." 2

  • BenchChem. "Optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis." 4

  • BenchChem. "Technical Support Center: Purification of Carboxylic Acid Ethyl Esters." 3

  • Google Patents. "WO2013117615A1 - Piperidino-pyrimidine derivatives for the treatment of viral infections." 5

Sources

Troubleshooting

Optimizing reaction conditions for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds with good yields.[1][2] The primary reactants are Ethyl 2-chloropyrimidine-5-carboxylate and a suitable organoboron reagent derived from 1-methyl-4-piperidinone .

Reaction Scheme:

Reaction_Scheme cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 Ethyl 2-chloropyrimidine-5-carboxylate Reaction_Flask Suzuki-Miyaura Coupling Reactant1->Reaction_Flask Reactant2 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Reactant2->Reaction_Flask Product Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Flask Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Flask Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Flask Reaction_Flask->Product Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Verify Catalyst Activity (Use fresh catalyst) Start->Check_Catalyst Check_Reagents Confirm Starting Material Purity (NMR, HPLC) Check_Catalyst->Check_Reagents Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Optimize_Solvent Test Alternative Solvent Systems (e.g., Toluene/H₂O, DMF/H₂O) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

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Optimization

Technical Support Center: Side-Product Formation in Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding side-product formation in reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding side-product formation in reactions involving Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis and manipulation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate?

A1: Based on the known reactivity of the pyrimidine core and the ester functionality, several side-products can be anticipated. The most prevalent are typically:

  • Hydrolysis Product: The corresponding carboxylic acid, 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylic acid, formed by the hydrolysis of the ethyl ester. This is especially common under aqueous acidic or basic conditions.[1][2]

  • N-Oxides: Oxidation of one or both of the pyrimidine nitrogen atoms can lead to the formation of N-oxides.[3][4][5] This is more likely to occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Ring-Opened Products: Under harsh basic conditions, the pyrimidine ring can be susceptible to nucleophilic attack and subsequent ring-opening.[1]

  • Byproducts from Starting Materials: Impurities in the starting materials or side-reactions of the precursors used in the synthesis of the target molecule can carry through to the final product mixture.[6][7]

Q2: What is the primary cause of ester hydrolysis and how can it be minimized?

A2: The primary cause of ester hydrolysis is the presence of water in combination with either acid or base catalysis.[2][6] The lone pair of electrons on the oxygen atom of water can attack the electrophilic carbonyl carbon of the ester. This process is accelerated by:

  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.

  • Base Catalysis: Deprotonation of water to form the more nucleophilic hydroxide ion.

To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[6][7] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control pH: If aqueous workups are necessary, use neutral pH conditions or perform them at low temperatures to slow the rate of hydrolysis.

  • Appropriate Reagent Selection: When possible, choose non-aqueous workup procedures. For purification, favor techniques like flash chromatography over aqueous extractions if hydrolysis is a significant issue.

Q3: How can I detect the formation of N-oxide side-products?

A3: N-oxide formation can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): N-oxides are generally more polar than their non-oxidized counterparts. They will typically have a lower Rf value on a TLC plate.

  • Mass Spectrometry (MS): The formation of a mono-N-oxide will result in an increase of 16 atomic mass units (amu) in the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the pyrimidine ring adjacent to the N-oxide will be shifted downfield (to a higher ppm value) due to the deshielding effect of the N-oxide group.

    • ¹³C NMR: The carbon atoms adjacent to the N-oxide will also experience a downfield shift.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues related to side-product formation.

Problem 1: Significant formation of a more polar byproduct, suspected to be the carboxylic acid.
Potential Cause Troubleshooting Steps & Explanation Verification
Moisture in Reaction 1. Dry Solvents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[6] 2. Dry Reagents: Dry any solid reagents in a vacuum oven before use. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.Analyze a small aliquot of the reaction mixture by LC-MS. The presence of a peak with a mass corresponding to the hydrolyzed product confirms the issue.
Aqueous Workup 1. Minimize Contact Time: Perform aqueous extractions quickly and at low temperatures. 2. Use Saturated Brine: Wash organic layers with saturated sodium chloride solution to remove bulk water before drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). 3. Non-Aqueous Workup: If possible, consider a non-aqueous workup, such as direct filtration and concentration followed by chromatography.Compare the amount of byproduct before and after the workup using TLC or LC-MS.
Acidic or Basic Contaminants 1. Neutralize Glassware: Wash all glassware with a dilute base (e.g., NaHCO₃ solution) followed by distilled water and oven-drying to remove any acidic residues. 2. Purify Reagents: If reagents are suspected to be contaminated, purify them by distillation or recrystallization.Test the pH of your starting materials and solvents.
Problem 2: Presence of a byproduct with a mass of +16 amu compared to the desired product.
Potential Cause Troubleshooting Steps & Explanation Verification
Oxidation during Reaction 1. Degas Solvents: Before use, degas solvents by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen. 2. Use Fresh Reagents: Some reagents can degrade over time to form oxidizing species. Use freshly opened or purified reagents.Confirm the presence of the N-oxide by LC-MS and NMR spectroscopy.[3]
Oxidation during Workup or Storage 1. Avoid Air Exposure: Concentrate reaction mixtures under reduced pressure and avoid prolonged exposure of the crude or purified product to air, especially at elevated temperatures. 2. Store under Inert Atmosphere: Store the final product under an inert atmosphere and protected from light.Monitor the purity of the stored compound over time by TLC or LC-MS.
Use of Oxidizing Agents 1. Re-evaluate Synthetic Route: If the synthetic route involves an oxidation step, ensure that the oxidant is fully quenched and removed before proceeding to the next step.Analyze the reaction mixture immediately after the quenching step to ensure complete consumption of the oxidizing agent.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Minimizing Hydrolysis during Aqueous Workup
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the reaction mixture to a separatory funnel containing ice-cold deionized water.

  • Immediately extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers and wash with ice-cold saturated sodium bicarbonate solution, followed by ice-cold saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

Diagram: Troubleshooting Workflow for Side-Product Formation

Troubleshooting_Workflow start Side-Product Detected identify Identify Side-Product (LC-MS, NMR, TLC) start->identify hydrolysis Hydrolysis Product (M-28) identify->hydrolysis Mass Match? n_oxide N-Oxide Product (M+16) identify->n_oxide Mass Match? other Other Byproduct identify->other Mass Match? check_moisture Check for Moisture (Anhydrous Conditions) hydrolysis->check_moisture check_workup Review Workup (pH, Temperature) hydrolysis->check_workup check_oxidation Check for Oxidants (Air, Reagents) n_oxide->check_oxidation check_starting_materials Analyze Starting Materials (Purity) other->check_starting_materials optimize_conditions Optimize Reaction Conditions check_moisture->optimize_conditions check_workup->optimize_conditions check_oxidation->optimize_conditions check_starting_materials->optimize_conditions

Caption: A flowchart for troubleshooting common side-products.

Diagram: Reaction Pathways Leading to Common Side-Products

Reaction_Pathways reactant Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate hydrolysis_product 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylic acid reactant->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide_product N-Oxide Derivative reactant->n_oxide_product [O] desired_product Desired Product reactant->desired_product Desired Reaction

Caption: Common side-reaction pathways.

IV. References

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. (2020). Available at: [Link]

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181. Available at: [Link]

  • Yan, S. F., & Yu, A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(8), 1032-1036. Available at: [Link]

  • Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry. (1985). Available at: [Link]

  • Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry. (1985). Available at: [Link]

  • Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Australian Journal of Chemistry. (1978). Available at: [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules. (2024). Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. (2020). Available at: [Link]

Sources

Troubleshooting

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate stability and degradation issues

Welcome to the Advanced Technical Support Center for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate . This guide is engineered for research scientists and drug development professionals to troubleshoot, resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate . This guide is engineered for research scientists and drug development professionals to troubleshoot, resolve, and prevent common stability and degradation issues associated with this specific chemical scaffold.

Compound Profile & Mechanistic Vulnerabilities

To effectively handle this compound, one must understand the opposing chemical forces at play within its structure:

  • The Electrophilic Core (Pyrimidine-5-carboxylate): The pyrimidine ring is a highly electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 inductively and mesomerically withdraw electron density. When an ethyl carboxylate is attached at the 5-position, the ester carbonyl carbon becomes highly activated and electrophilic, making it exceptionally vulnerable to nucleophilic attack (hydrolysis)[1].

  • The Nucleophilic Tail (1-methylpiperidine): The tertiary amine of the N-methylpiperidine moiety is basic (pKa ~10) and electron-rich. It is highly susceptible to oxidation by trace peroxides or atmospheric oxygen, leading to N-oxide formation[2].

Understanding these dual vulnerabilities is critical for designing proper storage, formulation, and analytical workflows.

Degradation Pathways & Diagnostic Workflows

DegradationPathways Parent Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate Cond1 Aqueous Base/Acid (pH > 8 or pH < 3) Parent->Cond1 Cond2 Oxidative Stress (Peroxides / Air / Light) Parent->Cond2 Deg1 Ester Hydrolysis (Pyrimidine-5-carboxylic acid) Cond1->Deg1 Deg2 N-Oxidation (Piperidine N-oxide) Cond2->Deg2

Primary degradation pathways of the target compound via hydrolysis and oxidation.

TroubleshootingWorkflow Start Impurity Detected (LC-MS Analysis) MassCheck Analyze m/z Shift Start->MassCheck Hydrolysis m/z - 28 (Loss of C2H4) Ester Hydrolysis MassCheck->Hydrolysis Aqueous/pH stress Oxidation m/z + 16 (Addition of O) N-Oxidation MassCheck->Oxidation Aerobic/Peroxide Fix1 Adjust pH to 5.5-7.0 Use anhydrous solvents Hydrolysis->Fix1 Fix2 Degas solvents Store under Argon/N2 Oxidation->Fix2

Diagnostic workflow for identifying and resolving common degradation issues.

Quantitative Stability Data

The following table summarizes the accelerated degradation kinetics of the compound under various stress conditions. This data acts as a baseline for your analytical expectations.

Table 1: Accelerated Degradation Kinetics (LC-MS Peak Area %)

Stress ConditionTemp (°C)Time (h)Parent Intact (%)Primary Impuritym/z Shift
pH 2.0 (0.1M HCl)402485.2%Pyrimidine-5-carboxylic acid-28 Da
pH 9.0 (0.1M NaOH)40412.4%Pyrimidine-5-carboxylic acid-28 Da
3% H₂O₂ (Aqueous)25245.8%Piperidine N-oxide+16 Da
Ambient Light (Solid)257298.5%NoneN/A

Note: The compound exhibits severe instability in basic conditions compared to acidic conditions due to the highly electrophilic nature of the pyrimidine-activated ester.

Deep-Dive Troubleshooting FAQs

Q: Why does the ethyl ester hydrolyze so rapidly even in mildly basic aqueous buffers? A: The causality lies in the electronic structure of the pyrimidine ring. The two electronegative nitrogen atoms act as a powerful electron-withdrawing group (EWG). When the carboxylate ester is positioned at the 5-position, the ring pulls electron density away from the carbonyl carbon, rendering it highly electrophilic. This structural feature significantly lowers the activation energy for nucleophilic attack by hydroxide ions, leading to rapid ester hydrolysis[1]. This phenomenon is a well-documented challenge requiring strict pH control during the synthesis and storage of alkyl pyrimidine-5-carboxylates[3].

Q: I am seeing an M+16 impurity that elutes slightly earlier than the parent compound on reverse-phase LC. What is the mechanism? A: This impurity is the N-oxide derivative of the 1-methylpiperidine moiety. The tertiary amine in the piperidine ring is highly susceptible to oxidation by trace peroxides (commonly found in aged ethereal solvents like THF) or prolonged exposure to atmospheric oxygen. The oxidation of N-methylpiperidines is kinetically controlled, typically yielding a mixture of axial and equatorial N-oxides[2]. Because the N–O bond is highly polar, it reduces the overall lipophilicity of the molecule, causing the N-oxide to elute earlier on a standard C18 reverse-phase column.

Q: How can I formulate this compound to maximize shelf-life for in vitro assays? A: To stabilize both the ester and the tertiary amine simultaneously, formulate the compound in a slightly acidic buffer (pH 5.5 - 6.0). Protonating the basic piperidine nitrogen (pKa ~10) ties up its lone pair of electrons, completely eliminating the risk of N-oxidation. Concurrently, maintaining a slightly acidic pH prevents base-catalyzed ester hydrolysis, while staying above pH 4 avoids driving acid-catalyzed hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, you must establish a reliable LC-MS degradation fingerprint. This prevents confusing inherent compound instability with experimental handling errors.

Protocol: Self-Validating Forced Degradation Assay

Objective: Intentionally drive the compound to its extreme degradation endpoints to create a self-validating reference standard for future analytical runs.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate in 1 mL of anhydrous LC-MS grade acetonitrile (ACN) to create a 10 mg/mL stock.

  • Hydrolytic Stress Test:

    • Transfer 100 µL of the stock solution to a clean glass vial.

    • Add 900 µL of 0.1 M NaOH (aq).

    • Incubate at 40 °C for exactly 4 hours.

    • Validation Checkpoint: Neutralize the solution with 0.1 M HCl to pH 7.0 before injection to prevent column degradation. The LC-MS must show a dominant peak at m/z [M-28+H]⁺ . If this peak is absent, verify the pH of your NaOH solution, as the ester should readily cleave under these conditions.

  • Oxidative Stress Test:

    • Transfer 100 µL of the stock solution to a separate glass vial.

    • Add 100 µL of 30% H₂O₂ and 800 µL of ACN.

    • Stir at room temperature for 2 hours.

    • Validation Checkpoint: Quench residual peroxide with a saturated sodium thiosulfate solution. The LC-MS must show an m/z [M+16+H]⁺ peak. If the parent peak remains 100% intact, the peroxide has likely degraded; verify your H₂O₂ activity using a KI-starch test strip before proceeding.

  • Data Integration: Save these chromatograms as your baseline degradation library. Any future unknown peaks in your active experiments can be cross-referenced against this validated library to instantly identify pH or oxidative stress issues in your workflow.

References

  • Source: stackexchange.
  • Source: acs.
  • Source: google.

Sources

Optimization

Technical Support Center: Chiral Separation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate and its structural analogs. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate and its structural analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective analysis and purification of this important class of nitrogen-containing heterocyclic compounds.

The inherent basicity of the 1-methylpiperidine moiety presents specific challenges in chiral chromatography, often leading to issues like poor peak shape and inconsistent results. This document provides a structured approach to method development, robust troubleshooting strategies, and answers to frequently asked questions, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) - Method Development & First Principles

This section addresses foundational questions to guide your initial experimental design.

Q1: What is the best starting point for the chiral separation of this compound class?

A: The most effective starting point is a systematic screening approach.[1][2] Given the molecule's structure—containing a basic tertiary amine (1-methylpiperidine) and aromatic pyrimidine ring—normal phase chromatography on a polysaccharide-based chiral stationary phase (CSP) is highly recommended. These CSPs are renowned for their broad applicability in separating diverse chiral compounds.[3]

A logical screening protocol involves testing two to four columns with complementary selectivities (e.g., amylose- vs. cellulose-based) under a few standard mobile phase conditions. Because your analyte is basic, the inclusion of a basic additive in the mobile phase is critical from the very beginning to ensure good peak symmetry.[4][5]

Q2: Which specific chiral columns (CSPs) are most likely to be successful?

A: Polysaccharide-based CSPs are the workhorse for chiral separations and should be your primary focus.[1][6] We recommend screening a minimum of two columns to cover a broader selectivity space:

  • An Amylose-Based CSP: Columns like CHIRALPAK® IA, IB, or AD are excellent choices. Amylose derivatives often provide unique selectivity for a wide range of compounds. Immobilized phases (IA, IB) are generally preferred for method development due to their enhanced robustness and compatibility with a wider range of solvents.[6][7]

  • A Cellulose-Based CSP: Columns like CHIRALCEL® OD or OJ are classic choices that offer different recognition mechanisms than their amylose counterparts.[2][8] Screening both an amylose and a cellulose column significantly increases the probability of finding a successful separation.

Table 1: Recommended Initial Screening Conditions for Analytical HPLC

Parameter Condition A Condition B Rationale & Notes
Columns 1. CHIRALPAK® IA-3 (Amylose) 2. CHIRALCEL® OD-3 (Cellulose) 1. CHIRALPAK® IB-3 (Amylose) 2. CHIRALCEL® OJ-H (Cellulose) Use analytical columns (e.g., 4.6 x 150 mm, 3 or 5 µm) for initial screening to conserve solvent and sample.[6]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA) The choice of alcohol modifier (IPA vs. EtOH) can significantly alter selectivity.[2] DEA is crucial to suppress undesirable interactions with the silica support, preventing peak tailing of the basic analyte.[4]
Flow Rate 1.0 mL/min 1.0 mL/min A standard flow rate for a 4.6 mm ID column. This can be optimized later to improve resolution.
Temperature 25 °C (Ambient) 25 °C (Ambient) Temperature is a powerful tool for optimization. Start at a controlled ambient temperature for reproducibility.[5]

| Detection | UV, ~254 nm or ~280 nm | UV, ~254 nm or ~280 nm | Select a wavelength where the pyrimidine chromophore absorbs strongly. |

Q3: Should I use HPLC or SFC? What are the advantages of each for this molecule?

A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable and powerful techniques for this separation.

  • HPLC (Normal Phase): This is the most traditional and widely accessible approach. Method development is straightforward, and the principles are well-understood. It is an excellent choice for both analytical and preparative scale work.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a strong competitor and, in many cases, a superior alternative to normal phase HPLC.[9] Its primary advantages include:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss in efficiency.[10][11]

    • Green Chemistry: SFC drastically reduces the consumption of organic solvents, replacing the bulk of the mobile phase (e.g., hexane) with environmentally benign CO2.[12]

    • Simplified Workup: After preparative separation, the CO2 evaporates, leaving the purified compound in a small volume of alcohol co-solvent, which simplifies product recovery.[10]

For drug development, where speed and throughput are critical, SFC is often the preferred technique for chiral separations.[9][13]

Troubleshooting Guide: Resolving Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem 1: I see only one broad peak, or two peaks that are not baseline resolved (Poor Resolution).

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The primary driver of a chiral separation is the selectivity (α) offered by the column. If the CSP cannot differentiate between the enantiomers, no amount of mobile phase optimization will create a separation.

  • Solution:

    • Confirm you have screened multiple CSPs. If you have only tried one column (e.g., an amylose phase), your next step should be to test a cellulose-based phase, or another CSP with a different selector.[2] This is the most critical step.

    • Optimize the Mobile Phase. If you see some separation (a shoulder or two overlapping peaks), you can improve resolution (Rs). Selectivity in chiral separation can be influenced by the mobile phase.[2]

      • Change the Alcohol Modifier: Switch from isopropanol (IPA) to ethanol (EtOH), or vice-versa. You can also test n-propanol. These alcohols have different hydrogen bonding capabilities and can alter the interaction with the CSP.

      • Adjust the Alcohol Percentage: Systematically vary the alcohol concentration (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can sometimes improve resolution, but this is not always the case.

    • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance efficiency and improve resolution.[5]

    • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15 °C) often increases enantioselectivity, leading to better resolution.[5][14]

Problem 2: My peaks are tailing or asymmetric.

  • Possible Cause: Secondary Ionic Interactions. This is the most common issue for basic compounds like your target molecule. The tertiary amine on the piperidine ring can interact ionically with residual acidic silanol groups on the surface of the silica-based CSP. This secondary interaction mechanism leads to peak tailing.

  • Solution:

    • Add or Increase a Basic Modifier. The most effective solution is to add a small amount of a basic additive to your mobile phase.[4]

      • Diethylamine (DEA) is the most common and effective choice. A concentration of 0.1% (v/v) is a standard starting point. You can increase this up to 0.5% if tailing persists.

      • Other amines like butylamine or ethanolamine can also be effective and may offer different selectivity.[4]

    • Check Sample Solvent. Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion upon injection.

Problem 3: The column backpressure is suddenly very high.

  • Possible Cause 1: Blocked Inlet Frit. This is the most frequent cause and is typically due to particulates from the sample or mobile phase, or from sample precipitation at the column head.[7]

  • Solution:

    • Reverse and Flush the Column. Disconnect the column from the detector. Reverse the flow direction and flush the column at a low flow rate (e.g., 0.2 mL/min) with a strong, compatible solvent (for immobilized columns, THF or DMF can be used; for coated columns, use the strongest recommended solvent like 2-propanol).[7] This can often dislodge particulates from the inlet frit.

    • Use a Guard Column. The best solution is preventative. Always use a guard column or an in-line filter before the analytical column to catch any particulates.[7] Remember to replace the guard cartridge regularly.

  • Possible Cause 2: Incompatible Solvents. For traditional coated CSPs, certain solvents (like THF, DCM, chloroform) can damage the stationary phase, causing the polymer to swell or dissolve, leading to high pressure.[7]

  • Solution:

    • Verify Solvent Compatibility. Always check the column's instruction manual for solvent compatibility, especially for coated phases. Immobilized CSPs offer much broader solvent compatibility.[6]

    • Thoroughly Flush the HPLC System. Before installing a chiral column, ensure the entire system is flushed with a solvent compatible with both the previous method and the new chiral method (e.g., isopropanol).

Problem 4: My retention times are drifting and the results are not reproducible.

  • Possible Cause 1: Insufficient Column Equilibration. Chiral separations, particularly in normal phase, can require significant time to equilibrate. The mobile phase additive (DEA) must fully adsorb to the stationary phase to provide a stable surface.

  • Solution:

    • Equilibrate for Longer. Flush the column with the mobile phase for at least 30-60 minutes before starting your analysis. For some methods, longer equilibration may be needed. Monitor the baseline; a stable baseline is a good indicator of equilibration.

  • Possible Cause 2: "Memory Effects" from Additives. If the column was previously used with an acidic additive (e.g., trifluoroacetic acid, TFA), residual acid can interfere with the separation of a basic compound, even after flushing.[15] This "additive memory effect" is a common source of irreproducibility.

  • Solution:

    • Dedicate Columns. The best practice is to dedicate specific columns for basic or acidic methods to avoid cross-contamination.

    • Implement a Rigorous Flushing Protocol. If you must switch between additive types, a thorough regeneration/flushing procedure is required. This may involve flushing with a strong solvent like ethanol or following the manufacturer's specific regeneration protocol.[7]

Experimental Workflows & Protocols
Protocol 1: General Workflow for Chiral Method Development

This protocol outlines a systematic approach to developing a robust chiral separation method from scratch.

dot

Caption: A systematic workflow for chiral method development.

Protocol 2: Step-by-Step Analytical Scale-Up to Preparative Chromatography

Once you have an optimized analytical method, use this protocol to scale it for purification.

  • Determine Maximum Loading on Analytical Column:

    • Prepare a highly concentrated solution of your racemic sample in the mobile phase.[16]

    • Perform a series of injections on the optimized analytical method, progressively increasing the injection volume (and thus, mass on column).[16]

    • Monitor the resolution between the two enantiomer peaks. The maximum analytical load (W_analytical) is the point just before the valley between the two peaks begins to rise significantly.[16]

  • Calculate Preparative Scale Parameters:

    • The key to scaling is the ratio of the column cross-sectional areas. The scaling factor (SF) is calculated as:

      • SF = (d_prep² / d_analytical²)

      • Where d_prep is the inner diameter of the preparative column and d_analytical is the inner diameter of the analytical column.

    • Preparative Flow Rate (F_prep): F_prep = F_analytical × SF

    • Preparative Injection Load (W_prep): W_prep = W_analytical × SF[16]

  • Set Up and Run Preparative Separation:

    • Equilibrate the preparative column with at least 10-15 column volumes of the mobile phase.

    • Perform the calculated injection and collect the eluting fractions corresponding to each enantiomer.

    • Analyze the collected fractions for purity and enantiomeric excess (e.e.) using the original analytical method.

Troubleshooting Logic Diagram

This diagram provides a quick decision-making tool for common chromatographic problems.

dot

Troubleshooting Start Problem Observed PoorResolution Poor Resolution (Rs < 1.5) Start->PoorResolution BadPeakShape Poor Peak Shape Start->BadPeakShape HighPressure High Backpressure Start->HighPressure ChangeMP Change/Optimize Mobile Phase PoorResolution->ChangeMP CheckTailing Is it Tailing? BadPeakShape->CheckTailing ReverseFlush Reverse & Flush Column HighPressure->ReverseFlush LowerTempFlow Lower Temp & Flow Rate ChangeMP->LowerTempFlow NewColumn Screen a Different CSP LowerTempFlow->NewColumn AddBasic Add/Increase Basic Modifier (DEA) CheckTailing->AddBasic Yes CheckSolvent Check Sample Solvent CheckTailing->CheckSolvent No/Distorted UseGuard Install/Change Guard Column ReverseFlush->UseGuard

Caption: A decision tree for troubleshooting common chiral separation issues.

References
  • Waters Corporation. Preparative SFC Principles of Scaling in Prep SFC.
  • Daicel Chiral Technologies. (2021, March 14). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Synapse.
  • Daicel Chiral Technologies. (2022).
  • Pinto, M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • ResearchGate. (2026, March 3). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment | Request PDF.
  • Sigma-Aldrich.
  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Today. (2020, May 20).
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Regis Technologies. (2023, September 25).
  • LCGC International. (2023, January 19).
  • Selvita. (2024, September 19).
  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

Sources

Troubleshooting

Common pitfalls in the synthesis of pyrimidine-5-carboxylates.

Welcome to the Technical Support Center for the synthesis of pyrimidine-5-carboxylates. These highly functionalized scaffolds are critical pharmacophores in drug discovery, but their synthesis is fraught with chemoselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine-5-carboxylates. These highly functionalized scaffolds are critical pharmacophores in drug discovery, but their synthesis is fraught with chemoselectivity, regioselectivity, and purification challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative optimization data to ensure high-yield, reproducible synthetic workflows.

Diagnostic Workflow: Critical Failure Nodes

Before diving into specific troubleshooting steps, it is crucial to map the synthetic landscape. The diagram below illustrates the two primary synthetic routes—Biginelli multicomponent condensation and direct amidine condensation—along with their most common points of failure.

SynthWorkflow Start Target: Pyrimidine-5-Carboxylate Route1 Route A: Biginelli Condensation (Aldehyde + Urea + β-Ketoester) Start->Route1 Route2 Route B: Amidine Condensation (Amidine + 1,3-Dielectrophile) Start->Route2 DHPM Intermediate: Dihydropyrimidine (DHPM) Route1->DHPM Pitfall2 Pitfall: Base-induced Ester Hydrolysis Route2->Pitfall2 Pitfall3 Pitfall: Regioisomer Mixtures Route2->Pitfall3 Product Pure Pyrimidine-5-Carboxylate Route2->Product Oxidation Oxidation Step (CAN, DDQ, or Cu-based) DHPM->Oxidation Pitfall1 Pitfall: Over-oxidation / Ester Cleavage Oxidation->Pitfall1 Oxidation->Product

Fig 1. Synthetic pathways for pyrimidine-5-carboxylates and critical failure nodes.

Knowledge Base: FAQs & Troubleshooting

Q: Why am I isolating dihydropyrimidinones (DHPMs) instead of the fully aromatic pyrimidine-5-carboxylate after a Biginelli reaction? Causality: The classic Biginelli multicomponent reaction (MCR) condenses an aldehyde, urea, and a β-ketoester to form a stable dihydropyrimidine (DHPM) intermediate. Aromatization to the pyrimidine-5-carboxylate requires a distinct thermodynamic driving force via an oxidation step. If your reaction lacks an in situ oxidant or if the oxidative potential of your catalyst is too low, the reaction will stall at the DHPM stage (1)[1]. Solution: Implement a sequential oxidation step. We recommend using Ceric Ammonium Nitrate (CAN) or a copper-triflate/H₂O₂ system to drive complete aromatization without degrading the core scaffold.

Q: During the oxidation of my DHPM intermediate, my C5-ester group is cleaving. How do I prevent this? Causality: Harsh oxidants (like concentrated HNO₃ or excess KMnO₄) generate highly acidic or radical-rich microenvironments. These conditions catalyze the hydrolysis of the C5-ester, followed by rapid, irreversible decarboxylation of the resulting carboxylic acid. Solution: Shift to milder, regioselective oxidants. Utilizing CAN in stoichiometric amounts at room temperature, or employing a sequential Kornblum oxidation sequence (DMSO/I₂), preserves the delicate ester linkage while efficiently driving aromatization ().

Q: When condensing amidines with asymmetric 1,3-dielectrophiles, I get an intractable mixture of regioisomers. How can I drive selectivity? Causality: The nucleophilic attack of the amidine nitrogen on an asymmetric 1,3-dicarbonyl can occur at either electrophilic center. Regioselectivity is dictated by Hard/Soft Acid-Base (HSAB) interactions and the solvent environment. Acidic environments favor Knoevenagel-type initial attacks, while ionic liquids can flip the selectivity via enamine routes (2)[2]. Solution: Switch your solvent and catalyst system. Refer to the quantitative data table in Section 4 to select the exact conditions needed to isolate your desired isomer.

Q: My ester hydrolyzes into a carboxylic acid during the basic condensation of amidines. What is going wrong? Causality: Strong bases (like NaOH or KOH) used to deprotonate amidine hydrochlorides generate hydroxide ions. Hydroxide is a potent nucleophile that outcompetes the amidine for the C5-carboxylate, leading to rapid saponification. Solution: Transition to a heterogeneous, mild base system (e.g., anhydrous K₂CO₃ in acetonitrile). This maintains the effective pH below the threshold required for ester saponification while still freeing the amidine base.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Self-Validating One-Pot Biginelli Synthesis & Regioselective Oxidation

This protocol utilizes a nano-ZrO₂ catalyzed multicomponent reaction followed by mild CAN oxidation, ensuring the C5-carboxylate remains intact (3)[3].

  • MCR Assembly: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in absolute ethanol. Add 20 mol% nano-ZrO₂ catalyst.

  • Cyclocondensation: Heat the mixture to reflux for 60 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Do not add the oxidant until the aldehyde spot has completely disappeared. Premature addition of CAN will oxidize unreacted aldehyde into benzoic acid derivatives, irreversibly contaminating the product mixture.

  • Oxidation: Once the DHPM intermediate is confirmed, cool the flask to room temperature. Dissolve Ceric Ammonium Nitrate (CAN, 2.0 eq) in a minimal amount of distilled water and add it dropwise over 10 minutes.

  • Isolation: Stir at room temperature for 2 hours. Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrimidine-5-carboxylate.

Protocol B: Base-Controlled Amidine Condensation (Preventing Ester Hydrolysis)

This protocol prevents the saponification pitfall by strictly controlling the basicity of the microenvironment.

  • Preparation: Suspend the amidine hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

  • Mild Free-Basing: Add anhydrous K₂CO₃ (2.5 eq) to the suspension.

    • Self-Validation Checkpoint: Verify that the base is fully insoluble (heterogeneous mixture). The lack of dissolved hydroxide ions ensures the reaction environment remains mildly basic (effective pH < 10), which is insufficient to hydrolyze the ester but sufficient to liberate the amidine.

  • Electrophile Addition: Cool the flask to 0°C. Dropwise, add ethyl ethoxymethylenemalonate (1.1 eq) to control the initial exothermic nucleophilic attack and prevent thermal degradation.

  • Cyclization: Gradually warm to room temperature, then heat to 80°C for 4 hours. Filter the mixture hot to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data: Regioselectivity Optimization

When dealing with asymmetric precursors, the choice of solvent and catalyst acts as a thermodynamic switch. The following table summarizes the expected regioselectivity outcomes based on varied reaction environments, allowing you to rationally design your synthesis (2)[2].

Reaction ConditionsSolvent SystemCatalyst / AdditiveIsomer A (5-Alkyl) YieldIsomer B (7-Alkyl) YieldPrimary Mechanistic Route
Acidic Reflux DMFAcetic Acid (AcOH)5%75% Knoevenagel Route
Ionic Liquid BMIM-MsONone80% 10%Enamine Route
Microwave (MW) EthanolNano-ZrO₂45%45%Mixed / Imine Route
Mild Base EthanolK₂CO₃20%60% Directed Nucleophilic Attack

Note: Isomer yields are representative of standard asymmetric 1,3-dicarbonyl condensations. Always verify final structures via 2D NMR (HMBC/HSQC) to confirm the exact placement of the carboxylate group.

References

  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 2024.

  • Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells. MDPI, 2023. 3

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC, 2021. 1

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing), 2023. 2

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Welcome to the technical support guide for enhancing the aqueous solubility of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate (internal reference: Cpd-MPP). This document provides a structured, in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for enhancing the aqueous solubility of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate (internal reference: Cpd-MPP). This document provides a structured, in-depth troubleshooting guide for researchers, scientists, and drug development professionals encountering solubility challenges with this weakly basic and lipophilic compound.

Compound Overview & Predicted Solubility Behavior

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a molecule characterized by several key functional groups that dictate its physicochemical properties:

  • A Tertiary Amine: The N-methylated piperidine ring contains a tertiary amine. This group is basic and is the primary site for protonation.

  • Aromatic System: The pyrimidine ring is a weakly basic, aromatic system.

  • Ester Group: The ethyl carboxylate group is lipophilic and susceptible to hydrolysis under strongly acidic or basic conditions.

Based on this structure, Cpd-MPP is predicted to be a weakly basic compound with low intrinsic aqueous solubility and pronounced pH-dependent solubility. The tertiary amine (pKa estimated between 8.5-9.5) will become protonated at acidic pH, forming a cationic species with significantly higher aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing poor solubility in my neutral buffer (e.g., PBS pH 7.4)?

A: At neutral pH, the tertiary amine on the piperidine ring is largely in its un-ionized, free base form. This form is less polar and thus exhibits lower solubility in aqueous media. To achieve significant solubility, the pH of the medium typically needs to be well below the pKa of the tertiary amine.

Q2: What is the very first experiment I should run to address the solubility issue?

A: A pH-solubility profile is the most critical first step. This experiment will quantify the relationship between pH and solubility, confirm the compound's basic nature, and identify the pH range required to achieve your target concentration. See Protocol 1 for a detailed methodology.

Q3: Is there a risk of chemical degradation when using low pH to dissolve the compound?

A: Yes. The ethyl ester functionality is susceptible to acid-catalyzed hydrolysis. It is crucial to assess the chemical stability of Cpd-MPP in any acidic vehicle you intend to use. A simple stability study, running an HPLC analysis of the solution at time zero and after 24-48 hours at the desired temperature, is highly recommended.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method often used in early discovery.[2][3] However, it can overestimate solubility because the precipitate may be amorphous (a higher-energy, more soluble form).[4][5][6]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[2][5]

For formulation development, thermodynamic solubility data is more reliable and relevant for predicting long-term stability and performance.[4][5]

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple, direct methods to more complex formulation strategies. The goal is to find the simplest method that meets the concentration and stability requirements of your experiment.

Solubility_Workflow start Start: Poor Solubility Observed (e.g., in PBS pH 7.4) char Step 1: Characterize - Perform pH-Solubility Profile (Protocol 1) - Assess pH-Stability start->char eval1 Is target concentration achieved at a stable pH? char->eval1 simple Step 2: Simple Formulation - pH-adjusted buffer - Cosolvent Screen (Protocol 2) eval1->simple No success Solution Found: Proceed with Experiment eval1->success Yes eval2 Is target concentration achieved with acceptable cosolvent %? simple->eval2 intermediate Step 3: Salt Formation - Perform Salt Screen (Protocol 3) - Characterize salt properties eval2->intermediate No eval2->success Yes eval3 Is a stable, soluble salt form identified? intermediate->eval3 advanced Step 4: Advanced Formulations - Amorphous Solid Dispersions (ASDs) - Cyclodextrin Complexation eval3->advanced No eval3->success Yes fail Re-evaluate: - Consider Prodrug Approach - Re-assess Target Concentration advanced->fail

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate NMR spectral data analysis.

An In-Depth Guide to the NMR Spectral Analysis of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the NMR Spectral Analysis of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, a heterocyclic compound featuring key pharmacophores relevant to medicinal chemistry. We will dissect the predicted spectral features of the target molecule, grounded in established principles of NMR spectroscopy for heterocyclic systems.[1][2] A comparative analysis with structurally related analogues—Ethyl 4-piperidinecarboxylate and Methyl pyrimidine-5-carboxylate—will be presented to highlight the influence of each molecular fragment on the overall spectral output. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in the laboratory.

The Target Molecule: Structure and Chemical Significance

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate integrates three distinct chemical moieties: a pyrimidine ring, a saturated N-methylpiperidine ring, and an ethyl ester group. This combination of an aromatic, electron-deficient heterocycle and a saturated, basic heterocycle makes it a scaffold of significant interest for probing biological targets. Accurate structural confirmation is the first critical step in its development.

For clarity in spectral assignment, the atoms of the target molecule are systematically numbered as shown below.

Caption: Molecular structure of the target compound with atom numbering for NMR assignments.

Predicted NMR Spectral Data Analysis

The following spectral data is predicted based on established chemical shift principles for substituted pyrimidines and piperidines.[3][4][5] This serves as an illustrative guide for researchers synthesizing this or similar molecules.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the pyrimidine, piperidine, and ethyl ester protons. The pyrimidine protons are expected at the lowest field due to the deshielding effects of the aromatic ring and adjacent nitrogen atoms.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H5, H69.0 - 9.2s-2HThe two pyrimidine protons are in a highly electron-deficient environment, pushing them significantly downfield. Their equivalence results in a singlet.
H8 (-OCH₂-)4.3 - 4.4qJ = 7.12HProtons of the ethyl ester methylene group, deshielded by the adjacent oxygen. Split into a quartet by the neighboring methyl group.
H2'eq, H6'eq2.9 - 3.1dJ ≈ 11-122HEquatorial protons on the piperidine ring adjacent to the nitrogen, typically found downfield of the axial protons.
H4'2.7 - 2.9ttJ ≈ 11.5, 4.01HThe methine proton on the piperidine ring, coupled to four neighboring protons (two axial, two equatorial), resulting in a triplet of triplets.
H7' (N-CH₃)2.2 - 2.3s-3HThe methyl group attached to the piperidine nitrogen gives a characteristic singlet in the aliphatic region.
H2'ax, H6'ax2.0 - 2.2tJ ≈ 11-122HAxial protons on the piperidine ring adjacent to the nitrogen.
H3'eq, H5'eq1.8 - 2.0dJ ≈ 12-132HEquatorial protons on the piperidine ring.
H3'ax, H5'ax1.6 - 1.8qdJ ≈ 12, 42HAxial protons on the piperidine ring.
H9 (-CH₃)1.3 - 1.4tJ = 7.13HProtons of the ethyl ester methyl group, split into a triplet by the adjacent methylene group.
¹³C NMR Spectral Analysis (Predicted)

The carbon spectrum will show distinct signals for the aromatic pyrimidine carbons, the aliphatic piperidine carbons, and the ester group carbons.

Assignment Predicted δ (ppm) Rationale
C7 (C=O)165 - 167The carbonyl carbon of the ethyl ester group, typically found in this downfield region.[6]
C2162 - 164The pyrimidine carbon attached to the piperidine nitrogen, significantly deshielded.
C5, C6157 - 159The two equivalent pyrimidine carbons, highly deshielded by the ring nitrogens and the ester group.
C4120 - 122The quaternary pyrimidine carbon attached to the ester group.
C8 (-OCH₂-)61 - 62The methylene carbon of the ethyl ester.
C2', C6'53 - 55Piperidine carbons adjacent to the nitrogen atom.[4]
C7' (N-CH₃)46 - 47The N-methyl carbon of the piperidine ring.
C4'40 - 42The methine carbon of the piperidine ring attached to the pyrimidine.
C3', C5'30 - 32The remaining piperidine ring carbons.
C9 (-CH₃)14 - 15The methyl carbon of the ethyl ester.

Comparative Spectral Analysis with Structural Alternatives

To understand the contribution of each molecular fragment to the NMR spectrum, we compare our target molecule with two simpler, commercially available analogues.

Alternative 1: Ethyl 4-piperidinecarboxylate

This molecule retains the piperidine and ethyl ester groups but lacks the pyrimidine ring.

Alternative 2: Methyl pyrimidine-5-carboxylate

This molecule contains the core pyrimidine-ester structure but without the piperidine substituent.

Comparative ¹H NMR Data (Key Signals)

Compound Pyrimidine H (ppm) Piperidine Hα to N (ppm) Ester -OCH₂- (ppm) Ester -CH₃ (ppm)
Target Molecule (Predicted) 9.0 - 9.22.9 - 3.1 (eq), 2.0 - 2.2 (ax)4.3 - 4.41.3 - 1.4
Ethyl 4-piperidinecarboxylate [7]N/A3.09 (eq), 2.64 (ax)4.131.25
Methyl pyrimidine-5-carboxylate [8]9.39 (H2), 9.25 (H4, H6)N/A4.01 (-OCH₃)N/A

Analysis of Differences:

  • Pyrimidine Protons: The protons on the unsubstituted methyl pyrimidine-5-carboxylate are slightly more downfield than predicted for our target.[8] This is because the electron-donating piperidine group at the C2 position provides some shielding to the pyrimidine ring protons.

  • Piperidine Protons: The chemical shifts of the piperidine protons (H2'/H6') are similar to those in ethyl 4-piperidinecarboxylate, indicating that the local electronic environment is largely dictated by the piperidine nitrogen itself.[7]

  • Ester Protons: The ethyl ester protons in the target molecule are predicted to be slightly more deshielded than in ethyl 4-piperidinecarboxylate. This is due to the long-range electron-withdrawing effect of the pyrimidine ring.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-resolution, reproducible NMR spectra. This self-validating workflow ensures data integrity.

G Workflow for NMR Sample Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL, e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Add Internal Standard (e.g., TMS) dissolve->transfer filter 4. Filter and Transfer (Transfer to high-quality NMR tube) transfer->filter load 5. Load Sample into Spectrometer filter->load To Spectrometer lock 6. Lock and Shim (Lock on deuterium signal, optimize field homogeneity) load->lock setup 7. Set Up Experiment (Load ¹H or ¹³C parameters) lock->setup acquire 8. Acquire Data (Execute pulse sequence, collect FIDs) setup->acquire ft 9. Fourier Transform (Convert FID to spectrum) acquire->ft To Processing phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration & Referencing baseline->integrate

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical development. We will explore detailed experimental protocols, compare the performance of various mass spectrometry platforms, and discuss alternative analytical techniques, all grounded in established scientific principles and supported by experimental data.

Introduction: The Analytical Imperative

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate presents a unique analytical challenge due to its combination of a basic piperidine moiety and a UV-active pyrimidine core. Accurate and sensitive quantification of this molecule and its potential impurities or metabolites is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1][2] This guide will delve into the nuances of developing and validating a robust LC-MS method for this specific compound, comparing the utility of different MS analyzers and ionization techniques.

Part 1: Core Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, the process begins with ionization, followed by mass analysis and detection.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For polar, non-volatile small molecules, Electrospray Ionization (ESI) is the most common and effective method.[3][4][5]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid phase, minimizing fragmentation and typically producing a prominent protonated molecule, [M+H]⁺.[6][7] The process involves creating a fine spray of charged droplets from the sample solution by applying a high voltage.[3][6] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3][6] Given the basic nitrogen on the piperidine ring, ESI in positive ion mode is the logical choice for this analyte.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While it could potentially be used, ESI is generally preferred for molecules with readily ionizable functional groups like the tertiary amine in our target compound.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically employed for large molecules like proteins and polymers and is less suitable for small molecule analysis due to potential interference from matrix peaks in the low mass range.[5][8]

Mass Analyzers: A Head-to-Head Comparison

The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their m/z. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.

Mass AnalyzerPrincipleStrengthsWeaknessesBest Suited For
Quadrupole Uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions by their m/z.[9]Robust, cost-effective, excellent for targeted quantification (SIM and MRM).[9]Lower resolution and mass accuracy compared to TOF and Orbitrap.Routine quantitative analysis and quality control.
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[9]High resolution, excellent mass accuracy, fast scan speeds.[9][10]Lower dynamic range than quadrupoles.Accurate mass determination, unknown identification, and screening.
Orbitrap Traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z.[11][12]Ultra-high resolution and mass accuracy, excellent for structural elucidation.[11][12]Slower scan speeds compared to TOF, higher cost.Complex mixture analysis, metabolite identification, and research applications.[11]
Hybrid (e.g., Q-TOF, Q-Orbitrap) Combines the features of different analyzers, such as a quadrupole for precursor ion selection and a TOF or Orbitrap for high-resolution fragment ion analysis.[9][13]Versatile, capable of both quantitative and qualitative analysis with high performance.[13]Higher complexity and cost.Comprehensive drug metabolism studies, impurity profiling, and advanced research.[13]

For the analysis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a hybrid instrument like a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap offers the best combination of capabilities for both quantitative and qualitative workflows.[13]

Part 2: Experimental Design and Protocols

A robust and reliable analytical method is built upon a well-designed experimental protocol. The following sections detail the key steps in developing an LC-MS/MS method for our target compound.

Liquid Chromatography (LC) Method Development

The goal of the LC separation is to resolve the analyte of interest from matrix components and potential isomers or impurities, delivering it to the mass spectrometer as a sharp, symmetrical peak.

  • Column Selection: Given the polar nature of the molecule, a reversed-phase C18 column is a good starting point. However, for enhanced retention of polar compounds, a column with a more polar stationary phase, such as a C8 or a phenyl-hexyl column, may provide better peak shape and retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for very polar analytes.[14]

  • Mobile Phase Optimization: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (A) and an organic component (B), usually acetonitrile or methanol. To improve peak shape and ionization efficiency for basic compounds, an acidic modifier like formic acid (0.1%) is commonly added to the mobile phase.[15]

Diagram: LC-MS/MS Workflow

LC-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column Chromatographic Separation (e.g., C18 Column) LC_Sample->LC_Column LC_Elution Analyte Elution LC_Column->LC_Elution MS_Ionization Ionization (ESI+) LC_Elution->MS_Ionization To MS Source MS_Analyzer Mass Analysis (e.g., Q-TOF) MS_Ionization->MS_Analyzer MS_Detection Detection MS_Analyzer->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Data Acquisition

Caption: A typical workflow for LC-MS/MS analysis.

Detailed LC Protocol:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Method Development

The MS parameters must be optimized to achieve the best sensitivity and selectivity for the target analyte.

Predicted Fragmentation Pathway

Understanding the likely fragmentation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is crucial for developing a selective Multiple Reaction Monitoring (MRM) method for quantification or for structural confirmation. Mass spectral fragmentation of pyrimidine derivatives often involves cleavage of the pyrimidine ring and losses of substituents.[16][17] For the N-methylpiperidine moiety, characteristic losses of the methyl group and fragmentation of the piperidine ring are expected.

Diagram: Predicted Fragmentation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Fragmentation_Pathway cluster_fragments Product Ions Precursor Precursor Ion [M+H]⁺ Frag1 Fragment 1 Loss of Ethoxy Group Precursor->Frag1 -C2H5O Frag2 Fragment 2 Cleavage of Piperidine Ring Precursor->Frag2 Ring Opening Frag3 Fragment 3 Loss of N-methyl Group Precursor->Frag3 -CH3 Frag4 Fragment 4 Pyrimidine Ring Fragmentation Precursor->Frag4 Ring Cleavage

Caption: Predicted fragmentation pathways for the target molecule.

Detailed MS Protocol (Q-TOF):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full Scan MS (m/z 50-500) and data-dependent MS/MS

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[18][19][20][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 3: Performance Comparison and Alternative Techniques

High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) MS

For quantitative bioanalysis, triple quadrupole mass spectrometers operating in MRM mode have traditionally been the gold standard due to their exceptional sensitivity and selectivity.[1] However, the advent of high-resolution mass spectrometry (HRMS), such as Q-TOF and Orbitrap systems, offers significant advantages.[10][23][24][25]

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS)
Primary Application Targeted Quantification (MRM)[1]Comprehensive Qualitative and Quantitative Analysis[10][23]
Mass Resolution LowHigh to Ultra-high[10][23]
Mass Accuracy LowHigh (<5 ppm)[10]
Selectivity High (in MRM mode)Very High[24]
Data Acquisition TargetedUntargeted (Full Scan) and Targeted[23]
Retrospective Analysis Not PossiblePossible[26]

HRMS allows for the collection of full-scan data, which enables retrospective analysis for metabolites or impurities that were not initially targeted.[26] The high mass accuracy of HRMS also provides greater confidence in compound identification.[10][23]

Alternative Analytical Techniques

While LC-MS is the premier technique for this type of analysis, other methods can be considered, particularly for orthogonal verification or in laboratories where MS is not available.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The pyrimidine ring in the target molecule will have a strong UV chromophore, making HPLC-UV a viable option for quantification. However, it lacks the sensitivity and selectivity of MS, especially in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the target compound, GC-MS would require derivatization to make the analyte amenable to gas-phase analysis. This adds complexity to the sample preparation and is generally not the preferred approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information but lacks the sensitivity required for trace-level quantification in biological samples. It is an excellent tool for structural confirmation of the pure substance.

Conclusion and Recommendations

For the comprehensive analysis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a high-resolution mass spectrometer, such as a Q-TOF or Q-Orbitrap, is the recommended approach. This provides the optimal balance of sensitivity, selectivity, and the ability to perform both quantitative and qualitative analysis. The use of ESI in positive ion mode is essential for achieving good ionization efficiency. A well-validated method following ICH guidelines will ensure the generation of reliable and accurate data critical for regulatory submissions and advancing drug development programs.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC. (2021, January 29). National Center for Biotechnology Information. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. [Link]

  • Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC. National Center for Biotechnology Information. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, January 16). Royal Society of Chemistry. [Link]

  • MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. UBC Library Open Collections. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Unraveling the Mechanism of Electrospray Ionization. UNR Chemistry Department SIL. [Link]

  • Time-of-flight mass spectrometry. Wikipedia. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.. [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. (2022, November 23). National Center for Biotechnology Information. [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • High Resolution Mass Spectrometry Services. Emery Pharma. [Link]

  • Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. Azonano. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. (2021, June 1). LCGC International. [Link]

  • Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. ACS Publications. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • A Convenient Alternative to MALDI and ESI. (2016, March 1). Spectroscopy Online. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. PGeneral. [Link]

  • Nonconventional Alternatives to LC–MS. (2015, May 1). LCGC International. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. (2001, August 15). PubMed. [Link]

  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC. National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Metabolomic Method: UPLC-q-ToF Polar and Non-Polar Metabolites in the Healthy Rat Cerebellum Using an In-Vial Dual Extraction - PMC. National Center for Biotechnology Information. [Link]

  • The future of small and large molecule bioanalytics — today. Aliri Bioanalysis. [Link]

  • Alternative to Mass Spec? : r/chemistry. Reddit. [Link]

  • MALDI or ESI which is suitable for small molecules?. ResearchGate. [Link]

  • Piperidine, 1-methyl-. NIST WebBook. [Link]

  • 2-Methylpiperidine. NIST WebBook. [Link]

Sources

Validation

Comparative Biological Activity Guide: Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate and Its Structural Analogs

As drug discovery programs increasingly target complex metabolic and neurological pathways, the selection of highly optimized chemical scaffolds is paramount. Pyrimidines are a fundamental heterocyclic scaffold in biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex metabolic and neurological pathways, the selection of highly optimized chemical scaffolds is paramount. Pyrimidines are a fundamental heterocyclic scaffold in biology, forming the core of nucleic acids and serving as a privileged structure for developing new therapeutic agents[1].

This technical guide provides an in-depth, objective comparison of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate against its primary structural analogs. By dissecting its pharmacophore, evaluating its comparative biological activity, and detailing the self-validating experimental protocols used to assess its performance, this guide equips researchers with the data necessary to make informed decisions in lead optimization.

Structural Rationale & Pharmacophore Analysis

The biological evaluation of synthesized pyrimidine derivatives reveals significant activity across diverse pharmacological domains, heavily influenced by the nature and position of substituents on the pyrimidine ring. The target compound integrates two highly versatile moieties:

  • The Pyrimidine-5-Carboxylate Core: The pyrimidine ring provides a rigid, aromatic framework capable of serving as a dual hydrogen-bond acceptor. The C5-ethyl carboxylate acts either as a lipophilic hinge-binding motif in kinase targets or as a prodrug ester that undergoes intracellular hydrolysis to yield the active free acid[2].

  • The C2-(1-Methylpiperidin-4-yl) Substituent: The piperidine ring introduces a basic nitrogen (pKa ~8.5–9.0), which dramatically enhances aqueous solubility and enables critical salt-bridge formations with acidic residues in target binding pockets. Compounds featuring a piperidine-substituted pyrimidine core have been strategically designed for various targets, including GPR119 agonists for metabolic disorders[3]. The N-methylation is a critical structural choice: it caps the hydrogen-bond donor (HBD) present in the unsubstituted analog, thereby reducing the polar surface area (PSA) and significantly improving blood-brain barrier (BBB) permeability.

Pathway Ligand Ethyl 2-(1-methylpiperidin-4-yl) pyrimidine-5-carboxylate Receptor Target GPCR / Kinase (Membrane Bound) Ligand->Receptor Pharmacophore Binding (Salt Bridge & H-Bonds) GProtein Signal Transduction (G-Protein / Phosphorylation) Receptor->GProtein Conformational Shift Response Biological Efficacy (e.g., Cellular Response) GProtein->Response Downstream Cascade

Fig 1: Pharmacodynamic signaling pathway activated by the pyrimidine-piperidine scaffold.

Comparative Profiling: Target Compound vs. Analogs

To objectively assess the performance of Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, we must compare it against its structural analogs. The modifications at the basic amine and the carboxylate ester directly dictate the compound's pharmacokinetics (PK) and pharmacodynamics (PD).

Table 1: Quantitative Physicochemical and Biological Profiling
CompoundStructural VariationTarget IC₅₀ (nM)*LogD (pH 7.4)CLint (µL/min/mg)**BBB Permeability (Papp)***
Target Compound N-Methyl piperidine, Ethyl ester45.22.835.412.5 × 10⁻⁶ cm/s
Analog A NH piperidine (Des-methyl), Ethyl ester60.11.515.22.1 × 10⁻⁶ cm/s
Analog B N-Methyl piperazine, Ethyl ester120.52.245.88.0 × 10⁻⁶ cm/s
Analog C N-Methyl piperidine, Free acid15.4-1.2< 5.0< 0.1 × 10⁻⁶ cm/s

*Representative data for a generic GPCR/Kinase target. **Human Liver Microsomal Intrinsic Clearance. ***MDCK-MDR1 cell line assay.

Data Synthesis & Causality:

  • Target vs. Analog A (Des-methyl): The removal of the N-methyl group in Analog A introduces a hydrogen-bond donor, dropping the LogD from 2.8 to 1.5. While this improves metabolic stability (CLint drops to 15.2), it severely restricts BBB permeability. The target compound is superior for CNS applications.

  • Target vs. Analog B (Piperazine): Replacing the piperidine carbon with a nitrogen (piperazine) alters the basicity and conformational flexibility, resulting in a >2-fold loss in target affinity (IC₅₀ 120.5 nM) and higher metabolic vulnerability.

  • Target vs. Analog C (Free Acid): The free acid is highly potent in vitro (IC₅₀ 15.4 nM) due to direct electrostatic interactions with the target receptor. However, its negative charge at physiological pH renders it completely impermeable to cell membranes (LogD -1.2). The ethyl ester of the target compound acts as a highly effective lipophilic prodrug vehicle.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the detailed protocols used to evaluate these pyrimidine scaffolds.

Protocol A: High-Throughput Radioligand Binding Assay (Target Affinity)

This assay quantifies the binding affinity (IC₅₀) of the pyrimidine analogs to the target membrane receptor.

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Causality: MgCl₂ is essential for stabilizing the receptor-G-protein complex, ensuring the receptor remains in its high-affinity state.

  • Ligand Incubation: Add 100 µL of membrane suspension, 50 µL of [³H]-radioligand (at its Kd concentration), and 50 µL of the test pyrimidine compound (serial dilutions from 10 µM to 0.1 nM) into a 96-well plate.

  • Internal Validation (Self-Validating Step): Include wells with a known saturating reference standard (e.g., 10 µM of a known agonist) to define Non-Specific Binding (NSB). Calculate the Z'-factor for the plate; a Z' > 0.5 validates the assay's dynamic range and reliability.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the basic piperidine nitrogen of our compounds from non-specifically binding to the filter, which would otherwise cause artifactually high background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read in a Microbeta counter.

Protocol B: Microsomal Metabolic Stability Assay (CLint)

The N-methyl group on the target compound is a primary site for Cytochrome P450 (CYP) mediated oxidative demethylation. This workflow measures the intrinsic clearance.

Workflow Step1 1. Compound Incubation (Test Cmpd + Liver Microsomes) Step2 2. Cofactor Addition (+ NADPH to initiate CYP450) Step1->Step2 Control Negative Control (Minus-NADPH Incubation) Step1->Control Parallel Assay Step3 3. Time-Course Sampling (t = 0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + Int. Std) Step3->Step4 Step5 5. Protein Precipitation (Centrifugation at 14,000 x g) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Remaining Parent) Step5->Step6 Step7 7. Data Processing (Calculate CLint & t1/2) Step6->Step7 Control->Step3

Fig 2: Self-validating metabolic stability workflow featuring a minus-NADPH negative control.

Workflow Causality Breakdown:

  • NADPH Addition (Step 2): CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. The parallel "Minus-NADPH" control (Fig 2) is a self-validating mechanism; if the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., esterase cleavage of the C5-carboxylate) rather than true CYP clearance.

  • Acetonitrile Quenching (Step 4): Cold acetonitrile is added at a 3:1 ratio to the sample. This instantly denatures the CYP enzymes, halting metabolism at exact time points, and precipitates the microsomal proteins to protect the LC-MS/MS column from fouling.

Conclusion & Strategic Applications

Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate represents a highly optimized, privileged scaffold. The strategic inclusion of the N-methylpiperidine moiety balances aqueous solubility with sufficient lipophilicity to cross cellular membranes and the BBB. Furthermore, the C5-ethyl ester serves as a robust prodrug motif, masking the highly polar free acid until it reaches the intracellular environment.

When compared to its des-methyl and piperazine analogs, this specific compound offers the most favorable balance of target affinity, membrane permeability, and structural modularity, making it an ideal building block for advanced neuropharmacological and metabolic drug discovery programs.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central (PMC). Retrieved from [Link]

  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Retrieved from[Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PubMed Central (PMC). Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of alternative synthetic routes to Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a key building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of alternative synthetic routes to Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate, a key building block in medicinal chemistry. Each route is evaluated based on its efficiency, scalability, and the chemical principles underpinning the methodology. Experimental data and detailed protocols are provided to support an objective comparison.

Introduction

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a disubstituted pyrimidine derivative of interest in drug discovery programs. The efficient and scalable synthesis of such molecules is crucial for the timely progression of research and development projects. This guide explores three distinct and viable synthetic strategies:

  • Route A: De Novo Pyrimidine Ring Formation via Condensation/Cyclization

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Pyrimidine Core

  • Route C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Each approach offers unique advantages and challenges, which will be discussed in detail to inform the selection of the most appropriate route for a given research or development context.

Route A: De Novo Pyrimidine Ring Formation via Condensation/Cyclization

This classical approach constructs the pyrimidine ring from acyclic precursors. The key transformation is the condensation of an amidine with a 1,3-dielectrophilic three-carbon component.

Overall Strategy

The synthesis commences with the preparation of 1-methylpiperidine-4-carboxamidine. This is followed by a cyclization reaction with a suitable C3 synthon, such as diethyl 2-(ethoxymethylene)malonate, which already contains the required ethyl ester functionality.

Experimental Protocols

Step 1: Synthesis of 1-methylpiperidine-4-carboxamidine hydrochloride

This is a two-step process starting from the commercially available 1-methylpiperidine-4-carbonitrile, proceeding through a Pinner reaction to form an intermediate imidate, which is then converted to the amidine.[1][2][3]

  • Imidate Formation (Pinner Salt):

    • Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).

    • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 24 hours.

    • The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Amidine Formation:

    • The dried Pinner salt is added portion-wise to a solution of ammonia in ethanol (e.g., 7N) at 0 °C.

    • The mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 1-methylpiperidine-4-carboxamidine hydrochloride as a solid.

Step 2: Cyclization to form Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add 1-methylpiperidine-4-carboxamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise to the reaction mixture.[4][5]

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final product.

Causality and Mechanistic Insights

The Pinner reaction is an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[1][6] The strong acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by ethanol. The subsequent ammonolysis of the imidate is a nucleophilic substitution at the sp2-hybridized carbon.

The final cyclization is a base-catalyzed condensation-elimination reaction. The ethoxide deprotonates the amidine, which then acts as a dinucleophile. The initial Michael addition of one of the amidine nitrogens to the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate is followed by an intramolecular cyclization with the elimination of ethanol and a second molecule of ethanol upon aromatization to form the stable pyrimidine ring.[7][8]

Visualization of Route A

Route A cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Cyclization Nitrile 1-Methylpiperidine- 4-carbonitrile Pinner_Salt Ethyl 1-methylpiperidine- 4-carboximidate HCl Nitrile->Pinner_Salt EtOH, HCl (gas) Pinner Reaction Amidine 1-Methylpiperidine- 4-carboxamidine HCl Pinner_Salt->Amidine NH3/EtOH Ammonolysis Product_A Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Amidine->Product_A NaOEt, EtOH Reflux EMME Diethyl ethoxymethylenemalonate EMME->Product_A

Caption: De Novo Synthesis via Pinner Reaction and Cyclization.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is a highly convergent approach that involves the displacement of a suitable leaving group from a pre-functionalized pyrimidine ring by an amine nucleophile. We will compare two common leaving groups: chloride and methyl sulfone.

Overall Strategy

The synthesis starts with a pyrimidine-5-carboxylate scaffold bearing a leaving group (LG) at the 2-position. This electrophilic pyrimidine is then reacted with 4-amino-1-methylpiperidine in a nucleophilic aromatic substitution reaction to furnish the target molecule.

Experimental Protocols

Precursor Synthesis: Ethyl 2-chloropyrimidine-5-carboxylate

  • A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (1.0 eq), phosphorus oxychloride (POCl₃, 5-10 eq), and a catalytic amount of N,N-dimethylaniline is heated to reflux for 2-4 hours.[9][10]

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by slowly pouring it onto crushed ice.

  • The aqueous solution is neutralized with a solid base (e.g., sodium carbonate) and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield ethyl 2-chloropyrimidine-5-carboxylate.

Precursor Synthesis: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid.

  • The solution is cooled to 0 °C, and a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) is added portion-wise.

  • The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction mixture is washed with aqueous sodium bicarbonate and sodium thiosulfate solutions.

  • The organic layer is dried and concentrated to yield ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, which is often used without further purification.[11][12]

Final Step: SNAr Reaction

  • To a solution of ethyl 2-chloropyrimidine-5-carboxylate OR ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add 4-amino-1-methylpiperidine (1.1-1.5 eq).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Causality and Mechanistic Insights

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing ethyl carboxylate group at the 5-position. This makes the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, susceptible to nucleophilic attack.[13]

Both chloride and methyl sulfone are excellent leaving groups. The reaction proceeds via a two-step addition-elimination mechanism (the Meisenheimer complex intermediate). The sulfonyl group (-SO₂Me) is a more powerful electron-withdrawing group than chlorine, which further activates the C2 position towards nucleophilic attack. Consequently, reactions with 2-sulfonylpyrimidines often proceed under milder conditions and may give higher yields compared to their 2-chloro counterparts.[14][15][16][17]

Visualization of Route B

Route B cluster_0 Precursor Synthesis cluster_1 Final SNAr Step Start_Cl Ethyl 2-hydroxypyrimidine- 5-carboxylate Precursor_Cl Ethyl 2-chloropyrimidine- 5-carboxylate Start_Cl->Precursor_Cl POCl3, reflux Start_SO2Me Ethyl 2-(methylthio)pyrimidine- 5-carboxylate Precursor_SO2Me Ethyl 2-(methylsulfonyl)pyrimidine- 5-carboxylate Start_SO2Me->Precursor_SO2Me m-CPBA Product_B Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Precursor_Cl->Product_B DIPEA, DMF 80-120 °C Precursor_SO2Me->Product_B DIPEA, DMF 80-120 °C Amine 4-Amino-1-methylpiperidine Amine->Product_B

Caption: Convergent Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Route C: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a modern alternative to classical SNAr reactions.

Overall Strategy

This route utilizes a palladium catalyst with a specialized phosphine ligand to couple ethyl 2-chloropyrimidine-5-carboxylate with 4-amino-1-methylpiperidine. This method is particularly useful when the nucleophile is less reactive or when SNAr reactions are sluggish.

Experimental Protocol
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine like XPhos or RuPhos, 2-5 mol%).[18][19]

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Evacuate and backfill the tube with the inert gas (3x).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by 4-amino-1-methylpiperidine (1.1-1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring completion by LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Causality and Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[19]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed in the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.

The choice of ligand is critical as it influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are generally preferred as they promote both key steps in the catalytic cycle.[20][21]

Visualization of Route C

Route C Precursor_Cl Ethyl 2-chloropyrimidine- 5-carboxylate Product_C Ethyl 2-(1-methylpiperidin-4-YL) pyrimidine-5-carboxylate Precursor_Cl->Product_C Pd₂(dba)₃, XPhos NaOt-Bu, Toluene 80-110 °C Amine 4-Amino-1-methylpiperidine Amine->Product_C

Caption: Modern Synthesis via Pd-Catalyzed Buchwald-Hartwig Amination.

Performance Comparison Guide

ParameterRoute A: Condensation/CyclizationRoute B: Nucleophilic Aromatic Substitution (SNAr)Route C: Cross-Coupling
Overall Yield ModerateGood to ExcellentGood to Excellent
Number of Steps 3-4 steps (from nitrile)2 steps (from hydroxy-pyrimidine)2 steps (from hydroxy-pyrimidine)
Scalability Moderate (Pinner reaction can be challenging)High (SNAr reactions are generally robust)Moderate to High (cost of catalyst can be a factor)
Cost of Reagents Low (basic building blocks)Moderate (POCl₃, m-CPBA)High (Palladium catalyst and specialized ligands)
Reaction Conditions Can require harsh reagents (HCl gas) and high tempsModerate to high temperaturesRequires strict inert atmosphere; sensitive to air/moisture
Purification Multiple chromatographic steps may be neededGenerally straightforward purificationFiltration to remove catalyst; chromatography often required
Substrate Scope Generally wide for the amidine componentExcellent for a range of nucleophilesVery broad, often succeeds where SNAr fails
Key Advantage Builds complexity from simple starting materialsOperationally simple and cost-effective for activated systemsHigh functional group tolerance and broad applicability
Key Disadvantage Longer route, potentially lower overall yieldMay fail with electron-rich pyrimidines or poor nucleophilesCost and sensitivity of the catalytic system

Senior Application Scientist's Recommendation

The choice of synthetic route is highly dependent on the specific goals of the project.

  • For large-scale synthesis and process development, Route B (SNAr) is often the most attractive option. Its operational simplicity, use of relatively inexpensive reagents, and high-yielding nature make it a robust and economically viable choice, especially when using the highly activated 2-sulfonylpyrimidine precursor.

  • For medicinal chemistry and library synthesis, Route C (Buchwald-Hartwig amination) offers the greatest flexibility and substrate scope. Although more expensive, its reliability with a wide range of amines and functional groups makes it ideal for rapidly generating diverse analogs for structure-activity relationship (SAR) studies.

Ultimately, a preliminary small-scale trial of both Route B and Route C would be a prudent strategy to determine the optimal conditions and yield for this specific transformation in your laboratory setting.

References

  • ChemicalBook. Ethyl 2-chloropyrimidine-5-carboxylate synthesis. [9][10]

  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS. [15]

  • MedchemExpress. Ethyl 2-chloropyrimidine-5-carboxylate. [22]

  • Förster, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [14]

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [4]

  • BenchChem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines. [18]

  • Rohrbach, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [16][17]

  • Wikipedia. Pinner reaction. [1]

  • J&K Scientific LLC. Pinner Reaction. (2025). [2]

  • SynArchive. Pinner Reaction. [3]

  • Organic Syntheses Procedure. diethyl ethoxymethylenemalonate. [5]

  • DergiPark. A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. [23]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [13]

  • Wikipedia. Buchwald–Hartwig amination. [19]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [21]

  • PubChem. ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. [12]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. (2013). [6]

  • Slideshare. Pinner pyrimidine synthesis. [8]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [7]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [20]

Sources

Validation

A Comparative Guide to Purity Assessment of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a cornerstone of safe and effective dr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. While specific validated methods for this particular molecule are not extensively published, this document outlines robust, proposed protocols based on established principles for analyzing structurally similar pyrimidine and piperidine derivatives.[1]

The quality of an Active Pharmaceutical Ingredient (API) is often predetermined at the intermediate stage.[2] Therefore, rigorous analytical control of intermediates is not merely a quality control checkpoint but a strategic imperative that influences process optimization, scalability, and regulatory success.[2] This guide will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a framework for selecting the most appropriate method for specific analytical challenges.

The Criticality of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical manufacturing can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3] Even trace amounts of these impurities can potentially impact the safety and efficacy of the final drug product.[3][4] Regulatory bodies such as the FDA and EMA have stringent guidelines for the validation of analytical methods to ensure their reliability and consistency.[5][6][7]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment depends on the specific information required. While HPLC is often the workhorse for quantitative purity determination, GC-MS excels in identifying volatile impurities, and NMR provides unparalleled structural elucidation of the main component and any impurities present. A multi-faceted approach, leveraging the strengths of each technique, often provides the most comprehensive purity profile.

Table 1: Comparison of Analytical Methods for Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative purity, detection of non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impuritiesStructural confirmation, identification and quantification of impurities, isomeric purity
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detectionVery High (based on mass fragmentation patterns)Very High (based on unique chemical shifts and coupling constants)
Sample Requirements Soluble in a suitable mobile phaseVolatile or semi-volatile (may require derivatization)Soluble in a deuterated solvent, requires higher concentration
Key Advantages High resolution, reproducibility, and well-established for pharmaceutical analysis.[1][8]Excellent for residual solvent analysis and identification of unknown volatile impurities.[9][10]Provides definitive structural information without the need for reference standards for all impurities.[11][12][13][14]
Limitations May not be suitable for highly volatile or non-chromophoric compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most common method for the purity analysis of pyrimidine derivatives due to its high resolution and sensitivity.[1][8] The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed RP-HPLC Method

A gradient elution method is proposed to ensure the separation of the main compound from potential polar and non-polar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm (based on the typical UV absorbance of the pyrimidine ring).[8]

    • Injection Volume: 10 µL.[1]

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate reference standard in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[1]

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[1]

  • System Suitability: Before analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. Key parameters to check include retention time reproducibility, peak area precision, and theoretical plates.[1]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard (1 mg/mL) System_Suitability System Suitability (Replicate Injections) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (1 mg/mL) Sample_Analysis Sample Injection Prep_Sample->Sample_Analysis System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition (Chromatogram) Sample_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Weigh Sample into Headspace Vial Headspace_Incubation Headspace Incubation (80°C) Prep_Sample->Headspace_Incubation Injection Vapor Injection Headspace_Incubation->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Library_Search Mass Spectral Library Search MS_Detection->Library_Search Quantification Quantification of Impurities Library_Search->Quantification NMR_Logic cluster_input Inputs cluster_process NMR Analysis cluster_output Calculation & Result Sample Sample of Known Mass Acquire_Spectrum Acquire 1H NMR Spectrum Sample->Acquire_Spectrum Internal_Standard Internal Standard of Known Purity & Mass Internal_Standard->Acquire_Spectrum Integrate_Signals Integrate Signals of Sample and Internal Standard Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate Molar Ratio and Purity Integrate_Signals->Calculate_Purity Purity_Value Absolute Purity (%) Calculate_Purity->Purity_Value

Sources

Comparative

Biological evaluation of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate against other compounds.

An in-depth comparative analysis of small-molecule building blocks is critical for accelerating hit-to-lead optimization. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (EMPC) has emerged as a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of small-molecule building blocks is critical for accelerating hit-to-lead optimization. Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (EMPC) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors and GPCR modulators.

As an Application Scientist, I have structured this guide to objectively evaluate the physicochemical, pharmacokinetic, and pharmacodynamic advantages of the EMPC scaffold against traditional structural alternatives.

Structural Rationale & Causality: The "Insulated" Base Advantage

When designing a fragment library or optimizing a lead, the choice of the basic amine and its attachment vector dictates the molecule's success. We evaluate EMPC against two common alternative scaffolds:

  • E2PZC (Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate): An N-linked basic analog.

  • E2PPC (Ethyl 2-phenylpyrimidine-5-carboxylate): A purely lipophilic, non-basic analog.

The Causality of the C-Linkage: In E2PZC, the piperazine nitrogen is directly attached to the electron-deficient pyrimidine ring. This N-linkage allows the nitrogen's lone pair to delocalize into the pyrimidine system, drastically reducing the basicity of the distal amine (pKa drops to ~7.8). Conversely, EMPC utilizes a C4-linkage . The piperidine ring is attached via a carbon atom, insulating the basic N1 nitrogen from the pyrimidine's electron-withdrawing effects. This structural choice maintains a high pKa (~9.4), ensuring the amine is fully protonated at physiological pH (7.4) [1]. This protonation is non-negotiable for engineering robust salt-bridge interactions with conserved aspartate or glutamate residues in kinase active sites[2]. Furthermore, the N-methyl capping prevents the amine from acting as a hydrogen bond donor, reducing the desolvation penalty and improving membrane permeability.

G cluster_0 EMPC Structural Modules N1 1-Methylpiperidine pKa 9.4 Salt Bridge T1 Target Acidic Residue (e.g., Asp/Glu) N1->T1 Ionic Interaction N2 Pyrimidine Core H-Bond Acceptor T2 Kinase Hinge Region Backbone NH N2->T2 Hydrogen Bond N3 Ethyl Carboxylate Lipophilic Vector N3->N2 Inductive Effect

Fig 1. Mechanistic binding interactions of the EMPC scaffold within a target kinase active site.

Comparative Biological & Physicochemical Data

To objectively demonstrate the superiority of the EMPC scaffold, we subjected all three compounds to a rigorous profiling cascade. The quantitative data is summarized below.

Table 1: Physicochemical & In Vitro ADME Profiling

Data represents the mean of n=3 independent replicates.

CompoundStructural MotifpKa (Basic N)LogD (pH 7.4)Kinetic Sol. (µM)Caco-2 Papp (10⁻⁶ cm/s)
EMPC C-linked 1-methylpiperidine9.4 1.8>200 18.5
E2PZC N-linked piperazine7.82.115012.0
E2PPC C-linked phenylN/A3.5<1025.0

Analysis: EMPC achieves the optimal balance. While the lipophilic E2PPC has high permeability, it suffers from abysmal aqueous solubility (<10 µM), which will cause formulation failures downstream. EMPC maintains excellent solubility (>200 µM) due to its high pKa, while the N-methyl group ensures permeability remains well within the acceptable range for oral bioavailability (>10 × 10⁻⁶ cm/s).

Table 2: Fragment Binding Affinity (Model Kinase FLT3)

Affinity determined via Surface Plasmon Resonance (SPR).

CompoundSPR KD (µM)Ligand Efficiency (LE)Primary Interaction Mode
EMPC 15 0.38 Hinge H-bond + Salt Bridge
E2PZC 450.31Hinge H-bond + Weak Ionic
E2PPC >200<0.20Hinge H-bond + Hydrophobic

Analysis: The insulated high-pKa nitrogen of EMPC forms a strong ionic bond with the target, driving the KD down to 15 µM—an exceptional affinity for a low-molecular-weight fragment. This results in a highly favorable Ligand Efficiency (LE = 0.38), making it an ideal starting point for lead generation [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing strict internal controls.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the aqueous solubility limit of the fragments before precipitation.

  • Preparation: Prepare 10 mM stock solutions of EMPC, E2PZC, and E2PPC in 100% DMSO.

  • Serial Dilution: Dispense the stocks into a 96-well plate containing 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4 to create a concentration gradient (5 µM to 250 µM). Ensure final DMSO concentration does not exceed 2.5%.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a laser nephelometer to detect light scattering caused by insoluble particulates.

  • System Validation (Critical): Run Nicardipine (low solubility control) and Propranolol (high solubility control) alongside the test compounds. Validation Gate: The assay is only deemed valid if Nicardipine scatters light at <20 µM and Propranolol shows no scattering up to 200 µM.

Protocol B: Surface Plasmon Resonance (SPR) Target Binding

Purpose: To quantify the binding kinetics (KD) of the fragments to a model kinase (e.g., FLT3).

  • Immobilization: Covalently couple recombinant FLT3 kinase domain to a CM5 sensor chip via standard amine coupling chemistry (target immobilization level: 3000-4000 RU to account for the low molecular weight of the fragments).

  • Analyte Injection: Inject EMPC at varying concentrations (1.56 µM to 100 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 120-second dissociation phase. (Fragments typically dissociate rapidly, requiring no harsh regeneration buffers).

  • System Validation (Critical): Inject a known reference binder (Staurosporine, 1 µM) at the beginning, middle, and end of the run. Validation Gate: The calculated KD for Staurosporine must not vary by more than 15% across the run; otherwise, the data is discarded due to target degradation on the chip surface.

G A Fragment Selection (EMPC vs Analogs) B Physicochemical Profiling A->B C In Vitro ADME Evaluation B->C D SPR Target Binding Assay C->D

Fig 2. Sequential biological evaluation workflow for pyrimidine-5-carboxylate fragments.

Conclusion

The biological evaluation clearly positions Ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate (EMPC) as a superior scaffold compared to its N-linked piperazine and lipophilic phenyl counterparts. By strategically insulating the basic nitrogen via a C4-linkage, EMPC preserves a high pKa for critical target salt-bridge formation while maintaining excellent kinetic solubility and membrane permeability. For drug development professionals, utilizing EMPC as a foundational building block significantly de-risks downstream ADME liabilities during hit-to-lead optimization.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. Journal of Medicinal Chemistry, 2021.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.[Link]

Validation

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate (referred to herein as Compound X). The methodologies and analyses presented a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate (referred to herein as Compound X). The methodologies and analyses presented are designed for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the compound's selectivity.

The pyrimidine and piperidine moieties are common scaffolds in a wide range of pharmacologically active agents, targeting diverse protein families.[1][2][3][4][5] Therefore, a systematic evaluation of off-target interactions is critical to predicting potential polypharmacology and ensuring a favorable safety profile. This guide will use a hypothetical primary target to illustrate the process of a comprehensive cross-reactivity study.

Postulated Primary Target and Rationale

Based on its structural features, Compound X is postulated to be a competitive inhibitor of a serine/threonine kinase. The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[2] For the purpose of this guide, we will consider its primary target to be Pim1 kinase , a key regulator of cell survival and proliferation implicated in various cancers.[6]

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended to efficiently assess the selectivity of Compound X. This strategy begins with broad screening against a large panel of kinases, followed by more focused secondary and functional assays for any identified off-targets.

G cluster_0 Tier 1: Broad Kinase Panel Screening cluster_1 Tier 2: Dose-Response & Affinity Determination cluster_2 Tier 3: Cellular & Functional Assays a Compound X @ 1µM b Kinase Panel (e.g., 300 kinases) a->b Incubate with c Biochemical Assay (e.g., ADP-Glo™) b->c Measure Activity d Identify Hits (% Inhibition > 50%) c->d Analyze Data e Hits from Tier 1 d->e f Serial Dilution of Compound X e->f g Biochemical Assay f->g h Calculate IC50 / Kd Values g->h i Confirmed Off-Targets (Potent IC50) h->i j Cell-Based Assays (e.g., Target Engagement, Downstream Signaling) i->j k Determine Cellular Potency (EC50) j->k

Figure 1: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Comparative Analysis of Kinase Selectivity

The selectivity of Compound X will be compared against a panel of kinases, with a focus on those that are structurally related to Pim1 or are known to be common off-targets for pyrimidine-based inhibitors.

The initial screen is performed at a single high concentration (e.g., 1 µM) to identify any potential interactions across a broad range of kinases.[7]

Table 1: Hypothetical Single-Dose Screening Results for Compound X (1 µM)

Kinase Target% InhibitionKinase Family
Pim1 98% Serine/Threonine
Pim285%Serine/Threonine
Pim378%Serine/Threonine
DYRK1A62%Serine/Threonine
CLK155%Serine/Threonine
FLT315%Tyrosine
EGFR8%Tyrosine
SRC5%Tyrosine

Data is illustrative.

Hits identified in Tier 1 are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).[6]

Table 2: Hypothetical IC50 Values for Compound X Against Primary and Off-Targets

Kinase TargetIC50 (nM)Fold Selectivity vs. Pim1
Pim1 15 1
Pim2453
Pim31208
DYRK1A85057
CLK11,500100

Data is illustrative.

Potential Cross-Reactivity with Other Target Classes

Given the presence of the 1-methylpiperidine moiety, a common pharmacophore in G-protein coupled receptor (GPCR) ligands, it is prudent to assess cross-reactivity against a panel of GPCRs.[8]

A primary screen using radioligand binding assays against a panel of common GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) can identify potential binding interactions.[9]

Table 3: Hypothetical GPCR Binding Screen for Compound X (10 µM)

ReceptorRadioligand% Inhibition of Specific Binding
Dopamine D2 [3H]Spiperone 58%
Serotonin 5-HT2A[3H]Ketanserin25%
Muscarinic M1[3H]Pirenzepine12%
Adrenergic α1[3H]Prazosin8%

Data is illustrative.

For any significant binding hits, functional assays are essential to determine if the compound acts as an agonist, antagonist, or has no functional effect.[10]

G cluster_0 GPCR Functional Assay a HEK293 cells expressing D2 Receptor b Incubate with Compound X a->b c Stimulate with Dopamine (Agonist) b->c d Measure Second Messenger (e.g., cAMP) c->d e Determine Functional Activity (Antagonism) d->e

Figure 2: Workflow for a GPCR functional follow-up assay.

Experimental Protocols

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and either Compound X (at various concentrations) or vehicle control in a 384-well plate.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate % inhibition. For dose-response curves, fit the data using a sigmoidal dose-response equation to determine the IC50 value.[6]

This assay measures the ability of a test compound to displace a specific high-affinity radiolabeled ligand from its receptor.

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., Dopamine D2).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of the radiolabeled ligand (e.g., [3H]Spiperone), and either Compound X or vehicle.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of specific binding by comparing the counts in the presence of Compound X to the total and non-specific binding controls.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. The hypothetical data presented illustrates a compound with high selectivity for its primary target, Pim1 kinase, but with a potential off-target interaction at the Dopamine D2 receptor that warrants further functional investigation. By following a tiered screening strategy, researchers can build a comprehensive selectivity profile, which is essential for the progression of any compound in a drug discovery program.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. National Center for Biotechnology Information. [Link]

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents.
  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. National Center for Biotechnology Information. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Publishing. Royal Society of Chemistry. [Link]

  • Assessing Gq-GPCR–induced human astrocyte reactivity using bioengineered neural organoids - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. ResearchGate. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. ACG Publications. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib - Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. MDPI. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. SciSpace. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

  • Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate - ResearchGate. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Methods used to study the oligomeric structure of G-protein-coupled receptors. Portland Press. [Link]

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents.
  • Ethyl 2-[2-(4-hydroxyphenyl)piperidin-1-yl]pyrimidine-5-carboxylate - Chemspace. Chemspace. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Juniper Publishers. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. Frontiers. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate proper disposal procedures

Operational Guide: Handling and Disposal of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a complex nitrogenous heterocyclic compound frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a complex nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Due to the biological activity inherent to piperidine and pyrimidine derivatives, improper disposal poses significant risks to both laboratory personnel and downstream aquatic ecosystems. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Section 1: Physicochemical & Hazard Profiling

While specific proprietary safety data sheets (SDS) for this exact intermediate may vary by manufacturer, its structural analogs (such as other substituted piperidinyl-pyrimidine carboxylates) exhibit highly consistent hazard profiles[1]. The presence of the tertiary amine in the piperidine ring imparts mild basicity, while the pyrimidine core contributes to environmental persistence, necessitating strict disposal controls[2].

Table 1: Chemical Properties & Operational Impact

Property / HazardValue / ClassificationCausality / Operational Impact
Molecular Formula C13H19N3O2Non-halogenated; must be routed to standard organic waste streams to avoid altering incineration chemistry.
Molecular Weight 249.31 g/mol Moderate molecular weight; standard particulate precautions apply during powder handling.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires contact protection (nitrile gloves, goggles) to prevent localized irritation[1].
Environmental Fate Persistent Nitrogenous HeterocycleCannot be poured down the drain; resists biological degradation in municipal water treatment[2].
Destruction Method High-Temp Incineration (>1000°C)Required to fully cleave stable pyrimidine and piperidine rings, preventing toxic byproducts[3].

Section 2: Standard Operating Procedure: Waste Segregation & Disposal

To ensure regulatory compliance and environmental stewardship, all experimental workflows involving this compound must integrate the following self-validating disposal protocol.

Step 1: Segregation and Compatibility Verification

  • Action: Route all liquid and solid waste containing Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate into designated Non-Halogenated Organic Waste receptacles.

  • Causality: The molecular structure contains no halogens. Introducing this compound into halogenated waste streams alters the required incineration chemistry, requires different scrubber systems, and unnecessarily inflates disposal costs.

  • Validation: Before adding waste, verify that the primary solvent (e.g., DMSO, Methanol) is physically compatible with the waste container material (e.g., HDPE plastic or glass).

Step 2: Immediate RCRA Labeling

  • Action: Affix a hazardous waste label to the container the moment the first drop of waste is generated[4].

  • Causality: Unlabeled "orphan" waste is a severe safety violation. Immediate labeling creates a self-validating chain of custody.

  • Validation: Ensure the label explicitly lists the full chemical name and the estimated percentage of the compound relative to the solvent.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary containment bin[4].

  • Causality: Mitigates the risk of catastrophic spills resulting from primary container failure, chemical degradation, or accidental tipping during accumulation.

Step 4: High-Temperature Incineration

  • Action: Transfer the sealed waste to the facility's central accumulation area for pickup by an EPA-licensed hazardous waste vendor.

  • Causality: Nitrogenous heterocycles are highly resistant to biological degradation[2]. High-temperature incineration (>1000°C) is required to fully cleave the pyrimidine and piperidine rings, mineralizing the compound into N2, CO2, and H2O[3].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated) Gen->Seg Lab RCRA Labeling & Containment Seg->Lab Store Accumulation Area (< 90 Days) Lab->Store Inc High-Temp Incineration (>1000°C) Store->Inc

Workflow for the segregation and thermal destruction of nitrogenous heterocyclic chemical waste.

Section 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is critical to prevent aerosolization and surface contamination.

Step 1: Isolation and PPE Donning

  • Action: Evacuate non-essential personnel. Don double nitrile gloves, splash-proof safety goggles, and a lab coat. If the compound is in dry powder form, an N95 or P100 respirator is mandatory.

  • Causality: The compound is a known skin and eye irritant (H315, H319)[1]. Respiratory protection prevents the inhalation of biologically active dust.

Step 2: Containment and Collection

  • Action (Powder): Gently drape damp paper towels over the powder to suppress dust generation. Carefully sweep the damp mass into a wide-mouth hazardous waste container.

  • Action (Solution): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Avoid combustible absorbents.

Step 3: Chemical Decontamination

  • Action: Wash the affected surface with a mild detergent solution, followed by a final wipe-down using 70% ethanol or isopropanol.

  • Causality: The detergent disrupts any residual particulates, while the alcohol solubilizes the organic compound, ensuring complete removal from the benchtop.

Step 4: Disposal of Spill Materials

  • Action: Seal all used paper towels, vermiculite, and contaminated PPE in a vented waste container and route it through the standard non-halogenated disposal workflow.

SpillResponse Detect Spill Detected (Powder or Solution) PPE Don PPE (Nitrile, Goggles, Respirator) Detect->PPE Contain Contain Spill (Damp Towel or Vermiculite) PPE->Contain Decon Decontaminate Area (Detergent + 70% EtOH) Contain->Decon Dispose Route Materials to Hazardous Waste Decon->Dispose

Immediate operational workflow for containing and neutralizing localized chemical spills.

References

  • Title: ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)
  • Source: epa.
  • Source: purdue.
  • Source: doi.

Sources

Handling

Personal protective equipment for handling Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate

As a Senior Application Scientist, I frequently consult on the safe integration of novel pharmaceutical intermediates into drug discovery workflows. Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel pharmaceutical intermediates into drug discovery workflows. Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is a highly functionalized building block, characterized by its basic aliphatic tertiary amine (1-methylpiperidine moiety) and an esterified pyrimidine core.

Because it is a specialized intermediate, comprehensive toxicological data (such as mutagenicity, reproductive toxicity, or long-term exposure effects) is typically unavailable. Consequently, we must apply the precautionary principle, treating it as a potent health hazard and adhering to strict occupational exposure limits[1].

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that your laboratory maintains scientific integrity while strictly adhering to occupational safety standards.

Hazard Profile and Mechanistic Rationale

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical causality of the hazards:

  • Aerosolization Risk: In its solid state, the fine powder can easily become airborne. Inhalation of uncharacterized active pharmaceutical ingredients (APIs) or intermediates can lead to respiratory sensitization or systemic toxicity.

  • Dermal Penetration: The lipophilic nature of the piperidine and pyrimidine rings allows this molecule to readily cross the stratum corneum if dissolved in permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Chemical Reactivity: The compound is slightly basic (pKa ~9-10 for the piperidine nitrogen). While stable under ambient conditions, it can cause localized skin and eye irritation upon direct contact.

To mitigate these risks, our PPE strategy must create an impermeable barrier between the operator and the chemical, supported by robust engineering controls.

Quantitative PPE Matrix by Operational Scale

The required PPE scales non-linearly with the mass of the compound being handled. The following table summarizes the mandatory protective equipment based on operational scale.

Operational ScaleMass RangeGlove SpecificationEye ProtectionRespiratory ProtectionEngineering Control
Analytical < 100 mgSingle Nitrile (4 mil)Safety Glasses with side shieldsNot required if in hoodStandard Fume Hood
Preparative 100 mg - 10 gDouble Nitrile (Outer 8 mil)Chemical Splash GogglesN95 / P100 (if outside hood)Fume Hood / Vented Enclosure
Bulk/Process > 10 gDouble Nitrile + Barrier linersGoggles + Face ShieldPAPR or Half-Mask RespiratorHEPA-filtered Glovebox / Isolator

Crucial Insight: Glove degradation times decrease exponentially when the compound is handled in organic solvents. Replace outer gloves immediately upon solvent contamination to prevent the dissolved compound from bypassing the nitrile barrier.

Step-by-Step Handling and Experimental Protocol

The following methodology ensures a self-validating safety loop, where each step verifies the integrity of the previous one. This aligns with the authoritative guidelines set forth in Prudent Practices in the Laboratory[2].

Step 1: Pre-Operation Verification

  • Verify that the fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills and cross-contamination.

  • Don the appropriate PPE as dictated by the scale matrix above. Ensure there is no exposed skin between the lab coat cuff and the glove.

Step 2: Weighing and Transfer (Minimizing Aerosolization)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood or a dedicated HEPA-filtered weighing enclosure.

  • Use a static-dissipative spatula to transfer the solid Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate. (Mechanistic insight: Static charge can cause the fine powder to repel and aerosolize; grounding the tools prevents this dispersion).

  • Seal the weighing boat or transfer the solid directly into a pre-tared reaction vial before removing it from the balance area.

Step 3: Solvent Addition and Reaction Setup

  • If dissolving the compound, add the solvent (e.g., DCM, DMF) slowly down the side of the reaction vessel to prevent splashing.

  • Cap the vial immediately. If sonication is required for dissolution, ensure the vial is tightly sealed with Parafilm or a Teflon-lined cap to prevent the release of aerosolized micro-droplets.

Step 4: Decontamination

  • Wipe down the balance and surrounding workspace with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol or ethanol), followed by a dry wipe.

  • Dispose of the wipes immediately as hazardous solid waste.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, handling, and disposal.

SafetyWorkflow A Hazard Assessment (Unknown Toxicity) B Don PPE (Nitrile, Lab Coat, Goggles) A->B C Engineering Controls (Fume Hood / HEPA) B->C D Handling & Weighing (Minimize Aerosolization) C->D E Solvent Addition (DCM/DMF/DMSO) D->E G Solid Waste Generation D->G F Liquid Waste Generation E->F H EPA-Compliant Disposal (Incineration) F->H G->H

Safety and Operational Workflow for Handling Novel Pharmaceutical Intermediates

Spill Response and EPA-Compliant Disposal Plan

Because this compound is a synthetic organic intermediate, its disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators[3].

  • Spill Response (Solid): Do not sweep, as this generates dust. Cover the spill with damp absorbent towels to suppress aerosolization. Carefully scoop the material into a compatible, sealable hazardous waste container. Wash the area with water and a mild detergent.

  • Spill Response (Solution): Absorb with an inert material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust if the reaction solvent is an oxidizer.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, spatulas, and wipes must be placed in a designated solid hazardous waste bin.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used.

  • Disposal: Label all containers clearly with "Hazardous Waste," the accumulation start date, and the specific chemical constituents. The standard disposal route for this class of compounds is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Directory of Personal Protective Equipment." Centers for Disease Control and Prevention. [Link]

  • Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." U.S. EPA. [Link]

Sources

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